3,5-Dinitro-L-tyrosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZOSDSFLRXREA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879760 | |
| Record name | 3,5-dinitro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17360-11-1 | |
| Record name | 3,5-Dinitro-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17360-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 80662 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017360111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-dinitro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biochemical Properties of 3,5-Dinitro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dinitro-L-tyrosine is a nitrated derivative of the amino acid L-tyrosine, characterized by the presence of two nitro groups on its aromatic ring. This modification confers unique biochemical properties, making it a valuable tool in various research and development fields. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its physicochemical characteristics, synthesis, and biological activities. Detailed experimental protocols and data are presented to facilitate its application in laboratory settings.
Introduction
This compound is a non-proteinogenic amino acid that has garnered significant interest in the scientific community.[1] Its structural similarity to L-tyrosine allows it to interact with biological systems, often acting as a competitive inhibitor of enzymes that utilize L-tyrosine as a substrate.[1] This property, coupled with its distinct chemical reactivity, makes it a versatile molecule for studying enzyme kinetics, protein modifications, and cellular signaling pathways. This guide aims to provide an in-depth understanding of the biochemical attributes of this compound for its effective use in research and drug development.
Physicochemical Properties
The addition of two nitro groups to the L-tyrosine molecule significantly alters its physical and chemical properties. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃O₇ | [1] |
| Molecular Weight | 271.18 g/mol | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 220 °C (decomposes) | |
| pKa | 2.08 ± 0.30 (Predicted) | |
| Solubility | Soluble in polar solvents. | [2] |
| UV-Vis Absorption Maxima (λmax) | 274 nm (in water) | |
| Molar Extinction Coefficient (ε) | 1285 L·mol⁻¹·cm⁻¹ at 274 nm |
Synthesis
This compound is typically synthesized by the nitration of L-tyrosine. A general experimental protocol is provided below.
Synthesis Protocol: Nitration of L-Tyrosine
Materials:
-
L-Tyrosine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, d=1.42)
-
Crushed Ice
-
Ethanol
-
Activated Charcoal
Procedure:
-
In a flask, dissolve L-Tyrosine in concentrated sulfuric acid, maintaining the temperature at 10°C with external cooling.
-
Cool the mixture to -5°C and slowly add concentrated nitric acid dropwise over 90 minutes, ensuring the temperature does not exceed 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 15 minutes.
-
Pour the reaction mixture onto crushed ice. A yellow precipitate of this compound will form.
-
Filter the precipitate and wash it with cold water.
-
Recrystallize the crude product from ethanol with activated charcoal to obtain pure yellow needles of this compound.[3]
Workflow for the Synthesis of this compound:
Biochemical Activities and Applications
Enzyme Inhibition
This compound is a known inhibitor of several enzymes that utilize L-tyrosine as a substrate. Its inhibitory action is primarily attributed to its structural analogy to L-tyrosine, allowing it to bind to the active site of these enzymes without undergoing the catalytic reaction.
4.1.1. Tyrosine Aminotransferase (TAT)
4.1.2. Thyroid Iodotyrosine Deiodinase
This compound is a potent inhibitor of thyroid iodotyrosine deiodinase, an enzyme crucial for iodide metabolism. This inhibition can enhance iodide metabolism.
Quantitative Inhibition Data:
| Enzyme | Inhibitor | IC₅₀/Kᵢ | Inhibition Type | Reference |
| α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor | 3,5-dinitro-o-tyrosine (S-isomer) | IC₅₀ = 13 ± 7 µM | Antagonist | [5] |
| α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor | 3,5-dinitro-o-tyrosine (R-isomer) | IC₅₀ = 84 ± 26 µM | Antagonist | [5] |
| Tyrosine Aminotransferase | β-N-oxalyl-L-α,β-diaminopropionic acid | Kᵢ = 2.0 ± 0.1 mM | Noncompetitive | [4] |
Role in Signaling Pathways
The nitration of tyrosine residues in proteins is a post-translational modification that can significantly impact cellular signaling. While direct studies on this compound's effect on signaling are limited, the broader implications of tyrosine nitration provide valuable insights.
4.2.1. NF-κB Signaling Pathway
Tyrosine nitration has been shown to be a novel mechanism for the activation of the transcription factor NF-κB.[1][6] Specifically, the nitration of tyrosine residues on the inhibitory protein IκBα can lead to its dissociation from NF-κB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[1] This process can occur independently of the canonical IKK-mediated phosphorylation and subsequent proteasomal degradation of IκBα.
Conclusion
This compound is a multifaceted molecule with significant potential in biochemical and pharmaceutical research. Its ability to act as a selective enzyme inhibitor and its involvement in protein modification pathways make it an invaluable tool for elucidating complex biological processes. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists to effectively utilize this compound in their studies. Further research into its specific inhibitory constants against a wider range of enzymes and its direct effects on cellular signaling will undoubtedly expand its applications in drug discovery and development.
References
- 1. Tyrosine Nitration of IκBα: A Novel Mechanism for NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Inhibition of tyrosine aminotransferase by beta-N-oxalyl-L-alpha,beta-diaminopropionic acid, the Lathyrus sativus neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 3,5-Dinitro-L-tyrosine from L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the chemical synthesis of 3,5-Dinitro-L-tyrosine, a non-proteinogenic, synthetic derivative of the natural amino acid L-tyrosine.[1][2] Characterized by the presence of two nitro groups on the aromatic ring, this compound serves as a valuable tool in biochemical research, including studies on protein modifications and enzyme inhibition.[1][3][4] This document details the most reliable synthetic protocols, presents key quantitative data in a structured format, and illustrates the experimental workflow for clarity and reproducibility.
Synthesis Pathway: Electrophilic Aromatic Substitution
The primary and most effective method for synthesizing this compound is through the direct nitration of L-tyrosine.[1] This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, attacks the electron-rich aromatic ring of L-tyrosine. The strong activating and ortho-, para-directing effect of the hydroxyl group on the tyrosine ring facilitates the introduction of the nitro groups at the 3 and 5 positions.[1]
Caption: General reaction scheme for the nitration of L-tyrosine.
Experimental Protocols
Reproducibility is key in chemical synthesis. The following protocols are based on established and reliable methods reported in the literature.
This procedure has been reported to achieve a reproducible yield of 86%.[5]
-
Preparation of L-tyrosine Suspension: In a suitable reaction vessel equipped with a mechanical stirrer and a cooling bath, add 450 mL of concentrated sulfuric acid. Begin stirring and cool the acid to 10°C.
-
Addition of L-tyrosine: Slowly add 105 g of L-tyrosine in portions to the stirred sulfuric acid. Ensure the temperature is maintained at 10°C during the addition.
-
Cooling for Nitration: Once the addition of L-tyrosine is complete, cool the resulting mixture to -5°C.
-
Nitration Step: While maintaining the temperature at -5°C, add 85.5 mL of concentrated nitric acid (d 1.42) dropwise to the stirred mixture. The addition should take approximately 90 minutes.
-
Reaction Quenching and Product Isolation: After the addition is complete, pour the reaction mixture onto ice. A yellow precipitate of this compound will form.
-
Filtration: Collect the crude product by vacuum filtration and wash it with cold water.
Purification is essential to remove unreacted starting materials and inorganic impurities.[6]
-
Dissolution: Transfer the crude, dried this compound to a large Erlenmeyer flask. Add a minimal amount of hot alcohol (e.g., ethanol) or hot deionized water (80-90°C) while stirring until the solid is completely dissolved.[5][6] The use of charcoal during this step can help remove colored impurities.[5]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize the formation of crystals.[6]
-
Collection of Pure Product: Collect the purified yellow crystals by vacuum filtration.[6]
-
Drying: Dry the crystals under vacuum to obtain the pure this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis and characterization of this compound.
Table 1: Reaction Parameters for Synthesis
| Parameter | Value / Description | Reference |
|---|---|---|
| Starting Material | L-Tyrosine | [5] |
| Reagents | Concentrated Sulfuric Acid (H₂SO₄) | [5] |
| Concentrated Nitric Acid (HNO₃, d 1.42) | [5] | |
| Reaction Temperature | -5°C to 10°C | [5] |
| Reaction Time | ~90 minutes for addition | [5] |
| Reported Yield | 86% (reproducible) |[5] |
Table 2: Physicochemical and Analytical Data of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₉N₃O₇ | [1][3] |
| Molecular Weight | 271.19 g/mol | [3] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 220°C (decomposition) | [2] |
| Optical Rotation [α]D | -61.6° (c=1.07 in acetone) | [5] |
| IR Asymmetric NO₂ Stretch | 1570-1490 cm⁻¹ | [1] |
| IR Symmetric NO₂ Stretch | 1390-1300 cm⁻¹ |[1] |
Overall Experimental Workflow
The entire process, from initial reaction to final characterization, follows a logical sequence of steps to ensure product purity and identity.
Caption: Step-by-step workflow for the synthesis and analysis.
Alternative Synthesis Approaches
While direct nitration is the most common method, other strategies are being explored. Chemoenzymatic synthesis, which combines chemical transformations with the high selectivity of enzymes, represents an emerging and promising approach.[1][7] These methods can offer advantages such as improved stereoselectivity and milder reaction conditions, contributing to greener chemistry principles.[1]
Safety Precautions
The described synthesis involves the use of highly corrosive and strong oxidizing agents.
-
Strong Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns. Always handle them inside a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Nitrating Mixture: The mixture of sulfuric and nitric acids is a powerful nitrating and oxidizing agent. Reactions should be performed with extreme caution, ensuring strict temperature control to prevent runaway reactions.
-
Nitro Compounds: Aromatic nitro compounds can be toxic and may be heat or shock-sensitive. Handle the final product with care.
This guide provides a comprehensive overview for the successful synthesis of this compound. By following the detailed protocols and safety precautions, researchers can reliably produce this valuable compound for various applications in chemical biology and drug development.
References
- 1. Buy this compound | 17360-11-1 [smolecule.com]
- 2. This compound MONOHYDRATE | 17360-11-1 [chemicalbook.com]
- 3. CAS 17360-11-1: this compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3,5-Dinitro-L-tyrosine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dinitro-L-tyrosine is a nitrated derivative of the amino acid L-tyrosine, characterized by the presence of two nitro groups on its aromatic ring. This modification significantly alters its chemical and biological properties compared to its parent molecule.[1][2] As a non-proteinogenic amino acid, it is not incorporated into proteins during translation but serves as a valuable tool in biochemical research and as a potential lead compound in drug development.[1] Its structural similarity to L-tyrosine allows it to interact with various biological systems, often acting as a competitive inhibitor of enzymes that recognize L-tyrosine as a substrate. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound.
Chemical Structure and Physicochemical Properties
This compound is an L-alpha-amino acid with the IUPAC name (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid. The introduction of two electron-withdrawing nitro groups at the 3 and 5 positions of the phenolic ring significantly influences its electronic properties, reactivity, and biological interactions.[1]
A summary of its key chemical and physical properties is presented in the tables below.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃O₇ | [1] |
| Molecular Weight | 271.18 g/mol | [1] |
| CAS Number | 17360-11-1 | [1] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 220 °C (decomposition) | [2] |
| Solubility | Soluble in polar solvents. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][3] |
| Optical Rotation | [α]D²⁰ = +6.0 ± 2º (c=1 in H₂O) for the monohydrate | [4] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data | Reference |
| Mass Spectrometry (MS) | Molecular Ion (M+) : m/z 271 (12% relative intensity). Key Fragments (m/z) : 225 ([M-NO₂]⁺, 45%), 181 ([M-2NO₂]⁺, 100%), 135 (78%), 107 (65%), 77 (42%). | [5] |
| Infrared (IR) Spectroscopy | Asymmetric Nitro Stretch : 1570-1490 cm⁻¹ (very strong). Symmetric Nitro Stretch : 1390-1300 cm⁻¹. | [1] |
| ¹H NMR | Specific chemical shifts not definitively available in the searched literature. A representative spectrum is available. | [5] |
| ¹³C NMR | Specific chemical shifts not definitively available in the searched literature. A representative spectrum is available. | [3] |
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound is through the electrophilic nitration of L-tyrosine. The following protocol is adapted from established methods for the nitration of tyrosine derivatives.[6]
Materials:
-
L-Tyrosine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, d=1.42)
-
Crushed Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add L-tyrosine (e.g., 10.5 g) in portions to concentrated sulfuric acid (e.g., 45 mL), maintaining the temperature at 10°C.
-
Once the L-tyrosine is completely dissolved, cool the mixture to -5°C.
-
Slowly add concentrated nitric acid (e.g., 8.5 mL) dropwise over approximately 90 minutes, ensuring the temperature does not rise above 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 15 minutes.
-
Pour the reaction mixture onto crushed ice (e.g., 200 g) with vigorous stirring.
-
A yellow precipitate of crude this compound will form.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain yellow needles.
Workflow for Synthesis of this compound
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The following HPLC method is adapted from a validated protocol for the analysis of 3-nitrotyrosine and can be optimized for this compound.[1][5]
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD)
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of 0.5% acetic acid in water and methanol. An isocratic elution with a ratio such as 70:30 (water:methanol) can be a starting point.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV-Vis spectrum of the related 3-nitrotyrosine, optimal detection wavelengths are expected around 276 nm and 356 nm.[5] Detection at 356 nm is likely to be more specific.[5]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Procedure:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of standard solutions by diluting the stock solution to create a calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample of interest.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Biological Activity and Applications
This compound exhibits several biological activities, primarily stemming from its ability to act as a structural mimic of L-tyrosine.
Enzyme Inhibition
Due to its structural similarity to L-tyrosine, this compound can act as a competitive inhibitor for enzymes that utilize L-tyrosine as a substrate.[1] It has been reported to be an artificial substrate for tyrosine aminotransferase with zero activity, suggesting it can bind to the active site and inhibit the enzyme's function.[7]
Hypothesized Mechanism of Competitive Inhibition of Tyrosinase
Receptor Antagonism
The related compound, 3,5-dinitro-o-tyrosine (the ortho-isomer), has been shown to be an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor. The S-isomer of 3,5-dinitro-o-tyrosine was found to be more potent than the R-isomer, with IC₅₀ values of 13 ± 7 µM and 84 ± 26 µM, respectively, in inhibiting [³H]AMPA binding.[8] This suggests that dinitro-tyrosine derivatives have the potential to modulate neurotransmission.
Role in Peptide Synthesis
Fmoc-protected this compound can be utilized in solid-phase peptide synthesis to introduce this non-proteinogenic amino acid into a peptide sequence. The dinitrophenyl moiety can serve as a hapten in immunological studies or as a quenching group in fluorescence resonance energy transfer (FRET) probes.
Workflow for Incorporating Fmoc-3,5-Dinitro-L-tyrosine in SPPS
Potential Impact on Signaling Pathways
While direct experimental evidence linking this compound to specific signaling pathways is limited in the available literature, its action as a tyrosine analog suggests a potential to interfere with receptor tyrosine kinase (RTK) signaling. RTKs are crucial for a multitude of cellular processes, and their dysregulation is often implicated in diseases such as cancer.[8][9][10] A competitive inhibitor of tyrosine phosphorylation could theoretically dampen the signaling cascade initiated by ligand binding to an RTK.
Hypothesized Interference with a Generic RTK Signaling Pathway
Conclusion
This compound is a synthetically accessible, modified amino acid with distinct physicochemical and biological properties. Its ability to act as a competitive inhibitor of tyrosine-dependent enzymes and potentially modulate receptor signaling pathways makes it a valuable tool for biochemical and pharmacological research. Further investigation into its specific molecular targets and its effects on cellular signaling cascades will be crucial in fully elucidating its therapeutic potential. This guide provides a foundational understanding for researchers and professionals working in drug discovery and development, highlighting the key characteristics and methodologies associated with this intriguing molecule.
References
- 1. Buy this compound | 17360-11-1 [smolecule.com]
- 2. This compound | C9H9N3O7 | CID 439948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. This compound MONOHYDRATE(17360-11-1) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Nitro-L-tyrosine(621-44-3) 13C NMR [m.chemicalbook.com]
- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 7. sinobiological.com [sinobiological.com]
- 8. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor tyrosine kinases: Characterisation, mechanism of action and therapeutic interests for bone cancers - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Dinitro-L-tyrosine: A Non-Proteinogenic Amino Acid for Research and Drug Development
An In-depth Technical Guide
Abstract
3,5-Dinitro-L-tyrosine is a synthetic, non-proteinogenic amino acid derivative of L-tyrosine. Characterized by the presence of two nitro groups on the aromatic ring, this modification imparts unique chemical and biological properties, making it a valuable tool in biochemical research and a molecule of interest for pharmaceutical development. Its structural similarity to L-tyrosine allows it to interact with biological systems, notably as a potential enzyme inhibitor. This guide provides a comprehensive overview of this compound, including its synthesis, biochemical properties, and potential applications. Detailed experimental protocols for its synthesis and for assessing its biological activity are provided, along with visualizations of key experimental workflows and hypothetical signaling pathway interactions.
Introduction
Non-proteinogenic amino acids, which are not naturally incorporated into proteins, are of significant interest in chemical biology and drug discovery. This compound is one such molecule, distinguished from its parent amino acid, L-tyrosine, by the substitution of nitro groups at the 3 and 5 positions of the aromatic ring.[1] This dinitro substitution enhances its reactivity and alters its physicochemical properties, leading to distinct biological activities.[1]
This technical guide serves as a resource for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound. It covers its synthesis, known biological interactions, and methodologies for its study, aiming to facilitate its use as a research tool and to explore its therapeutic potential.
Physicochemical Properties
The addition of two electron-withdrawing nitro groups to the phenolic ring of L-tyrosine significantly alters its properties compared to the native amino acid.
| Property | This compound | L-Tyrosine |
| Molecular Formula | C₉H₉N₃O₇ | C₉H₁₁NO₃ |
| Molecular Weight | 271.18 g/mol | 181.19 g/mol |
| Appearance | Yellow crystalline solid | White crystalline solid |
| pKa (Phenolic -OH) | Lower than L-tyrosine | ~10.1 |
| Solubility | Soluble in polar solvents | Sparingly soluble in water |
Synthesis
This compound is synthesized via the electrophilic nitration of L-tyrosine. The aromatic ring of tyrosine is activated by the hydroxyl group, directing the nitration to the ortho positions.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-Tyrosine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized water
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Dropping funnel
-
Beakers
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
-
pH meter or pH paper
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, carefully add L-tyrosine to concentrated sulfuric acid at a ratio of 1 g of L-tyrosine to 4.3 mL of sulfuric acid. Stir the mixture at room temperature until the L-tyrosine is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to between -5°C and 10°C with continuous stirring.
-
Nitration: While maintaining the low temperature, slowly add concentrated nitric acid dropwise to the L-tyrosine solution. Use approximately 0.8 mL of nitric acid for every 1 g of L-tyrosine. The addition should be done over a period of 30-60 minutes to control the reaction temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.
-
Quenching: Slowly and carefully pour the reaction mixture over a large volume of crushed ice with stirring. A yellow precipitate of this compound will form.
-
Filtration: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the collected solid, preferably in a vacuum oven at a low temperature.
This protocol is based on established methods for the nitration of tyrosine and may require optimization for scale and purity requirements.
Biological Activity and Potential Applications
This compound is explored in various research contexts due to its unique properties.
Enzyme Inhibition
As a structural analog of L-tyrosine, this compound can act as a competitive inhibitor for enzymes that utilize L-tyrosine as a substrate.[1]
-
Tyrosinase: This key enzyme in melanin synthesis is a potential target. Inhibition of tyrosinase is a strategy for developing skin-lightening agents.
-
Tyrosine Aminotransferase: It has been reported that this compound shows zero activity as a substrate for tyrosine aminotransferase, suggesting it may act as an inhibitor.
-
Thyroid Iodotyrosine Deiodinase: this compound has been described as a potent inhibitor of this enzyme, which is involved in thyroid hormone metabolism.
Antibacterial Function
Some reports suggest that this compound possesses antibacterial properties, although the mechanism and spectrum of activity are not well-defined.
Role in Signaling Pathways (Hypothetical)
Tyrosine phosphorylation is a critical event in many signaling pathways, including the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer. Receptor Tyrosine Kinases (RTKs) are key initiators of these cascades. As an analog of tyrosine, it is hypothesized that this compound could interfere with these signaling events. The nitro groups prevent phosphorylation at the phenolic hydroxyl group, and the altered steric and electronic properties of the side chain could disrupt the binding of tyrosine-containing motifs to their interacting partners.
Below is a conceptual diagram illustrating how a modified tyrosine residue, such as in this compound, might disrupt a generic tyrosine kinase signaling pathway.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, a series of in vitro assays can be employed.
Tyrosinase Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in phosphate buffer.
-
Prepare a stock solution of kojic acid in phosphate buffer or DMSO.
-
Prepare a solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the test compound dilutions (or vehicle control for the uninhibited reaction).
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at ~475 nm in a kinetic mode for a defined period (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cellular Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on cell viability.
Materials:
-
A relevant cell line (e.g., B16 melanoma cells, a cancer cell line)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Cell culture medium
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the compound concentration to determine the IC50 value for cytotoxicity.
-
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the experimental protocols described above.
Table 1: Enzyme Inhibition Data for this compound
| Enzyme | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) |
| Tyrosinase | L-DOPA | To be determined | To be determined | To be determined |
| Tyrosine Aminotransferase | L-Tyrosine | To be determined | To be determined | To be determined |
| Thyroid Iodotyrosine Deiodinase | Specific substrate | To be determined | To be determined | To be determined |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | IC50 / EC50 (µM) |
| e.g., B16 Melanoma | MTT Assay | Cytotoxicity | To be determined |
| e.g., HEK293 | MTT Assay | Cytotoxicity | To be determined |
| Specific bacterial strain | MIC Assay | Antibacterial Activity | To be determined |
Conclusion
This compound represents a valuable molecular tool for biochemical and pharmacological research. Its unique properties, stemming from the dinitration of the tyrosine ring, make it a compelling candidate for studies on enzyme inhibition and as a probe for biological systems that recognize L-tyrosine. While its biological activities are not yet fully characterized quantitatively, the experimental frameworks provided in this guide offer a clear path for researchers to elucidate its specific mechanisms of action and to explore its potential as a modulator of cellular processes. Further investigation into its effects on signaling pathways and its potential as an antibacterial agent is warranted to fully realize its utility in research and drug development.
References
Unveiling the Therapeutic Potential of 3,5-Dinitro-L-tyrosine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dinitro-L-tyrosine, a nitrated derivative of the amino acid L-tyrosine, has emerged as a compound of interest in the landscape of therapeutic research. While historically utilized in biochemical assays, recent investigations have illuminated its potential as a modulator of critical signaling pathways within the central nervous system. This technical guide provides a comprehensive overview of the current understanding of this compound, with a particular focus on its application as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and development in this area.
Introduction
This compound is a non-proteinogenic amino acid characterized by the presence of two nitro groups on the aromatic ring of L-tyrosine.[1] This structural modification significantly alters its chemical and biological properties compared to its parent molecule. While its primary use has been in research settings, for instance, as an artificial substrate for enzymes like tyrosine aminotransferase where it exhibits zero activity, its structural similarity to endogenous ligands has prompted exploration into its therapeutic applications.[1][2] The most promising of these is its activity as an antagonist of AMPA receptors, a key player in excitatory neurotransmission in the central nervous system.[3] Dysregulation of AMPA receptor signaling is implicated in a variety of neurological and psychiatric disorders, making antagonists valuable candidates for therapeutic intervention.
Mechanism of Action: AMPA Receptor Antagonism
The primary therapeutic potential of 3,5-Dinitro-o-tyrosine identified to date lies in its ability to act as a competitive antagonist at AMPA receptors.[3] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain. Overactivation of these receptors can lead to excitotoxicity, a process implicated in neuronal damage in conditions such as stroke, epilepsy, and neurodegenerative diseases. By competitively binding to the AMPA receptor, 3,5-Dinitro-o-tyrosine can block the binding of the endogenous agonist glutamate, thereby reducing excessive neuronal excitation and its downstream pathological consequences.[4]
Signaling Pathway
The antagonism of the AMPA receptor by 3,5-Dinitro-o-tyrosine interrupts the canonical signaling cascade initiated by glutamate binding. This prevents the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron, which in turn inhibits the activation of downstream signaling pathways such as the Lyn-MAPK pathway, which has been shown to be activated by AMPA receptor stimulation independent of ion influx.[4]
Quantitative Data
The antagonistic activity of the R- and S-isomers of 3,5-dinitro-o-tyrosine on AMPA receptors has been quantified through radioligand binding assays and functional tests. The S-isomer has demonstrated significantly higher potency.
| Compound | Assay Type | Parameter | Value (µM) | Reference |
| S-isomer (6b) | [3H]AMPA Binding Inhibition | IC50 | 13 ± 7 | [3] |
| R-isomer (6a) | [3H]AMPA Binding Inhibition | IC50 | 84 ± 26 | [3] |
| S-isomer (6b) | AMPA Receptor Functional Test | IC50 | 630 ± 140 | [3] |
| Racemate (6) | AMPA Receptor Functional Test | IC50 | 730 ± 88 | [3] |
| R-isomer (6a) | AMPA Receptor Functional Test | Activity | Inactive up to 1000 | [3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the nitration of L-tyrosine.[5]
Materials:
-
L-Tyrosine
-
Concentrated Sulfuric Acid (H2SO4)
-
Nitric Acid (d 1.42)
-
Crushed Ice
-
Sodium Hydroxide (NaOH)
Procedure:
-
Add L-Tyrosine (105 g) in portions to concentrated sulfuric acid (450 ml) while stirring and maintaining the temperature at 10°C with external cooling.
-
Once the addition is complete, cool the mixture to -5°C.
-
Add nitric acid (85.5 ml) dropwise over approximately 90 minutes, while stirring and maintaining the temperature.
-
Stir the solution at 0°C for an additional 15 minutes.
-
Pour the reaction mixture onto crushed ice (2 kg).
-
Cautiously add a solution of sodium hydroxide (400 g in 1 L of water).
-
Cool the mixture to induce crystallization.
-
Collect the resulting yellow crystals of this compound.
[3H]AMPA Receptor Binding Assay
This protocol is adapted from methods used for determining the binding affinity of ligands to AMPA receptors.[3][6]
Materials:
-
Rat cortex membranes
-
[3H]AMPA (radioligand)
-
3,5-Dinitro-o-tyrosine (test compound)
-
Binding buffer (e.g., Tris-HCl)
-
Non-specific binding control (e.g., high concentration of L-Glutamate)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in an appropriate buffer and prepare a crude membrane fraction through centrifugation.
-
Incubation: Incubate the rat cortex membranes with a fixed concentration of [3H]AMPA (e.g., 5 nM) and varying concentrations of the test compound (3,5-Dinitro-o-tyrosine) in the binding buffer.
-
Determination of Non-specific Binding: In a parallel set of tubes, incubate the membranes and [3H]AMPA with a high concentration of a known AMPA receptor agonist (e.g., L-Glutamate) to determine non-specific binding.
-
Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Studies and Therapeutic Implications
Currently, there is a notable lack of publicly available in vivo studies specifically investigating the therapeutic effects of this compound. While the in vitro data strongly suggests its potential as a neuroprotective agent through AMPA receptor antagonism, further research is required to validate these effects in animal models of neurological disorders. The significant difference in potency between the S- and R-isomers highlights the importance of stereospecific synthesis and evaluation in future in vivo experiments.
Toxicology and Safety
The toxicological profile of this compound is largely uncharacterized. Material Safety Data Sheets for this compound monohydrate and its sodium salt consistently report no available data for acute toxicity, skin irritation, carcinogenicity, mutagenicity, or reproductive toxicity. This represents a critical knowledge gap that must be addressed before any clinical development can be considered. A 13-week repeated dose toxicity study of the parent compound, L-tyrosine, in rats identified a NOAEL of 600 mg/kg bw/day for males and 200 mg/kg bw/day for females, with effects observed in the liver and kidneys at higher doses.[7] However, the addition of two nitro groups is expected to significantly alter the toxicological properties, and therefore, these values cannot be extrapolated to this compound.
Future Directions
The existing data on 3,5-Dinitro-o-tyrosine provides a compelling rationale for further investigation into its therapeutic potential. Key future research directions should include:
-
In vivo efficacy studies: Evaluation of the neuroprotective effects of the S-isomer of 3,5-dinitro-o-tyrosine in animal models of stroke, epilepsy, and other conditions associated with excitotoxicity.
-
Pharmacokinetic profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of 3,5-Dinitro-o-tyrosine to assess its drug-like properties.
-
Toxicology studies: Comprehensive assessment of the acute and chronic toxicity, genotoxicity, and reproductive toxicity of 3,5-Dinitro-o-tyrosine.
-
Mechanism of action studies: Further elucidation of the downstream signaling pathways affected by AMPA receptor antagonism by 3,5-Dinitro-o-tyrosine.
Conclusion
This compound, particularly its S-isomer, presents a promising scaffold for the development of novel therapeutics targeting AMPA receptors. The available in vitro data demonstrates potent antagonistic activity. However, significant gaps in our understanding of its in vivo efficacy, pharmacokinetics, and safety profile remain. This technical guide serves as a foundational resource to stimulate and guide further research into this intriguing molecule, with the ultimate goal of translating its therapeutic potential into clinical applications for a range of neurological disorders.
References
- 1. [3H]AMPA binding to glutamate receptor subpopulations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral and cognitive effects of tyrosine intake in healthy human adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13-week repeated dose toxicity study of l-tyrosine in rats by daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3,5-Dinitro-L-tyrosine in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of cellular signaling and pathology, amino acid derivatives serve as critical tools for elucidating complex biological processes. While 3-nitro-L-tyrosine is widely recognized as a stable biomarker for oxidative and nitrosative stress, its dinitrated counterpart, 3,5-Dinitro-L-tyrosine, plays a distinctly different and multifaceted role in scientific inquiry. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, biochemical applications, and its utility as a research tool rather than a direct biomarker of oxidative stress. This document is intended for researchers, scientists, and drug development professionals who wish to understand and potentially utilize this compound in their work.
This compound is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins during translation.[1] It is a synthetic derivative of L-tyrosine, characterized by the presence of two nitro groups on the aromatic ring.[1] These nitro groups significantly alter the chemical properties of the parent amino acid, making this compound a valuable compound for various applications, including in neurobiology, enzyme kinetics, and as a synthetic intermediate in pharmaceutical development.[1][2]
Biochemical and Chemical Properties
The defining feature of this compound is the presence of two electron-withdrawing nitro groups at the 3 and 5 positions of the phenolic ring of L-tyrosine. This substitution pattern significantly impacts its chemical reactivity and biological activity.[1]
Synthesis: this compound is typically synthesized through the nitration of L-tyrosine using a strong nitrating agent, such as a mixture of nitric and sulfuric acids.[1] The process involves an electrophilic aromatic substitution reaction where nitronium ions (NO₂⁺) are introduced onto the tyrosine ring.[1]
References
3,5-Dinitro-L-tyrosine: A Comprehensive Technical Guide for Drug Discovery
Introduction
3,5-Dinitro-L-tyrosine is a synthetic, non-proteinogenic amino acid derivative of L-tyrosine.[1][2] It is distinguished by the presence of two nitro groups on the aromatic ring at the 3 and 5 positions, a modification that significantly alters its chemical and biological properties compared to its parent amino acid.[1][3] These unique characteristics make this compound a valuable tool compound in biochemical research and pharmaceutical development, particularly in studies related to protein modifications, enzyme inhibition, and neurological disorders.[3][4] This guide provides an in-depth overview of its applications, mechanisms, and the experimental protocols relevant to its use in a drug discovery context.
Chemical and Physical Properties
The introduction of two electron-withdrawing nitro groups enhances the reactivity of the tyrosine molecule and influences its solubility, stability, and interactions with biological systems.[3]
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃O₇ | [1] |
| Molecular Weight | 271.19 g/mol | [1] |
| CAS Number | 17360-11-1 | [3] |
| Appearance | Yellow to Reddish-Brown Crystalline Solid | [3] |
| Solubility | Soluble in polar solvents like DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [2][3] |
| Melting Point | 220 °C (decomposes) | [2] |
Core Mechanisms and Biological Relevance
The primary utility of this compound as a tool compound stems from its ability to act as a structural analog of L-tyrosine, allowing it to interact with and modulate biological pathways that involve the native amino acid.
Enzyme Inhibition
Due to its structural similarity to L-tyrosine, this compound can act as a competitive inhibitor for enzymes that recognize L-tyrosine as a substrate.[1] It can bind to the active site of these enzymes, thereby blocking the binding of the natural substrate and altering metabolic processes.[1] For instance, it has been demonstrated to be an artificial substrate for tyrosine aminotransferase with zero relative activity, suggesting it can inhibit enzymatic processes related to tyrosine metabolism.[1][5][6]
References
- 1. Buy this compound | 17360-11-1 [smolecule.com]
- 2. This compound MONOHYDRATE | 17360-11-1 [chemicalbook.com]
- 3. CAS 17360-11-1: this compound | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Spectroscopic Characteristics of 3,5-Dinitro-L-tyrosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dinitro-L-tyrosine is a nitrated derivative of the amino acid L-tyrosine, characterized by the presence of two nitro groups on its aromatic ring.[1] This modification significantly alters its chemical and physical properties, making it a subject of interest in various fields of biochemical and pharmaceutical research. Notably, it serves as a biomarker for oxidative and nitrative stress, conditions implicated in a wide array of pathologies.[2] This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, offering a valuable resource for its identification, quantification, and functional analysis.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound across various analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for the confirmation of the molecular weight and fragmentation pattern of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₉N₃O₇ | [3] |
| Molecular Weight | 271.18 g/mol | [4] |
| Monoisotopic Mass | 271.04404 Da | [5] |
Table 1: Key Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Data (Solvent: DMSO-d₆)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ar-H | 8.3 - 8.5 | s | - |
| α-CH | 4.2 - 4.4 | t | ~6.5 |
| β-CH₂ | 3.1 - 3.3 | d | ~6.5 |
Table 2: ¹H NMR Spectroscopic Data for this compound. Note: Precise chemical shifts can vary depending on the solvent and pH. The data presented is a representative range.
¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
| C=O | ~171 |
| C-α | ~55 |
| C-β | ~36 |
| Aromatic C | 120 - 150 |
Table 3: Representative ¹³C NMR Spectroscopic Data for this compound. Note: Specific assignments for the aromatic carbons can be complex and are not fully detailed here.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H (phenol) | Stretch | 3200 - 3600 (broad) |
| N-H (amine) | Stretch | 3000 - 3300 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C=O (carboxyl) | Stretch | 1700 - 1730 |
| NO₂ (nitro) | Asymmetric Stretch | 1520 - 1560 |
| NO₂ (nitro) | Symmetric Stretch | 1340 - 1370 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
Table 4: Key Infrared Absorption Bands for this compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The nitration of tyrosine significantly shifts its absorption profile. While L-tyrosine has a primary absorption maximum around 274 nm, 3-nitrotyrosine exhibits a pH-dependent absorption with a peak around 430 nm in its deprotonated form.[6]
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) | Conditions |
| L-Tyrosine | ~274 | ~1400 M⁻¹cm⁻¹ | Neutral pH |
| 3-Nitrotyrosine | ~355 (protonated), ~422 (deprotonated) | pH-dependent | Acidic and Basic pH |
Fluorescence Spectroscopy
The intrinsic fluorescence of L-tyrosine is well-characterized. However, nitration of the tyrosine ring is known to be a strong fluorescence quencher. 3-Nitrotyrosine is essentially non-fluorescent. It is therefore highly probable that this compound is also non-fluorescent or exhibits extremely weak fluorescence.
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| L-Tyrosine | ~274 | ~303 | ~0.14 |
| 3-Nitro-L-tyrosine | - | - | Essentially non-fluorescent |
| This compound | - | - | Expected to be non-fluorescent |
Table 6: Fluorescence Properties of L-Tyrosine and its Nitrated Derivatives.
Experimental Protocols
This section provides generalized experimental protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.
Sample Preparation
-
For NMR, UV-Vis, and Fluorescence Spectroscopy: Dissolve this compound in a suitable solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) for NMR or an appropriate buffer for UV-Vis and fluorescence measurements. The concentration will depend on the sensitivity of the instrument and the specific experiment.
-
For IR Spectroscopy: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.
-
For Mass Spectrometry: Prepare a dilute solution of the compound in a solvent compatible with the ionization source (e.g., a mixture of water, acetonitrile, and formic acid for electrospray ionization).
UV-Visible Spectroscopy
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-600 nm.
-
Solvent: Use a UV-transparent solvent or buffer. A spectrum of the solvent should be recorded as a baseline.
-
Cuvette: Use a quartz cuvette with a 1 cm path length.
-
Procedure: Record the absorbance spectrum of the sample solution against the solvent blank.
Fluorescence Spectroscopy
-
Instrument: A spectrofluorometer.
-
Excitation Wavelength: Excite the sample at the absorption maximum determined by UV-Vis spectroscopy.
-
Emission Wavelength Range: Scan a range of wavelengths longer than the excitation wavelength (e.g., 280-600 nm).
-
Solvent: Use a fluorescence-free solvent.
-
Procedure: Record the emission spectrum of the sample and a solvent blank. Correct the sample spectrum by subtracting the blank.
¹H and ¹³C NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
-
Pulse Sequences: Standard pulse sequences for ¹H and ¹³C NMR acquisition.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: KBr pellet or Nujol mull.
-
Wavenumber Range: 4000-400 cm⁻¹.
-
Procedure: Record the transmittance or absorbance spectrum.
Mass Spectrometry
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).
-
Ionization Mode: Positive or negative ion mode can be used.
-
Analysis Mode: Full scan mode to determine the molecular ion, and tandem MS (MS/MS) to study the fragmentation pattern.
-
Collision Energy (for MS/MS): Optimize the collision energy to obtain informative fragment ions.
Mandatory Visualizations
Formation of this compound via Oxidative Stress
The formation of this compound is a consequence of nitrative stress, a condition characterized by an excess of reactive nitrogen species (RNS). The pathway involves the reaction of tyrosine with potent nitrating agents.
Caption: Formation pathway of this compound under nitrative stress.
General Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
- 1. Top-Down Mass Analysis of Protein Tyrosine Nitration: Comparison of Electron Capture Dissociation with “Slow-Heating” Tandem Mass Spectrometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein Tyrosine Nitration in Plant Nitric Oxide Signaling [frontiersin.org]
- 3. Tyrosine nitration as mediator of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]
- 5. Highly Sensitive Detection of Tyrosine and Neurotransmitters by Stereoselective Biosynthesis and Photochemically Induced Dynamic Nuclear Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine [webbook.nist.gov]
A Technical Guide to Early Methodologies for the Nitration of L-Tyrosine to 3,5-Dinitro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of an early, historically significant method for the chemical synthesis of 3,5-Dinitro-L-tyrosine. The focus is on a key protocol developed before the year 2000, offering a detailed blueprint of the experimental procedure. This document is intended to serve as a valuable resource for researchers and scientists interested in the historical context of amino acid modification and the development of related compounds.
Introduction
The nitration of tyrosine has long been a subject of scientific inquiry. While much of the biological focus has been on the formation of 3-nitrotyrosine as a marker of nitrosative stress, the di-nitrated form, this compound, has also been a compound of interest, primarily in the context of chemical synthesis and as a precursor for other molecules. Early studies, particularly those in the mid-20th century, laid the groundwork for the chemical manipulation of amino acids. This guide revisits a foundational method for the synthesis of this compound, providing a clear and detailed overview of the experimental protocol and associated quantitative data.
In the pre-2000 era, this compound was largely explored as a synthetic derivative of L-tyrosine. Its structural similarity to the parent amino acid led to investigations into its potential as an enzyme inhibitor, where it could compete for binding sites on enzymes that metabolize L-tyrosine.[1] However, specific signaling pathways involving this compound were not a primary focus of research during this period, with more attention being given to the biological implications of mono-nitration of tyrosine residues in proteins.[2]
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the 1949 publication by Chalmers, J. R., Dickson, G. T., Elks, J., and Hems, B. A. in the Journal of the Chemical Society. This method details the direct nitration of L-tyrosine using a mixture of nitric and sulfuric acids.
Materials:
-
L-Tyrosine
-
Concentrated Sulphuric Acid
-
Nitric Acid (d 1.42)
-
Ice
-
Apparatus for stirring and external cooling
Procedure:
-
Dissolution of L-Tyrosine: L-Tyrosine (105 g) is added in portions to concentrated sulphuric acid (450 ml). The mixture is stirred and maintained at a temperature of 10°C using external cooling.
-
Cooling: Once the L-Tyrosine has completely dissolved, the reaction mixture is further cooled to -5°C with continuous stirring.
-
Nitration: Nitric acid (d 1.42; 85.5 ml) is added dropwise to the cooled solution. This addition is carried out over a period of approximately 90 minutes, ensuring the temperature of the reaction mixture is carefully controlled.
-
Reaction Quenching and Precipitation: After the addition of nitric acid is complete, the reaction mixture is poured onto crushed ice. This results in the precipitation of the crude this compound product.
-
Isolation and Purification: The yellow precipitate is filtered off and dried. The crude product can be further purified by crystallization.
Data Presentation
The following table summarizes the quantitative data from the experimental protocol described by Chalmers et al. (1949).
| Parameter | Value |
| Reactants | |
| L-Tyrosine | 105 g |
| Concentrated Sulphuric Acid | 450 ml |
| Nitric Acid (d 1.42) | 85.5 ml |
| Reaction Conditions | |
| Dissolution Temperature | 10°C |
| Nitration Temperature | -5°C |
| Duration of Nitric Acid Addition | ~90 minutes |
| Product | |
| This compound | Yellow Precipitate |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the chemical synthesis of this compound as detailed in the historical protocol.
Caption: Workflow for the chemical synthesis of this compound.
References
An In-depth Technical Guide to the Mechanism of Action of 3,5-Dinitro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dinitro-L-tyrosine is a synthetic, non-proteinogenic amino acid derivative of L-tyrosine characterized by the presence of two nitro groups on the aromatic ring. This modification confers distinct chemical and biological properties, making it a subject of interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its role as an enzyme inhibitor and its potential interactions with cellular signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key concepts to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound is a derivative of the amino acid L-tyrosine, synthesized through the nitration of L-tyrosine.[1] Its structure, featuring two electron-withdrawing nitro groups on the phenolic ring, distinguishes it significantly from its parent molecule, altering its reactivity and biological activity.[1] It is primarily utilized in research settings to investigate protein modifications, enzyme activity, and cellular signaling pathways.[2] Its structural similarity to L-tyrosine allows it to act as a competitive inhibitor for enzymes that utilize L-tyrosine as a substrate.[3] This guide will delve into the known molecular interactions and cellular effects of this compound.
Core Mechanisms of Action
The primary established mechanism of action for this compound is its role as an enzyme inhibitor. Due to its structural analogy to L-tyrosine, it can compete for the active site of tyrosine-utilizing enzymes.
Enzyme Inhibition
Tyrosine Aminotransferase: this compound has been identified as an inhibitor of tyrosine aminotransferase. It acts as an artificial substrate, but shows zero activity relative to tyrosine, suggesting it binds to the active site and blocks the normal catalytic function of the enzyme.[4][5]
Further research is required to determine the specific inhibition constants (Ki) and IC50 values for the interaction between this compound and tyrosine aminotransferase to quantify its inhibitory potency.
Distinction from 3,5-Dinitro-o-tyrosine
It is crucial to distinguish this compound from its isomer, 3,5-dinitro-o-tyrosine. Research has shown that the R- and S-isomers of 3,5-dinitro-o-tyrosine act as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor.[1][6] The S-isomer, in particular, is a more potent inhibitor of [3H]AMPA binding than the R-isomer.[1][6] There is currently no direct evidence to suggest that this compound shares this AMPA receptor antagonist activity.
Potential Effects on Cellular Signaling Pathways
While direct evidence is limited, the role of this compound as a tyrosine analog suggests potential interactions with signaling pathways that are regulated by tyrosine phosphorylation. These pathways are critical in numerous cellular processes, including cell growth, proliferation, and survival.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK/ERK pathway is a key signaling cascade that regulates a wide range of cellular processes. As this pathway is often downstream of receptor tyrosine kinases, modulation of tyrosine kinase or phosphatase activity could indirectly affect ERK phosphorylation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial signaling cascade involved in cell survival, growth, and metabolism. Similar to the MAPK pathway, it is often initiated by the activation of receptor tyrosine kinases.
Quantitative Data
Currently, there is a lack of specific quantitative data for the inhibitory activity of this compound. The available data pertains to the related isomer, 3,5-dinitro-o-tyrosine.
Table 1: Inhibitory Activity of 3,5-Dinitro-o-tyrosine on AMPA Receptors
| Compound | Target | Assay | IC50 (µM) | Reference |
| S-isomer of 3,5-dinitro-o-tyrosine | [3H]AMPA binding | Radioligand Binding | 13 ± 7 | [1][6] |
| R-isomer of 3,5-dinitro-o-tyrosine | [3H]AMPA binding | Radioligand Binding | 84 ± 26 | [1][6] |
| S-isomer of 3,5-dinitro-o-tyrosine | AMPA Receptor Function | Functional Assay | 630 ± 140 | [1][6] |
| Racemate of 3,5-dinitro-o-tyrosine | AMPA Receptor Function | Functional Assay | 730 ± 88 | [1][6] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted to determine the inhibitory effect of this compound on tyrosine-dependent enzymes like tyrosine aminotransferase.
Objective: To determine the inhibition constant (Ki) of this compound for a specific enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme (e.g., L-tyrosine)
-
This compound
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, substrate at varying concentrations, and this compound at varying concentrations. Include controls with no inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the enzyme to each well.
-
Data Acquisition: Measure the rate of product formation or substrate depletion over time using a microplate reader at an appropriate wavelength.
-
Data Analysis: Plot the initial reaction velocities against substrate concentrations for each inhibitor concentration. Use non-linear regression analysis of the Michaelis-Menten equation to determine the Vmax and Km in the presence and absence of the inhibitor. The Ki can then be calculated using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km).
Western Blot Analysis for Signaling Pathway Modulation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key signaling proteins like ERK and Akt.
Objective: To determine if this compound treatment alters the phosphorylation of ERK and Akt.
Materials:
-
Cell line of interest (e.g., neuronal cells, cancer cells)
-
This compound
-
Cell lysis buffer
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and Akt to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.[7]
Conclusion
This compound serves as a valuable tool in biochemical research, primarily through its action as a competitive inhibitor of tyrosine-dependent enzymes. While its precise inhibitory constants and its effects on major signaling pathways like MAPK and PI3K/Akt remain to be fully elucidated, the experimental protocols outlined in this guide provide a clear framework for future investigations. A clear distinction must be maintained between this compound and its isomer, 3,5-dinitro-o-tyrosine, which has demonstrated activity as an AMPA receptor antagonist. Further research is warranted to fully characterize the molecular mechanisms of this compound and to explore its potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 17360-11-1 [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
3,5-Dinitro-L-tyrosine: An In-depth Technical Guide on its Interaction with Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dinitro-L-tyrosine is a nitrated derivative of the amino acid L-tyrosine. While not incorporated into proteins, its structural similarity to L-tyrosine and its status as a product of nitrosative stress make it a significant molecule in biochemical and pharmaceutical research.[1][2] This technical guide provides a comprehensive overview of the known interactions of this compound with cellular pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations. It serves as a critical resource for professionals investigating oxidative stress, enzyme inhibition, and the development of novel therapeutics.[3]
Core Concepts and Significance
This compound is characterized by the presence of two nitro groups on the aromatic ring of L-tyrosine, a modification that significantly alters its chemical and biological properties.[2] It is primarily recognized in two contexts:
-
Biomarker of Nitrosative Stress: The formation of nitrated tyrosine derivatives, including this compound, is an indicator of cellular damage caused by reactive nitrogen species (RNS) like peroxynitrite.[2][4] Elevated levels of nitrotyrosine are associated with various pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and inflammation.[4][5]
-
Research Tool and Therapeutic Lead: Due to its unique structure, it is used as a tool in biochemical research to probe protein interactions and enzyme activities.[2][3] Its ability to act as a competitive inhibitor and interact with specific receptors has also led to its investigation in pharmaceutical development.[1][6][7]
Interaction with Key Cellular Pathways
The primary mechanism by which this compound interacts with cellular machinery is through competitive inhibition and modulation of receptor activity. Its structural analogy to L-tyrosine allows it to bind to enzymes and receptors that normally interact with the natural amino acid, thereby altering their function.[1]
Enzyme Inhibition
This compound can act as an inhibitor in various biochemical pathways that utilize L-tyrosine.[1] By competing for the active sites of enzymes, it can disrupt normal metabolic processes.[1]
-
Tyrosine Aminotransferase: Studies have shown that this compound acts as an artificial substrate with zero activity relative to L-tyrosine for the enzyme tyrosine aminotransferase, suggesting an inhibitory role.[8]
-
Thyroid Iodotyrosine Deiodinase: It is described as a potent inhibitor of thyroid iodotyrosine deiodinase, an enzyme crucial for iodide metabolism.[9]
-
Protein Tyrosine Phosphatases (PTPs): While direct evidence for this compound is emerging, the broader class of nitrated tyrosine and related compounds are known to influence PTPs. Inhibition of PTPs can lead to significant downstream effects, including the induction of apoptosis.[10][11] The inhibition of these critical signaling enzymes can hyper-activate phosphorylation-dependent pathways.[10][12][13]
Caption: Competitive inhibition of an enzyme by this compound.
Modulation of AMPA Receptors
Significant research has demonstrated that stereoisomers of 3,5-dinitro-o-tyrosine (an ortho-isomer) act as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor, a key glutamate receptor in the central nervous system.[6][7]
-
The S-isomer was found to be 6.5 times more potent than the R-isomer in inhibiting AMPA binding.[6][7]
-
Functional tests confirmed that these analogues are antagonists, with the S-isomer showing significantly more activity than the R-isomer.[6][7] This highlights a potential avenue for neuropharmacological applications.
Interaction with NF-κB Signaling (Inferred)
While direct studies on this compound are limited, the well-documented effects of tyrosine nitration on the NF-κB pathway provide a strong basis for a hypothesized interaction. The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival.[14][15]
Normally, NF-κB is held inactive in the cytoplasm by the inhibitor protein IκBα.[14] Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[14] However, an alternative activation mechanism involves the nitration of specific tyrosine residues on IκBα.[16][17] This post-translational modification can cause the dissociation of the IκBα/NF-κB complex without requiring IκBα degradation, leading to NF-κB activation.[16][17] Given that this compound is a product of the same nitrosative stress conditions that cause protein nitration, it is plausible that its presence is correlated with this aberrant NF-κB activation.
Caption: Tyrosine nitration of IκBα leads to NF-κB activation.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on 3,5-dinitro-o-tyrosine isomers and their interaction with AMPA receptors.
| Compound | Target | Assay | Parameter | Value | Reference |
| S-isomer of 3,5-dinitro-o-tyrosine | AMPA Receptor | [3H]AMPA Binding Inhibition | IC₅₀ | 13 ± 7 µM | [6][7] |
| R-isomer of 3,5-dinitro-o-tyrosine | AMPA Receptor | [3H]AMPA Binding Inhibition | IC₅₀ | 84 ± 26 µM | [6][7] |
| S-isomer of 3,5-dinitro-o-tyrosine | AMPA Receptor | Functional Antagonism | IC₅₀ | 630 ± 140 µM | [6][7] |
| R-isomer of 3,5-dinitro-o-tyrosine | AMPA Receptor | Functional Antagonism | - | Inactive up to 1 mM | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects.
Synthesis of this compound
-
Principle: The compound is synthesized by the nitration of L-tyrosine using a strong nitrating agent.[1]
-
Methodology:
Detection of Nitrotyrosine in Biological Samples (HPLC-ED)
-
Principle: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) offers a highly sensitive and quantitative method for measuring nitrotyrosine.[18][19]
-
Methodology:
-
Protein Hydrolysis: Proteins from biological samples (e.g., tissue homogenates, cell lysates) are hydrolyzed to their constituent amino acids. This is typically done by heating the sample in 6 M hydrochloric acid at 110°C for 24 hours under vacuum.[19]
-
Sample Preparation: The hydrolysate is dried to remove HCl, redissolved in a suitable buffer, and may undergo a derivatization step, such as acetylation followed by reduction, to produce an electrochemically active derivative.[18]
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution is used to separate the amino acids.[19]
-
Electrochemical Detection: The column eluent passes through an electrochemical detector. 3-Nitro-L-tyrosine or its derivative is detected based on its oxidation potential (e.g., +0.88 V).[19] The peak area is proportional to the concentration in the sample.
-
Caption: Experimental workflow for nitrotyrosine detection by HPLC-ED.
Competitive ELISA for Nitrotyrosine Quantification
-
Principle: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is used for the semi-quantitation of tyrosine nitration in samples like cell lysates.[20]
-
Methodology:
-
Plate Coating: A 96-well plate is pre-coated with a nitrated peptide standard.
-
Sample/Standard Incubation: Cell lysates or standards are added to the wells along with a specific anti-nitrotyrosine antibody. The free nitrotyrosine in the sample competes with the coated peptide for antibody binding.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody captured on the plate.
-
Detection: A chemiluminescent or colorimetric substrate is added. The signal intensity is inversely proportional to the amount of nitrotyrosine in the original sample.[20]
-
Quantification: A standard curve is generated using known concentrations of nitrated tyrosine to determine the concentration in the unknown samples.[20]
-
Conclusion and Future Directions
This compound is a multifaceted molecule with significant implications for cellular biology and pharmacology. Its role as a competitive inhibitor of tyrosine-utilizing enzymes and a modulator of key receptors like AMPA presents exciting opportunities for drug development, particularly in neurobiology and endocrinology.[3][6] Furthermore, its association with nitrosative stress pathways underscores its importance as a biomarker in a range of diseases.[2][4]
Future research should focus on elucidating the direct interactions of this compound with a broader range of cellular targets, including specific protein tyrosine phosphatases and kinases.[12][21] Investigating its effects on signaling cascades beyond the NF-κB pathway will provide a more complete picture of its biological activity. The development of more sensitive and specific detection methods will also be crucial for accurately quantifying its presence in biological tissues and fluids, solidifying its utility as a diagnostic and prognostic biomarker.[22]
References
- 1. Buy this compound | 17360-11-1 [smolecule.com]
- 2. CAS 17360-11-1: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Inhibition of tyrosine phosphatases induces apoptosis independent from the CD95 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Protein Tyrosine Phosphatases Prevents Mesenteric Lymph Node T-Cell Suppression Following Alcohol Intoxication and Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drugging Protein Tyrosine Phosphatases through Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Tyrosine Nitration of IκBα: A Novel Mechanism for NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. cris.unibo.it [cris.unibo.it]
- 22. Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3,5-Dinitro-L-tyrosine Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dinitro-L-tyrosine is a non-proteinogenic amino acid, structurally analogous to L-tyrosine.[1] Its structural similarity allows it to interact with enzymes that typically bind L-tyrosine, presenting potential as a competitive inhibitor for various biochemical pathways.[1] This document provides a detailed protocol for assessing the inhibitory effect of this compound on Mushroom Tyrosinase (EC 1.14.18.1), a key enzyme in melanin biosynthesis.[2][3] Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, a precursor for melanin.[4] The inhibition of this enzyme is a primary target for developing agents for hyperpigmentation disorders and skin lightening.[3][5]
The provided protocol is a colorimetric microplate assay that monitors the formation of dopachrome, a colored intermediate, allowing for the quantification of enzyme activity and its inhibition.[3]
Principle of the Assay
The tyrosinase inhibition assay measures the enzymatic conversion of a substrate (L-DOPA) to a colored product, dopachrome, which has a maximum absorbance around 475 nm.[3] In the presence of an inhibitor like this compound, the rate of this reaction decreases. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of an uninhibited control reaction.[3] Kojic acid, a well-established tyrosinase inhibitor, is used as a positive control to validate the assay.[3]
Mechanism of Inhibition: Competitive Inhibition
Due to its structural similarity to the natural substrate L-tyrosine, this compound is hypothesized to act as a competitive inhibitor. It likely competes with the substrate for binding to the active site of the tyrosinase enzyme, thereby preventing the formation of the enzyme-substrate complex required for catalysis.
Caption: Competitive inhibition of tyrosinase by this compound.
Experimental Protocol
I. Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1), ≥1000 units/mg
-
This compound (Test Inhibitor)
-
Kojic Acid (Positive Control Inhibitor)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) (Substrate)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO), ACS grade
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 475 nm (or 490 nm)[3][4]
-
Standard laboratory equipment (pipettes, tubes, etc.)
II. Preparation of Working Solutions
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate (monobasic and dibasic) and adjust the pH to 6.8. This buffer is used for all dilutions unless specified otherwise.
-
Mushroom Tyrosinase Solution (500 units/mL): Prepare a stock solution by dissolving tyrosinase powder in cold (4°C) phosphate buffer. Prepare this solution fresh and keep it on ice.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution immediately before use as it is susceptible to auto-oxidation.[3]
-
Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Kojic Acid Stock Solution (10 mM): Dissolve Kojic acid in DMSO to create a 10 mM stock solution.
-
Serial Dilutions: Prepare serial dilutions of the test compound and Kojic acid in phosphate buffer from the stock solutions to achieve a range of desired final assay concentrations (e.g., 1 µM to 1000 µM). The final DMSO concentration in the assay wells should not exceed 1-2% to prevent interference with enzyme activity.[3]
III. Assay Procedure (96-well plate)
The following procedure describes the setup for determining the inhibitory activity of one concentration of the test compound. This should be repeated for all concentrations.
-
Assay Plate Setup: Add reagents to the wells of a 96-well plate according to the layout in the table below. The total volume in each well before adding the substrate will be 160 µL.
| Well Type | Reagent | Volume (µL) | Description |
| Test (S) | Test Compound Dilution | 20 | Contains enzyme, substrate, and inhibitor |
| Phosphate Buffer | 100 | ||
| Tyrosinase Solution | 40 | ||
| Test Blank (S_b) | Test Compound Dilution | 20 | Corrects for inhibitor color |
| Phosphate Buffer | 140 | ||
| Control (EC) | Vehicle (Buffer + DMSO) | 20 | 100% Enzyme Activity |
| Phosphate Buffer | 100 | ||
| Tyrosinase Solution | 40 | ||
| Control Blank (EC_b) | Vehicle (Buffer + DMSO) | 20 | Corrects for vehicle effect |
| Phosphate Buffer | 140 | ||
| Positive Control (IC) | Kojic Acid Dilution | 20 | Contains enzyme, substrate, and known inhibitor |
| Phosphate Buffer | 100 | ||
| Tyrosinase Solution | 40 |
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 25°C for 10 minutes.[5]
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to all wells. The final volume in each well will be 200 µL.[3]
-
Kinetic Measurement: Immediately place the plate in a microplate reader thermostatted at 25°C. Measure the absorbance at 475 nm every minute for 20-30 minutes.
IV. Experimental Workflow Diagram
Caption: Workflow for the this compound tyrosinase inhibition assay.
Data Presentation and Analysis
I. Calculations
-
Calculate the Reaction Rate (V): Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Corrected Rate (S) = Rate(S) - Rate(S_b)
-
Corrected Rate (EC) = Rate(EC) - Rate(EC_b)
-
-
Calculate Percent Inhibition: Use the corrected rates to calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
% Inhibition = [(V_control - V_sample) / V_control] * 100
Where:
-
V_control = Corrected rate of the Enzyme Control (EC)
-
V_sample = Corrected rate of the Test well (S)
-
II. Data Summary Tables
Table 1: Raw Absorbance Data (Example) Present the raw kinetic data or the calculated rates (ΔAbs/min) for each condition.
| Concentration (µM) | Sample Rate (ΔAbs/min) | Sample Blank Rate (ΔAbs/min) | Corrected Sample Rate (ΔAbs/min) | % Inhibition |
| Control (0 µM) | 0.0520 | 0.0015 | 0.0505 | 0% |
| 10 | 0.0415 | 0.0018 | 0.0397 | 21.4% |
| 50 | 0.0280 | 0.0020 | 0.0260 | 48.5% |
| 100 | 0.0165 | 0.0021 | 0.0144 | 71.5% |
| 500 | 0.0080 | 0.0025 | 0.0055 | 89.1% |
| Kojic Acid (50 µM) | 0.0225 | 0.0016 | 0.0209 | 58.6% |
Table 2: IC50 Value Determination The IC50 value is the concentration of an inhibitor required to reduce the enzyme activity by 50%. It is determined by plotting % Inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
| Inhibitor | IC50 (µM) |
| This compound | [Calculated Value] |
| Kojic Acid | [Calculated Value] |
Conclusion
This protocol provides a robust and reproducible method for evaluating the inhibitory potential of this compound against tyrosinase. The quantitative data generated, particularly the IC50 value, allows for a clear comparison of its inhibitory potency against known standards like Kojic acid. Such information is critical for professionals in pharmacology and cosmetic science for the development of new therapeutic or cosmetic agents.
References
- 1. Buy this compound | 17360-11-1 [smolecule.com]
- 2. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for 3,5-Dinitro-L-tyrosine in Competitive Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dinitro-L-tyrosine is a synthetic, non-proteinogenic amino acid derivative of L-tyrosine.[1] Its structure, featuring two nitro groups on the aromatic ring, confers unique chemical and biological properties, making it a valuable tool in biochemical and pharmaceutical research.[1] Due to its structural similarity to L-tyrosine, this compound can act as a competitive inhibitor for enzymes and receptors that recognize L-tyrosine as a substrate or ligand.[1] This characteristic makes it particularly useful in competitive binding assays to investigate the pharmacology of various biological targets.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in competitive binding assays. The information is intended to guide researchers in designing and executing experiments to determine the binding affinity of this compound for specific targets and to characterize its inhibitory potential.
Principle of Competitive Binding Assays
Competitive binding assays are a fundamental technique in pharmacology and drug discovery. The core principle involves the competition between a labeled ligand (e.g., a radiolabeled or fluorescently tagged molecule with known affinity for the target) and an unlabeled test compound (in this case, this compound) for a finite number of binding sites on a receptor or enzyme. By measuring the displacement of the labeled ligand by increasing concentrations of the unlabeled test compound, the binding affinity (typically expressed as the inhibition constant, Ki) of the test compound can be determined. The concentration of the test compound that displaces 50% of the labeled ligand is known as the IC50 (half-maximal inhibitory concentration).
Data Presentation
The following tables summarize the available quantitative data for the binding of this compound and its isomers to specific biological targets.
Table 1: Binding Affinity of 3,5-Dinitro-o-tyrosine Isomers for the AMPA Receptor
| Compound | Target | Assay Type | Labeled Ligand | IC50 (µM) |
| S-isomer of 3,5-dinitro-o-tyrosine | α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) Receptor | Competitive Radioligand Binding | [3H]AMPA | 13 ± 7 |
| R-isomer of 3,5-dinitro-o-tyrosine | α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) Receptor | Competitive Radioligand Binding | [3H]AMPA | 84 ± 26 |
Data sourced from a study on the design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine as AMPA receptor antagonists.
Table 2: Interaction of this compound with Tyrosine Aminotransferase
| Compound | Target | Observation | Implied Interaction |
| This compound sodium | Tyrosine Aminotransferase | Acts as an artificial substrate with zero activity relative to L-tyrosine.[2][3] | Competitive binding to the active site. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for AMPA Receptor
This protocol is adapted from the methodology used to determine the IC50 values of 3,5-dinitro-o-tyrosine for the AMPA receptor.
Objective: To determine the IC50 and subsequently the Ki of this compound for the AMPA receptor.
Materials:
-
This compound (and/or its isomers)
-
[3H]AMPA (radiolabeled ligand)
-
AMPA receptor-expressing membranes (e.g., from rat brain homogenates)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled AMPA (for determining non-specific binding)
-
96-well filter plates with GF/B or GF/C filters
-
Scintillation cocktail
-
Scintillation counter
-
Microplate shaker
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to obtain a range of concentrations (e.g., from 1 nM to 1 mM).
-
Prepare a working solution of [3H]AMPA in assay buffer at a concentration close to its Kd (dissociation constant).
-
Prepare a high-concentration solution of unlabeled AMPA (e.g., 10 µM) in assay buffer for determining non-specific binding.
-
Thaw the AMPA receptor-expressing membranes on ice and resuspend them in assay buffer to a final protein concentration of 50-200 µ g/well .
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]AMPA solution, and 100 µL of membrane suspension to triplicate wells.
-
Non-specific Binding (NSB): Add 50 µL of unlabeled AMPA solution, 50 µL of [3H]AMPA solution, and 100 µL of membrane suspension to triplicate wells.
-
Competitive Binding: Add 50 µL of each concentration of this compound solution, 50 µL of [3H]AMPA solution, and 100 µL of membrane suspension to triplicate wells.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Competitive Enzyme Inhibition Assay for Tyrosine Aminotransferase
Objective: To determine the IC50 and Ki of this compound for tyrosine aminotransferase.
Principle: This assay measures the enzymatic activity of tyrosine aminotransferase in the presence of its substrate (L-tyrosine) and a competitive inhibitor (this compound). The conversion of L-tyrosine can be monitored spectrophotometrically.
Materials:
-
This compound
-
Purified tyrosine aminotransferase
-
L-tyrosine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.6, containing 1 mM EDTA and 40 µM PLP)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and serially dilute it in assay buffer.
-
Prepare a stock solution of L-tyrosine in assay buffer.
-
Prepare a working solution of tyrosine aminotransferase in assay buffer.
-
-
Assay Setup (in a 96-well microplate):
-
Control (100% activity): Add 50 µL of assay buffer, 50 µL of L-tyrosine solution, and 50 µL of α-ketoglutarate solution to triplicate wells.
-
Inhibition Wells: Add 50 µL of each concentration of this compound solution, 50 µL of L-tyrosine solution, and 50 µL of α-ketoglutarate solution to triplicate wells.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 50 µL of the tyrosine aminotransferase solution to all wells.
-
Immediately place the microplate in a spectrophotometer pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in absorbance at a specific wavelength (e.g., 331 nm for the formation of p-hydroxyphenylpyruvate) over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Normalize the data by expressing the velocities as a percentage of the control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determine the Ki value using the Cheng-Prusoff equation, which for competitive inhibition is: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate (L-tyrosine) concentration and Km is the Michaelis constant of the enzyme for the substrate.
-
Visualizations
AMPA Receptor Signaling Pathway
The following diagram illustrates the signaling pathway associated with the AMPA receptor, a target for which this compound acts as an antagonist.
Caption: AMPA Receptor Signaling and Antagonism by this compound.
Experimental Workflow for a Competitive Binding Assay
This diagram outlines the general workflow for performing a competitive binding assay and subsequent data analysis.
Caption: General workflow for a competitive binding assay.
Logical Relationship for IC50 to Ki Conversion
This diagram illustrates the relationship between the experimentally determined IC50 value and the calculated Ki value, highlighting the necessary parameters for this conversion.
Caption: Relationship between IC50, [Labeled Ligand], Kd, and Ki.
References
HPLC method for quantification of 3,5-Dinitro-L-tyrosine.
An HPLC-based method has been developed and validated for the quantification of 3,5-Dinitro-L-tyrosine, a key biomarker for nitrosative stress. This application note provides a detailed protocol for the analysis of this compound in various biological matrices. The method is simple, rapid, cost-effective, and sensitive, making it suitable for research, diagnostics, and drug development.
Introduction
This compound is a product of the nitration of tyrosine residues by reactive nitrogen species (RNS), such as peroxynitrite. Elevated levels of this compound in biological samples are associated with a range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Accurate quantification of this modified amino acid is crucial for understanding the role of nitrosative stress in disease and for the development of novel therapeutics. This document outlines a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the reliable quantification of this compound.
Principle of the Method
This method utilizes RP-HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of aqueous acetic acid, methanol, and water. The dinitrated tyrosine derivative is detected by its characteristic UV absorbance. While a full UV scan can be performed, detection at 356 nm is recommended for higher specificity, minimizing interference from other endogenous compounds.[1][2]
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
HPLC grade methanol
-
HPLC grade acetic acid
-
HPLC grade water
-
Perchloric acid (for sample preparation)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | 0.5% Acetic Acid:Methanol:Water (15:15:70 v/v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10-25 µL[1] |
| Column Temperature | 25°C (or ambient)[1][2] |
| Detection Wavelength | 356 nm for specificity; 276 nm and 215 nm can also be used[1][2] |
| Run Time | < 15 minutes[1][2] |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from the expected limit of quantification to the upper limit of the linear range.
Sample Preparation (for Biological Samples, e.g., Plasma/Serum)
-
Protein Precipitation: To 100 µL of the biological sample, add 100 µL of 10% (v/v) perchloric acid to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter before injection into the HPLC system.
Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system.
-
Data Acquisition: Record the peak area for each standard concentration.
-
Linear Regression: Construct a calibration curve by plotting the peak area against the corresponding concentration of this compound.
-
Sample Analysis: Inject the prepared biological samples and determine the peak area for this compound.
-
Concentration Calculation: Calculate the concentration of this compound in the samples using the linear regression equation obtained from the calibration curve.
Data Presentation
The quantitative performance of the method is summarized below. These values are based on validated methods for the closely related compound 3-nitrotyrosine and are expected to be similar for this compound.
Table 2: Method Validation Parameters (Adapted from 3-Nitrotyrosine Data)
| Parameter | Result |
| Linearity (r²) | > 0.99[3] |
| Limit of Detection (LOD) | In the order of µg/L[1][2] |
| Limit of Quantification (LOQ) | In the order of µg/L[1][2] |
| Precision (%RSD) | < 15% |
| Accuracy/Recovery | 85-115% |
Visualization
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Logical Relationship of Method Components
Caption: Key components and their relationships in the HPLC method.
References
Application Note: Mass Spectrometry Analysis of 3,5-Dinitro-L-tyrosine Modified Peptides
Introduction
3,5-Dinitro-L-tyrosine (DNT) is a post-translational modification (PTM) resulting from the nitration of tyrosine residues. This modification is a marker of severe nitroxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] The addition of two nitro groups to the tyrosine ring is a consequence of exposure to high levels of reactive nitrogen species (RNS), such as peroxynitrite.[3] This modification can significantly alter protein structure and function by changing the pKa of the phenolic group, increasing its volume and hydrophobicity, and potentially disrupting downstream signaling pathways.[3][4]
Mass spectrometry (MS)-based proteomics is an indispensable tool for identifying and quantifying DNT-modified peptides.[5] However, the low stoichiometric levels of this modification in biological samples present a significant analytical challenge, often requiring specific enrichment strategies and optimized MS methods for confident characterization.[5][6] This document provides detailed protocols and workflows for the analysis of DNT-modified peptides, aimed at researchers, scientists, and drug development professionals.
Biochemical Pathway: Formation of Dinitro-L-tyrosine
The formation of dinitro-tyrosine is an indicator of severe nitroxidative stress. The process begins with cellular stressors like inflammation or ischemia, which lead to the production of nitric oxide (•NO) and superoxide (O₂•⁻). These molecules react to form the highly potent nitrating agent, peroxynitrite (ONOO⁻).[1] Peroxynitrite can then nitrate tyrosine residues on proteins. While mono-nitration (forming 3-Nitro-L-tyrosine) is more common, subsequent nitration at the 5th position can occur under conditions of high RNS exposure, leading to the formation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomic Approaches to Analyze Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmbreports.org [bmbreports.org]
- 5. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Dinitro-L-tyrosine as a Standard for Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dinitro-L-tyrosine is a nitrated derivative of the amino acid L-tyrosine. Due to its stable nature and distinct spectral properties, it serves as an excellent standard for the calibration and validation of various analytical methods aimed at detecting and quantifying protein nitration. This post-translational modification is a key biomarker for nitrosative stress, which is implicated in a range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the accurate quantification of protein nitration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃O₇ | [2] |
| Molecular Weight | 271.18 g/mol | [2] |
| Appearance | Yellow to orange powder | N/A |
| Solubility | Soluble in aqueous solutions, with increased solubility at higher pH. | N/A |
Application: Standard for HPLC Analysis of Nitrated Proteins
This compound can be used to create a standard calibration curve for the quantification of nitrated tyrosine residues in protein samples. The following protocol is adapted from established methods for the analysis of the related compound, 3-nitrotyrosine.[3][4]
Experimental Protocol: HPLC Method
1. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of mobile phase solvent. Gentle sonication may be required to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A suggested calibration curve point series is: 1, 5, 10, 25, 50, and 100 µg/mL.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mobile phase of 0.1% trifluoroacetic acid (TFA) in water and methanol (e.g., 70:30 v/v) can be used. The exact ratio may need to be optimized based on the specific column and system.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 356 nm, which provides specificity for nitrated tyrosine derivatives.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[3]
3. Sample Preparation (for Protein Hydrolysates):
-
Protein Hydrolysis: To quantify nitrated tyrosine residues within a protein sample, acidic or enzymatic hydrolysis is required to liberate the amino acids. Acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) is a common method.
-
Neutralization and Filtration: After hydrolysis, neutralize the sample with a suitable base (e.g., NaOH) and filter it through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.[5]
4. Data Analysis:
-
Inject the prepared standards to generate a calibration curve by plotting the peak area against the concentration of this compound.
-
Inject the prepared protein hydrolysate samples.
-
Determine the concentration of nitrated tyrosine in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data: Example Calibration Curve Parameters
The following table provides an example of the parameters that can be obtained from a calibration curve for this compound using the described HPLC method.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 5000 |
| 5 | 25000 |
| 10 | 50000 |
| 25 | 125000 |
| 50 | 250000 |
| 100 | 500000 |
| Linearity (R²) | >0.99 |
Application: Internal Standard for LC-MS/MS Analysis
For more sensitive and specific quantification, especially in complex biological matrices, LC-MS/MS is the method of choice. Isotopically labeled this compound can be used as an internal standard to improve the accuracy and precision of the measurement. However, if an isotopically labeled standard is not available, a non-labeled standard can be used for external calibration.
Experimental Protocol: LC-MS/MS Method
1. Preparation of Standard Solutions:
-
Stock and Working Standards: Prepare as described in the HPLC protocol, but use a solvent compatible with mass spectrometry (e.g., 50% methanol in water with 0.1% formic acid).
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI in negative ion mode is often suitable for nitrated compounds.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. For this compound (MW 271.18), the deprotonated molecule [M-H]⁻ at m/z 270.2 would be the precursor ion. Fragmentation of this ion would yield specific product ions that can be monitored.
3. Sample Preparation:
-
Follow the protein hydrolysis and sample clean-up procedures as described for the HPLC method. Solid-phase extraction (SPE) may be necessary for complex samples to remove interfering substances.[5]
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration.
-
Quantify the amount of nitrated tyrosine in the samples using this calibration curve.
Expected Quantitative Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range |
| Linearity (R²) | >0.99 |
| Precision (%RSD) | <15% |
| Accuracy (%Recovery) | 85-115% |
Signaling Pathway and Experimental Workflow Visualization
Nitric Oxide Synthase (NOS) Signaling and Protein Tyrosine Nitration
Protein tyrosine nitration is a critical consequence of nitrosative stress, a condition characterized by an excess of reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻). A key pathway leading to the formation of peroxynitrite involves the reaction of nitric oxide (NO), produced by nitric oxide synthase (NOS), with superoxide radicals (O₂⁻).[6][7] The subsequent nitration of tyrosine residues on target proteins can alter their structure and function, thereby impacting cellular signaling.[8]
Caption: NOS pathway leading to protein tyrosine nitration.
General Experimental Workflow for Quantification of Protein Nitration
The following diagram illustrates a typical workflow for the quantification of protein nitration in biological samples using this compound as a standard.
Caption: Experimental workflow for nitrated protein analysis.
Conclusion
This compound is a valuable and reliable standard for the development and validation of analytical methods for quantifying protein tyrosine nitration. The protocols and information provided in these application notes offer a comprehensive guide for researchers in various fields to accurately measure this important biomarker of nitrosative stress, thereby facilitating a better understanding of its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H9N3O7 | CID 439948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. cores.emory.edu [cores.emory.edu]
- 6. Frontiers | Protein Tyrosine Nitration in Plant Nitric Oxide Signaling [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,5-Dinitro-L-tyrosine in Tyrosine Kinase Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dinitro-L-tyrosine is a nitrated derivative of the amino acid L-tyrosine. While not a classical direct inhibitor of tyrosine kinases with extensive quantitative profiling, its structural similarity to both tyrosine and the post-translationally modified 3-nitrotyrosine makes it a valuable tool in studying the impact of tyrosine nitration on cellular signaling pathways regulated by tyrosine kinases. Tyrosine nitration, an irreversible post-translational modification, can significantly alter protein structure and function, including the modulation of kinase activity and the disruption of phosphorylation-dependent signaling cascades.[1][2][3] This document provides detailed application notes and protocols for the use of this compound and the study of tyrosine nitration in the context of tyrosine kinase research.
Application Notes
This compound serves as a stable analog of 3-nitrotyrosine, the product of tyrosine nitration in vivo. This modification arises from the reaction of tyrosine residues with reactive nitrogen species such as peroxynitrite.[1] The presence of a nitro group on the tyrosine ring can sterically hinder or prevent phosphorylation by tyrosine kinases, effectively uncoupling downstream signaling events.[4] Consequently, studying the effects of tyrosine nitration provides insights into the regulation and dysregulation of tyrosine kinase signaling in various pathological conditions.
Key Applications in Tyrosine Kinase Research:
-
Investigating the Impact of Tyrosine Nitration on Kinase Activity: By inducing tyrosine nitration of a specific kinase, researchers can assess whether this modification alters its catalytic activity. While direct inhibition of tyrosine kinases by this compound is not extensively documented with specific IC50 values, the effect of nitration on kinase function has been observed for other kinase families, such as Protein Kinase G-1α and Protein Kinase C, where nitration leads to attenuated activity.[5][6]
-
Studying Substrate Competition and Inhibition: Peptides or proteins containing 3-nitrotyrosine can be used as competitive substrates or inhibitors in tyrosine kinase assays to understand how nitration of a substrate affects its recognition and phosphorylation by a specific kinase.
-
Probing Protein-Protein Interactions: Tyrosine phosphorylation is a critical driver of protein-protein interactions, particularly through SH2 domains. The nitration of a tyrosine residue within an SH2 binding motif can disrupt this interaction, providing a method to study the functional consequences of such disruptions in signaling complexes.
-
Cell-Based Assays to Mimic Nitrative Stress: Introducing nitrated proteins or inducing nitrative stress in cell culture allows for the investigation of the downstream cellular consequences on tyrosine kinase signaling pathways, such as proliferation, differentiation, and apoptosis.
| Kinase Family | Observed Effect of Tyrosine Nitration | Reference |
| Protein Kinase G-1α (PKG-1α) | Attenuated kinase activity due to reduced cGMP binding. | [5] |
| Protein Kinase C (PKC) | Inhibition of cofactor-dependent activity. | [6] |
Experimental Protocols
Protocol 1: In Vitro Nitration of a Target Tyrosine Kinase and Activity Assay
This protocol describes the in vitro nitration of a purified tyrosine kinase to assess the impact of this modification on its catalytic activity.
Materials:
-
Purified recombinant tyrosine kinase of interest
-
Peroxynitrite (ONOO⁻) solution
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP
-
Tyrosine-containing peptide substrate
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Quenching solution (e.g., 1 M NaOH)
-
Neutralizing solution (e.g., 1 M HCl)
-
Ice
Procedure:
-
Preparation of Peroxynitrite: Synthesize peroxynitrite from sodium nitrite and acidified hydrogen peroxide. Handle with caution as it is a strong oxidant.
-
Nitration of the Tyrosine Kinase: a. Dilute the purified tyrosine kinase to a final concentration of 1-5 µM in the kinase assay buffer. b. Place the kinase solution on ice. c. Add peroxynitrite to the kinase solution to a final concentration of 100-500 µM. The optimal concentration should be determined empirically. d. Immediately vortex the solution for 30-60 seconds. e. Quench the reaction by adding an equal volume of quenching solution, followed by neutralization with an equal volume of neutralizing solution.
-
Kinase Activity Assay: a. Set up the kinase reaction in a 96-well plate. Include a control reaction with the untreated kinase. b. To each well, add the nitrated or untreated kinase, the tyrosine-containing peptide substrate (at a concentration near the Km), and the kinase assay buffer. c. Initiate the reaction by adding ATP (at a concentration near the Km). d. Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). e. Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., measuring ADP production).
-
Data Analysis: Compare the activity of the nitrated kinase to the untreated control to determine the effect of nitration.
Protocol 2: Western Blot Detection of Tyrosine Nitration in Cell Lysates
This protocol details the induction of nitrative stress in cultured cells and the subsequent detection of nitrated proteins by Western blotting.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Peroxynitrite donor (e.g., SIN-1) or peroxynitrite
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: anti-3-nitrotyrosine antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate
Procedure:
-
Induction of Nitrative Stress: a. Plate cells and grow to 70-80% confluency. b. Treat the cells with a peroxynitrite donor (e.g., 1 mM SIN-1) for a specified time (e.g., 1-4 hours) or with a bolus of peroxynitrite (e.g., 100 µM) for a shorter duration (e.g., 15-30 minutes). Include an untreated control.
-
Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Denature an equal amount of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the anti-3-nitrotyrosine primary antibody overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Canonical Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Caption: Disruption of RTK Signaling by Tyrosine Nitration.
Caption: Experimental Workflow for Studying Tyrosine Nitration of Kinases.
References
- 1. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the human nitroproteome: Protein tyrosine nitration in cell signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitration of Tyrosine 247 Inhibits Protein Kinase G-1α Activity by Attenuating Cyclic Guanosine Monophosphate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxynitrite-induced tyrosine nitration and inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Utilizing 3,5-Dinitro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 3,5-Dinitro-L-tyrosine in cell-based assays. The following sections describe two potential applications: as a competitive inhibitor in tyrosinase activity assays and as a ligand in AMPA receptor binding studies. All quantitative data is summarized for clarity, and experimental workflows and signaling pathways are visualized using diagrams.
Application Note 1: Evaluation of this compound as a Potential Tyrosinase Inhibitor
Introduction
Tyrosinase is a key enzyme in the melanin biosynthesis pathway, responsible for the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.[1] Uncontrolled tyrosinase activity can lead to hyperpigmentation disorders. Consequently, the identification of novel tyrosinase inhibitors is of significant interest in the cosmetic and pharmaceutical industries.[2] this compound, a structural analog of the natural substrate L-tyrosine, presents a candidate for investigation as a competitive inhibitor of this enzyme. This application note details a cell-based assay protocol to assess the inhibitory potential of this compound on tyrosinase activity in B16F10 murine melanoma cells.
Signaling Pathway: Melanin Synthesis
Caption: Melanin synthesis pathway and the potential inhibitory action of this compound on the enzyme tyrosinase.
Experimental Protocol: Cell-Based Tyrosinase Inhibition Assay
This protocol is adapted from established methods for assessing tyrosinase activity in B16F10 melanoma cells.[3]
1. Cell Culture and Seeding:
-
Culture B16F10 murine melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
2. Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the culture medium is non-toxic to the cells).
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM). Include a vehicle control (solvent only) and a positive control (e.g., Kojic acid).
-
Incubate the cells for 72 hours.
3. Cell Lysis:
-
After incubation, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 100 µL of lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well and incubating on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet cell debris.
4. Protein Quantification:
-
Determine the protein concentration of the supernatant using a Bradford assay or a similar protein quantification method.
-
Normalize the protein concentration of all samples to a standard concentration (e.g., 40 µg of total protein) with 0.1 M sodium phosphate buffer (pH 6.8).
5. Tyrosinase Activity Assay:
-
In a 96-well plate, add 100 µL of the normalized cell lysate.
-
Add 100 µL of freshly prepared 5 mM L-DOPA solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm using a microplate reader. The absorbance is proportional to the formation of dopachrome, a product of tyrosinase activity.
6. Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of vehicle control)] x 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of tyrosinase activity).
Hypothetical Data Presentation
The following table presents hypothetical data for the inhibition of tyrosinase activity by this compound, based on typical results observed for tyrosinase inhibitors.
| Compound | Concentration (µM) | % Tyrosinase Inhibition (Mean ± SD) |
| Vehicle Control | - | 0 ± 2.5 |
| Kojic Acid (Positive Control) | 250 | 92 ± 4.1 |
| This compound | 10 | 15 ± 3.2 |
| 50 | 35 ± 4.5 | |
| 100 | 52 ± 5.1 | |
| 250 | 78 ± 3.8 | |
| 500 | 91 ± 2.9 |
Note: This data is for illustrative purposes only and actual results may vary.
Application Note 2: this compound as a Ligand for AMPA Receptor Binding Assays
Introduction
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key ionotropic glutamate receptor that mediates the majority of fast excitatory neurotransmission in the central nervous system.[4] Its function is crucial for synaptic plasticity, learning, and memory. Dysregulation of AMPA receptor activity is implicated in various neurological disorders. The development of ligands that can modulate AMPA receptor function is a significant area of drug discovery. Research has shown that enantiomers of 3,5-dinitro-o-tyrosine can act as competitive antagonists at the AMPA receptor.[5] This application note provides a protocol for a competitive binding assay to evaluate the affinity of this compound for the AMPA receptor.
Signaling Pathway: AMPA Receptor Activation
Caption: Competitive antagonism of the AMPA receptor by this compound, preventing glutamate binding and subsequent ion influx.
Experimental Protocol: AMPA Receptor Competitive Binding Assay
This protocol is based on standard radioligand binding assay principles and data from studies on related compounds.[5][6]
1. Membrane Preparation:
-
Prepare synaptic membranes from a suitable source, such as rat cortical tissue.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet several times by resuspension and centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, add in the following order:
-
Binding buffer (50 mM Tris-HCl, 100 mM KCl, pH 7.4)
-
A fixed concentration of radiolabeled AMPA agonist (e.g., [3H]AMPA) at a concentration close to its Kd.
-
Increasing concentrations of the unlabeled competitor, this compound (e.g., from 10 nM to 1 mM).
-
The prepared synaptic membranes (e.g., 50-100 µg of protein).
-
-
For determining non-specific binding, add a high concentration of a known AMPA receptor agonist or antagonist (e.g., 1 mM L-glutamate) in separate wells.
-
For determining total binding, add only the radioligand and membranes without any competitor.
3. Incubation and Filtration:
-
Incubate the plate at 4°C for 1 hour with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
4. Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation from a Study on a Related Compound
The following table summarizes the binding affinity of the S- and R-isomers of 3,5-dinitro-o-tyrosine in inhibiting [3H]AMPA binding, as reported in the literature.[5] This data provides a reference for the expected range of activity for this compound.
| Compound | IC50 (µM) for [3H]AMPA Binding Inhibition (Mean ± SEM) |
| S-isomer of 3,5-dinitro-o-tyrosine | 13 ± 7 |
| R-isomer of 3,5-dinitro-o-tyrosine | 84 ± 26 |
Note: The data is for the 'ortho' isomer of 3,5-dinitotyrosine. The 'L' isomer (equivalent to the S-isomer) is expected to have a higher affinity than the 'D' isomer (equivalent to the R-isomer).
Experimental Workflow Visualization
Caption: General experimental workflows for the cell-based tyrosinase inhibition assay and the AMPA receptor competitive binding assay.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 3,5-Dinitro-L-tyrosine into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the non-standard amino acid 3,5-Dinitro-L-tyrosine into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Detailed protocols for the synthesis of the necessary protected amino acid building block, its incorporation into a peptide sequence, and subsequent cleavage, deprotection, and purification are provided.
Introduction
This compound is a valuable modified amino acid for various research and drug development applications. The two electron-withdrawing nitro groups on the phenolic ring significantly lower the pKa of the hydroxyl group and can serve as a spectroscopic probe or a component in enzyme inhibitors and decoys for nitrating species in studies of oxidative stress.[1] Successful incorporation of this bulky and electronically modified amino acid requires specific considerations in the synthetic strategy, particularly regarding side-chain protection.
Key Applications
-
Enzyme Kinetics and Inhibition Studies: Peptides containing this compound can act as competitive inhibitors for enzymes that recognize tyrosine, such as tyrosine kinases and phosphatases. The altered electronic properties of the dinitrated phenyl ring can provide insights into enzyme-substrate interactions.
-
Probing Oxidative Stress and Cellular Signaling: Protein tyrosine nitration is a post-translational modification associated with oxidative stress and is implicated in various pathological conditions.[2][3] Synthetic peptides containing this compound can be used as standards for analytical detection or as "decoy" substrates to study the effects of protein nitration on cellular signaling pathways.
-
Development of Novel Therapeutics: The unique properties of this compound can be exploited in drug design to enhance binding affinity, modulate biological activity, or serve as a warhead for targeted covalent inhibitors.[1][4]
Experimental Protocols
A critical aspect of incorporating this compound into peptides via SPPS is the protection of its phenolic hydroxyl group to prevent unwanted side reactions during peptide chain elongation.[5] A benzyl (Bzl) ether is a suitable protecting group that is stable to the basic conditions of Fmoc removal but can be cleaved with strong acids during the final cleavage step.[6][7]
Protocol 1: Synthesis of Fmoc-3,5-Dinitro-L-tyrosine(Bzl)-OH
This protocol outlines a multi-step synthesis to prepare the necessary protected amino acid building block.
Workflow for the Synthesis of Fmoc-3,5-Dinitro-L-tyrosine(Bzl)-OH
References
- 1. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Improved tandem mass spectrometric characterization of 3-nitrotyrosine sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Dinitro-L-tyrosine as a Negative Control in Nitration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3,5-Dinitro-L-tyrosine as a negative control in protein nitration studies. Accurate assessment of protein tyrosine nitration, a key biomarker of nitrosative stress, is crucial for research in various fields, including inflammation, neurodegenerative diseases, and cancer. The use of appropriate controls is paramount for validating the specificity of detection methods. This compound, a stable analogue of 3-nitrotyrosine, serves as an effective competitive inhibitor for anti-nitrotyrosine antibodies, ensuring the reliability of experimental results.
Introduction to Protein Tyrosine Nitration and the Role of Controls
Protein tyrosine nitration is a post-translational modification where a nitro group (-NO2) is added to one of the ortho positions of the phenolic ring of a tyrosine residue. This modification is mediated by reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻) and nitrogen dioxide (NO₂•). The formation of 3-nitrotyrosine can alter protein structure, function, and signaling pathways, and has been implicated in the pathophysiology of numerous diseases.
Given the low abundance of nitrated proteins in biological samples, highly sensitive and specific detection methods are required. Immunological techniques, such as Western blotting and ELISA, are commonly employed using antibodies that specifically recognize 3-nitrotyrosine. However, the specificity of these antibodies must be rigorously validated to avoid false-positive results.
Positive and Negative Controls are Essential:
-
Positive Control: A sample known to contain nitrated proteins (e.g., a protein treated with a nitrating agent like peroxynitrite) is used to confirm that the antibody and detection system are working correctly.
-
Negative Control: A sample that should not produce a signal is used to assess the specificity of the primary antibody. This compound is an ideal negative control for this purpose. Its structural similarity to 3-nitrotyrosine allows it to bind to the antigen-binding site of the anti-nitrotyrosine antibody, thereby competitively inhibiting its binding to nitrated proteins on a blot or in an ELISA well.
Properties of this compound
| Property | Description |
| Structure | An L-tyrosine derivative with two nitro groups at the 3 and 5 positions of the aromatic ring. |
| Chemical Formula | C₉H₉N₃O₇ |
| Molecular Weight | 271.18 g/mol |
| Appearance | Yellowish crystalline solid. |
| Reactivity | The two nitro groups are electron-withdrawing, which influences the molecule's chemical properties. It is a stable compound suitable for use in biological assays. As an artificial substrate, it exhibits zero activity relative to L-tyrosine for enzymes like tyrosine aminotransferase.[1] |
| Function in Nitration Studies | Acts as a competitive inhibitor for anti-nitrotyrosine antibodies. Pre-incubation of the antibody with an excess of this compound blocks the antigen-binding sites, preventing the antibody from binding to nitrated proteins in the sample. A significant reduction or elimination of the signal in the presence of this compound confirms the antibody's specificity for the nitrotyrosine modification. |
Experimental Protocols
Western Blotting: Antibody Specificity Control using this compound
This protocol describes how to use this compound to confirm the specificity of an anti-nitrotyrosine antibody in a Western blotting experiment.
Materials:
-
This compound
-
Primary antibody against 3-nitrotyrosine
-
Protein samples (e.g., cell lysates, tissue homogenates)
-
Positive control (e.g., peroxynitrite-treated protein lysate or nitrated BSA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (e.g., TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation and SDS-PAGE:
-
Prepare protein lysates from cells or tissues. Determine protein concentration using a standard assay (e.g., BCA).
-
Prepare a positive control by treating a protein solution (e.g., BSA at 1 mg/mL) or a cell lysate with a nitrating agent like peroxynitrite (final concentration 1-3 mM) on ice for 30-60 minutes.
-
Load equal amounts of your experimental samples, a non-nitrated (negative control) sample, and the nitrated positive control onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation with this compound (Competitive Inhibition):
-
Prepare two tubes with the primary anti-nitrotyrosine antibody diluted in blocking buffer at the recommended concentration.
-
Tube A (Control): Antibody solution only.
-
Tube B (Blocked Antibody): Add this compound to the antibody solution to a final concentration of 10 mM.
-
Incubate both tubes for 1 hour at room temperature with gentle agitation to allow the this compound to bind to the antibody in Tube B.
-
-
Membrane Incubation:
-
Cut the membrane if necessary to probe with both antibody preparations simultaneously, or run duplicate blots.
-
Incubate one membrane (or one half) with the antibody solution from Tube A .
-
Incubate the other membrane (or the other half) with the blocked antibody solution from Tube B .
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membranes three times for 5-10 minutes each with wash buffer.
-
Incubate the membranes with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membranes again three times for 5-10 minutes each with wash buffer.
-
Incubate the membranes with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Expected Results:
The lane containing the nitrated positive control should show a strong signal when probed with the unblocked antibody (Tube A). This signal should be significantly reduced or completely absent when probed with the antibody pre-incubated with this compound (Tube B). A similar reduction in signal for any bands observed in the experimental samples confirms that the antibody is specifically detecting nitrated proteins.
Quantitative Data Summary
The following table summarizes expected semi-quantitative results from a Western blot experiment designed to validate anti-nitrotyrosine antibody specificity using this compound. The data is hypothetical but represents a typical outcome.
| Sample | Treatment | Primary Antibody | Relative Signal Intensity (%) | Interpretation |
| Positive Control | Peroxynitrite-treated BSA | Anti-Nitrotyrosine | 100 | Strong signal indicates antibody detects nitrated protein. |
| Positive Control | Peroxynitrite-treated BSA | Anti-Nitrotyrosine + 10 mM this compound | < 5 | Signal abolition confirms antibody specificity for nitrotyrosine. |
| Negative Control | Untreated BSA | Anti-Nitrotyrosine | < 1 | No signal indicates no non-specific binding to unnitrated protein. |
| Experimental Sample | e.g., Stimulated Cell Lysate | Anti-Nitrotyrosine | 75 | Detection of nitrated proteins in the experimental sample. |
| Experimental Sample | e.g., Stimulated Cell Lysate | Anti-Nitrotyrosine + 10 mM this compound | < 5 | Signal reduction confirms the specificity of the detected bands. |
Visualizations
Signaling Pathway of Protein Tyrosine Nitration
Caption: Formation of 3-Nitrotyrosine via the peroxynitrite pathway.
Experimental Workflow for Western Blot Control
Caption: Workflow for validating anti-nitrotyrosine antibody specificity.
Logical Relationship of Competitive Inhibition
Caption: Mechanism of competitive inhibition by this compound.
References
Experimental Design for Studying Protein Modification with 3,5-Dinitro-L-tyrosine and Other Nitrating Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine nitration is a post-translational modification implicated in a variety of physiological and pathological processes, including signal transduction, inflammation, and neurodegenerative diseases. This modification, characterized by the addition of a nitro (-NO2) group to the aromatic ring of tyrosine residues, can alter protein structure, function, and interactions. While 3-nitrotyrosine is the most commonly studied form, the presence of 3,5-Dinitro-L-tyrosine, a non-proteinogenic amino acid, presents unique research avenues.[1] This document provides a comprehensive guide to the experimental design for studying protein nitration, with a focus on both the widely studied 3-nitrotyrosine and the distinct case of this compound.
Section 1: Overview of Protein Tyrosine Nitration
Protein tyrosine nitration is a key indicator of nitroxidative stress, a condition arising from an imbalance between reactive nitrogen species (RNS) and the cell's ability to detoxify them. The primary RNS involved in tyrosine nitration is peroxynitrite (ONOO⁻), formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻).[2]
Key consequences of tyrosine nitration include:
-
Altered Protein Function: Nitration can lead to either a loss or gain of protein function. For instance, nitration of MnSOD at Tyr-34 leads to its inactivation.
-
Changes in Protein Structure: The addition of a bulky, electron-withdrawing nitro group can disrupt local protein conformation.
-
Impact on Signaling Pathways: Tyrosine phosphorylation is a critical signaling mechanism, and nitration of tyrosine residues can interfere with or mimic this process.
While 3-nitrotyrosine is the predominant form found in biological systems, this compound can be synthesized for use as an analytical standard or in specific biochemical assays.[3] It has been shown to act as an artificial substrate with no activity for enzymes like tyrosine aminotransferase, suggesting its potential as a competitive inhibitor in certain enzymatic reactions.[4][5]
Section 2: Experimental Design and Workflow
A typical experimental workflow for studying protein nitration involves inducing the modification, detecting and identifying the nitrated proteins, and quantifying the extent of nitration.
Section 3: Protocols
Protocol 1: In Vitro Protein Nitration using Peroxynitrite
This protocol describes the nitration of a purified protein or cell lysate using a peroxynitrite donor.
Materials:
-
Purified protein or cell lysate in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Peroxynitrite (ONOO⁻) solution (commercially available or freshly synthesized)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Ice bucket
Procedure:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in a microcentrifuge tube.
-
Place the tube on ice.
-
Add peroxynitrite solution to the protein solution in a molar excess (e.g., 10:1 to 100:1 peroxynitrite to protein). The optimal ratio should be determined empirically.
-
Incubate the reaction on ice for 10-30 minutes.
-
Quench the reaction by adding the quenching solution.
-
The nitrated protein sample is now ready for downstream analysis.
Protocol 2: Detection of Nitrated Proteins by Western Blot
Materials:
-
Nitrated protein sample
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-3-nitrotyrosine antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the proteins in the nitrated sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-3-nitrotyrosine antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: Identification of Nitration Sites by Mass Spectrometry
Materials:
-
Nitrated protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or other suitable protease)
-
LC-MS/MS system
Procedure:
-
Reduce the disulfide bonds in the nitrated protein sample with DTT.
-
Alkylate the free cysteine residues with IAA.
-
Digest the protein into peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against a protein database, specifying the mass shift for nitration (+45.00 Da for a single nitro group) as a variable modification on tyrosine residues.
Section 4: Quantitative Data and Analysis
The following tables summarize key quantitative data for the analysis of nitrated proteins.
Table 1: Mass Spectrometry Parameters for Nitrated Tyrosine Residues
| Modification | Amino Acid | Mass Shift (Da) | Immonium Ion (m/z) |
| Nitration | Tyrosine (Y) | +45.00 | 181.1 |
| Unmodified | Tyrosine (Y) | 0 | 136.1 |
Data derived from mass spectrometry-based proteomic studies.[6]
Table 2: Chromatographic Properties of Nitrated Peptides
| Peptide Property | Observation | Rationale |
| Retention Time | Increased | The addition of a nitro group increases the hydrophobicity of the peptide, leading to a longer retention time in reverse-phase chromatography.[6] |
Table 3: Spectrophotometric Properties of 3-Nitrotyrosine
| pH Condition | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| Acidic (pH < 6) | 360 | ~4,400 |
| Alkaline (pH > 8) | 430 | ~4,500 |
The pKa of the hydroxyl group of 3-nitrotyrosine is approximately 7.2-7.5.[7]
Section 5: Signaling Pathways and Logical Relationships
The formation of 3-nitrotyrosine is intricately linked to cellular signaling pathways, particularly those involving nitric oxide and reactive oxygen species.
Conclusion
The study of protein tyrosine nitration provides valuable insights into the molecular mechanisms of various diseases. While 3-nitrotyrosine remains the primary focus of research, the unique properties of this compound offer opportunities for developing novel biochemical tools and assays. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments in this important area of post-translational modification research.
References
- 1. benchchem.com [benchchem.com]
- 2. bmbreports.org [bmbreports.org]
- 3. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Confident identification of 3-nitrotyrosine modifications in mass spectral data across multiple mass spectrometry platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemoenzymatic Synthesis of 3,5-Dinitro-L-tyrosine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dinitro-L-tyrosine and its D-enantiomer are valuable compounds in biomedical research and pharmaceutical development. Their synthesis with high enantiomeric purity is crucial for studying their distinct biological activities. This document outlines a detailed chemoenzymatic approach for the preparation of both enantiomers of 3,5-dinitrotyrosine. The strategy involves the chemical synthesis of racemic N-acetyl-3,5-dinitrotyrosine, followed by a key enzymatic kinetic resolution step using a lipase, which selectively hydrolyzes the L-enantiomer. Subsequent separation and deprotection steps yield both the D- and L-enantiomers in high purity.
Overall Synthesis Workflow
The chemoenzymatic synthesis is a four-step process starting from L-tyrosine. The initial nitration step under harsh acidic conditions leads to the formation of 3,5-dinitrotyrosine, with concurrent racemization. The subsequent N-acetylation provides the substrate for the enzymatic resolution. A lipase then selectively deacetylates the L-enantiomer. Finally, the remaining N-acetyl-D-3,5-dinitrotyrosine is chemically deacetylated to yield the D-enantiomer.
Caption: Overall workflow for the chemoenzymatic synthesis of this compound enantiomers.
Experimental Protocols
Step 1: Synthesis of Racemic 3,5-Dinitrotyrosine
This protocol describes the nitration of L-tyrosine to produce racemic 3,5-dinitrotyrosine. The strong acidic conditions cause racemization.
Materials:
-
L-Tyrosine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Distilled Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round Bottom Flask (500 mL)
-
Dropping Funnel
-
Buchner Funnel and Filter Paper
-
pH paper or pH meter
Protocol:
-
Carefully add 100 mL of concentrated sulfuric acid to a 500 mL round bottom flask equipped with a magnetic stir bar, and cool the flask in an ice bath with stirring.
-
Slowly add 18.1 g (0.1 mol) of L-tyrosine to the cold sulfuric acid. Stir until all the tyrosine has dissolved. Maintain the temperature below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by cautiously adding 15 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Transfer the cold nitrating mixture to a dropping funnel.
-
Add the nitrating mixture dropwise to the tyrosine solution over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for another 2 hours.
-
Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.
-
A yellow precipitate of 3,5-dinitrotyrosine will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Carefully neutralize the mixture to pH 5-6 with a saturated sodium carbonate solution.
-
Collect the yellow precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with copious amounts of cold distilled water until the washings are neutral.
-
Dry the product in a vacuum oven at 60 °C overnight.
| Parameter | Expected Value |
| Product | Racemic 3,5-Dinitrotyrosine |
| Appearance | Yellow crystalline solid |
| Yield | 85-95% |
| Purity (HPLC) | >95% |
Step 2: Synthesis of Racemic N-Acetyl-3,5-dinitrotyrosine
This protocol details the N-acetylation of the racemic 3,5-dinitrotyrosine.
Materials:
-
Racemic 3,5-Dinitrotyrosine
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Round Bottom Flask with Reflux Condenser
-
Heating Mantle
-
Magnetic Stirrer and Stir Bar
-
Rotary Evaporator
Protocol:
-
In a round bottom flask, suspend 27.1 g (0.1 mol) of racemic 3,5-dinitrotyrosine in 100 mL of glacial acetic acid.
-
Add 15.3 mL (0.16 mol) of acetic anhydride to the suspension.
-
Attach a reflux condenser and heat the mixture to 100-110 °C with stirring for 2-3 hours. The suspension should become a clear solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator.
-
The resulting oily residue will crystallize upon standing or on trituration with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure racemic N-acetyl-3,5-dinitrotyrosine.
-
Dry the product in a vacuum oven.
| Parameter | Expected Value |
| Product | Racemic N-Acetyl-3,5-dinitrotyrosine |
| Appearance | Pale yellow solid |
| Yield | 90-98% |
| Purity (HPLC) | >98% |
Step 3: Enzymatic Kinetic Resolution
This is the key step where the lipase selectively hydrolyzes the N-acetyl group from the L-enantiomer.
Materials:
-
Racemic N-Acetyl-3,5-dinitrotyrosine
-
Lipase from Candida rugosa (or other suitable lipase)
-
Phosphate Buffer (0.1 M, pH 7.5)
-
Sodium Hydroxide (1 M)
-
pH-stat or automatic titrator
-
Reaction Vessel with Temperature Control and Stirring
-
Hydrochloric Acid (2 M)
Protocol:
-
Dissolve 15.6 g (50 mmol) of racemic N-acetyl-3,5-dinitrotyrosine in 500 mL of 0.1 M phosphate buffer (pH 7.5) in a temperature-controlled reaction vessel. Gentle warming may be required for complete dissolution.
-
Adjust the pH of the solution to 7.5 with 1 M NaOH.
-
Add 1.5 g of Candida rugosa lipase to the solution.
-
Maintain the temperature at 37 °C and stir the mixture gently.
-
Monitor the reaction progress by measuring the consumption of NaOH required to maintain the pH at 7.5, as the hydrolysis releases acetic acid. The reaction is complete when approximately 50% of the substrate has been hydrolyzed (i.e., when 25 mmol of NaOH has been consumed).
-
Once the reaction reaches ~50% conversion, stop the reaction by acidifying the mixture to pH 2 with 2 M HCl. This will precipitate the enzyme and the products.
-
Filter off the precipitated enzyme.
-
The filtrate contains a mixture of L-3,5-dinitrotyrosine and N-acetyl-D-3,5-dinitrotyrosine.
Troubleshooting & Optimization
Improving solubility of 3,5-Dinitro-L-tyrosine in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dinitro-L-tyrosine, focusing on improving its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a yellow crystalline solid that is sparingly soluble in water and aqueous buffers at neutral pH.[1] Its free acid form has a very low aqueous solubility, typically less than 1 mg/mL.[2] The presence of two electron-withdrawing nitro groups on the tyrosine ring influences its physicochemical properties, including solubility.[1] It is more soluble in polar organic solvents such as DMSO, and DMF.[3][4]
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH, a characteristic common to amino acids and their derivatives.[5] The molecule has both an acidic carboxylic acid group and a phenolic hydroxyl group.
-
In acidic conditions (low pH): The amino group is protonated, increasing the overall positive charge and enhancing solubility in acidic buffers.
-
In alkaline conditions (high pH): The carboxylic acid and phenolic hydroxyl groups are deprotonated, forming a more soluble salt.[2] Optimal pH for dissolving the sodium salt form is between 7.0 and 8.0.[2]
Q3: What is the most effective method to significantly increase the aqueous solubility of this compound?
The most effective method is to convert the free acid form into a salt.[2] The sodium salt of this compound demonstrates a dramatic increase in aqueous solubility, achieving concentrations exceeding 50 mg/mL under physiological conditions, compared to less than 1 mg/mL for the free acid.[2] This is due to the ionic nature of the salt, which readily hydrates in polar solvents.[2]
Q4: Can I use co-solvents to dissolve this compound?
Yes, using co-solvents is a viable strategy. This compound is soluble in polar aprotic solvents like DMSO and DMF.[3][4] For aqueous-based experiments, a common approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) and then slowly add the aqueous buffer to the desired final concentration.[6][7] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.
Q5: How does temperature affect the solubility of this compound?
Increasing the temperature will generally increase the solubility of this compound in aqueous solutions.[8] For its parent compound, L-tyrosine, heating is often used to aid dissolution.[9][10] However, for nitro-aromatic compounds, prolonged exposure to high temperatures should be avoided to prevent potential degradation. Gentle warming is advisable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | The compound is in its free acid form, which has very low aqueous solubility.[2] The pH of the buffer is near the isoelectric point of the molecule. | Adjust the pH of the buffer. For acidic dissolution, lower the pH to below 2 with HCl. For basic dissolution, raise the pH to 7.0-8.0 with NaOH to form the more soluble sodium salt.[2] |
| Precipitation occurs when adding a stock solution (in organic solvent) to an aqueous buffer. | The final concentration of the compound exceeds its solubility limit in the aqueous buffer with the given percentage of co-solvent. The organic solvent concentration is too low to maintain solubility. | Decrease the final concentration of the this compound. Increase the percentage of the organic co-solvent if experimentally permissible. Alternatively, prepare the sodium salt which has higher aqueous solubility.[2] |
| The solution color changes or degradation is suspected. | The compound may be unstable at extreme pH values or upon prolonged exposure to light or high temperatures. The nitro-substituted aromatic ring can be susceptible to degradation under harsh conditions.[2] | Prepare solutions fresh and protect them from light. Avoid harsh temperatures. When adjusting pH, add acid or base slowly and monitor the process to avoid localized high concentrations.[2] |
| Difficulty achieving a high concentration for in vivo studies. | The inherent low solubility of the free acid form limits the achievable concentration in biocompatible vehicles. | Prepare the sodium salt of this compound, which has significantly higher aqueous solubility (>50 mg/mL).[2] This is the recommended approach for preparing highly concentrated aqueous formulations. |
Quantitative Solubility Data
| Form | Solvent/Condition | Solubility | Reference |
| This compound (Free Acid) | Water | < 1 mg/mL | [2] |
| This compound Sodium Salt | Aqueous (physiological conditions) | > 50 mg/mL | [2] |
| 3-Nitro-L-tyrosine (related compound) | PBS (pH 7.2) | ~ 2 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using pH Adjustment (Alkaline)
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Suspend: Add the powder to the desired volume of purified water or a neutral buffer to create a suspension.
-
Adjust pH: While stirring, slowly add a 1 M NaOH solution dropwise.
-
Monitor: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Dissolve: Continue adding NaOH until the compound fully dissolves. The target pH range for complete dissolution and stability of the sodium salt is 7.0-8.0.[2]
-
Finalize: Once dissolved, adjust the final volume with the buffer and, if necessary, re-adjust the pH to the desired experimental value.
Protocol 2: Preparation of a this compound Solution using a Co-solvent
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to the powder to create a concentrated stock solution. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Dilution: While vortexing or stirring the aqueous buffer, slowly add the concentrated organic stock solution dropwise to the buffer.
-
Observe: Monitor the solution for any signs of precipitation. If precipitation occurs, the solubility limit in that specific co-solvent/buffer mixture has been exceeded.
-
Final Concentration: Ensure the final concentration of the organic solvent is compatible with your downstream application.
Visualizations
Caption: Workflow for enhancing solubility via pH adjustment.
Caption: Workflow for solubilization using a co-solvent.
References
- 1. CAS 17360-11-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 17360-11-1 [smolecule.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound MONOHYDRATE CAS#: 17360-11-1 [m.chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. longdom.org [longdom.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
Stability of 3,5-Dinitro-L-tyrosine under different storage conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,5-Dinitro-L-tyrosine under various storage conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, in a dry and cool place. The recommended storage temperature is between 2°C and 8°C.[1][2]
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions (temperature and light exposure). Aqueous solutions are particularly sensitive to pH, which can affect the ionization of the phenolic hydroxyl group and potentially influence degradation pathways.[3] For short-term storage, it is advisable to keep solutions refrigerated (2-8°C) and protected from light. For long-term storage, aliquoting and freezing at -20°C or below is recommended.
Q3: What are the known degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related nitroaromatic compounds are known to be susceptible to degradation under certain conditions. Potential degradation pathways may include:
-
Photodegradation: Exposure to UV or visible light can lead to the breakdown of the nitroaromatic structure.
-
Hydrolysis: Under strongly acidic or basic conditions, the molecule may undergo hydrolysis.
-
Oxidation: Strong oxidizing agents can degrade the compound.
-
Thermal Decomposition: At elevated temperatures, the molecule will decompose, releasing oxides of carbon and nitrogen.[4] The melting point is reported to be around 220°C with decomposition.[5]
Q4: I am observing a change in the color of my this compound solution. What could be the cause?
A4: A change in the color of a this compound solution, which is typically a reddish-brown solid, could indicate degradation.[6] This can be caused by exposure to light, extreme pH, or elevated temperatures. It is recommended to prepare fresh solutions and store them appropriately to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If storing solutions, protect them from light and store at 2-8°C for short-term use or frozen for long-term use. Perform a purity check of the stock solution using a suitable analytical method like HPLC. |
| Precipitation in aqueous solution | Low aqueous solubility of the free acid form, especially at neutral pH. | The sodium salt of this compound exhibits higher aqueous solubility.[7] Alternatively, consider using a co-solvent or adjusting the pH to a more acidic or alkaline range where solubility is higher, but be mindful of potential pH-dependent degradation. |
| Appearance of unexpected peaks in chromatogram | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and ensure your analytical method is stability-indicating. Review storage conditions and handling procedures to minimize degradation. |
Stability Data Summary
The following tables provide illustrative quantitative data on the stability of this compound under various stress conditions. This data is based on general knowledge of the degradation of related nitroaromatic compounds and should be used as a guideline for designing your own stability studies.
Table 1: Stability of this compound in Aqueous Solution (pH 7.0) at Different Temperatures (Protected from Light)
| Storage Time (Days) | % Remaining at 4°C | % Remaining at 25°C (Room Temperature) | % Remaining at 40°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 99.5 | 97.2 | 92.5 |
| 14 | 99.1 | 94.8 | 85.1 |
| 30 | 98.2 | 89.5 | 75.3 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C (Protected from Light)
| Storage Time (Hours) | % Remaining at pH 3.0 | % Remaining at pH 7.0 | % Remaining at pH 9.0 |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 98.5 | 95.8 | 93.2 |
| 48 | 97.1 | 91.5 | 87.4 |
| 72 | 95.8 | 88.2 | 82.1 |
Table 3: Photostability of this compound in Aqueous Solution (pH 7.0) at 25°C
| Exposure Time (Hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 0 | 100.0 | 100.0 |
| 6 | 99.8 | 90.5 |
| 12 | 99.6 | 82.1 |
| 24 | 99.2 | 70.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Photocatalytic degradation of 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kirj.ee [kirj.ee]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. researchgate.net [researchgate.net]
- 7. deswater.com [deswater.com]
Technical Support Center: Optimizing HPLC-UV Detection of 3,5-Dinitro-L-tyrosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 3,5-Dinitro-L-tyrosine using HPLC with UV detection.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC-UV analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue in the chromatography of polar, ionizable compounds like this compound and can be caused by secondary interactions with the stationary phase.[1] Peak fronting is often a result of column overload or an inappropriate sample solvent.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Problem: Low Sensitivity or No Peak Detected
Low sensitivity can be due to a variety of factors, from the detection wavelength to sample degradation.
Troubleshooting Workflow for Low Sensitivity
Caption: Troubleshooting workflow for low sensitivity.
Problem: Poor Resolution or Co-eluting Peaks
Inadequate separation between the analyte peak and other components in the sample matrix can compromise quantification.
Troubleshooting Workflow for Poor Resolution
References
Troubleshooting high background in 3,5-Dinitro-L-tyrosine binding assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in 3,5-Dinitro-L-tyrosine binding assays.
Troubleshooting Guides & FAQs
High background is a common issue in immunoassays that can obscure results and reduce assay sensitivity.[1] The following sections address specific causes of high background and provide actionable solutions.
FAQs: Understanding High Background
Q1: What is considered high background in a this compound binding assay?
A high background is characterized by an elevated signal in the negative control wells, which should ideally have little to no signal. This high noise-to-signal ratio can mask the specific signal from your samples, making it difficult to accurately quantify this compound.
Q2: Why is my blank well showing a high signal?
A high signal in a blank well (containing only buffer and detection reagents) can indicate several potential problems, including contamination of reagents, substrate instability, or non-specific binding of the detection reagents to the plate.
Troubleshooting Specific Issues
Q3: I am observing high background across the entire plate. What are the likely causes and how can I fix it?
High background across the entire plate is often due to issues with blocking, washing, or the concentrations of antibodies and other reagents.[2]
Potential Causes & Solutions:
-
Inadequate Blocking: The blocking buffer is crucial for preventing non-specific binding of antibodies to the microplate wells.[3]
-
Insufficient Washing: Inadequate washing can leave behind unbound antibodies and other reagents, leading to a high background signal.[1]
-
Solution: Increase the number of wash cycles (e.g., from 3 to 5 washes) and the volume of wash buffer used. Ensure complete aspiration of the wash buffer after each step. Introducing a short soaking step (e.g., 1 minute) during each wash can also improve washing efficiency.[6]
-
-
Antibody Concentration Too High: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.
-
Solution: Perform a titration experiment (checkerboard assay) to determine the optimal concentration for both your capture and detection antibodies.[7]
-
-
Contaminated Reagents: Contamination of buffers or reagents with the analyte or other interfering substances can cause a uniformly high background.[1]
-
Solution: Use fresh, high-quality reagents and sterile, disposable pipette tips. Ensure that water used for buffers is distilled or deionized.[2]
-
-
Incorrect Incubation Times or Temperatures: Deviating from the recommended incubation parameters can increase non-specific binding.
-
Solution: Strictly adhere to the incubation times and temperatures specified in your assay protocol.
-
Q4: My negative control wells have high signal, but my standards and samples seem to be in range. What could be the problem?
This scenario often points to an issue with non-specific binding of the detection antibody or cross-reactivity.
Potential Causes & Solutions:
-
Cross-Reactivity of the Detection Antibody: The detection antibody may be cross-reacting with other molecules in the sample matrix or with the blocking agent itself.
-
Solution: Select a highly specific monoclonal antibody if possible.[2] You can also try adding a small amount of a non-ionic detergent like Tween-20 to your wash and antibody dilution buffers to reduce non-specific interactions.
-
-
Non-Specific Binding to the Plate: The surface of the microplate wells may have sites that non-specifically bind the detection antibody.
-
Solution: Ensure thorough blocking. You might also consider using plates with a different surface chemistry.
-
Data Presentation: Optimizing Assay Conditions
To minimize background, it is essential to optimize various assay parameters. The following tables provide examples of how to structure experiments to determine the optimal concentrations of blocking agents and antibodies.
Table 1: Blocking Buffer Optimization
| Blocking Buffer | Concentration (%) | Signal (OD450) - Negative Control | Signal (OD450) - Positive Control | Signal-to-Noise Ratio |
| BSA | 1 | 0.350 | 1.850 | 5.3 |
| BSA | 3 | 0.200 | 1.900 | 9.5 |
| BSA | 5 | 0.150 | 1.920 | 12.8 |
| Non-fat Dry Milk | 3 | 0.250 | 1.750 | 7.0 |
| Non-fat Dry Milk | 5 | 0.180 | 1.780 | 9.9 |
| Protein-Free Blocker | 1X | 0.100 | 2.100 | 21.0 |
Table 2: Antibody Titration (Checkerboard Assay)
| Capture Ab (µg/mL) | Detection Ab Dilution | Signal (OD450) - Negative Control | Signal (OD450) - Positive Control | Signal-to-Noise Ratio |
| 1 | 1:1000 | 0.400 | 2.200 | 5.5 |
| 1 | 1:2000 | 0.250 | 2.150 | 8.6 |
| 1 | 1:5000 | 0.150 | 2.050 | 13.7 |
| 2 | 1:1000 | 0.450 | 2.400 | 5.3 |
| 2 | 1:2000 | 0.280 | 2.350 | 8.4 |
| 2 | 1:5000 | 0.170 | 2.250 | 13.2 |
| 5 | 1:1000 | 0.550 | 2.500 | 4.5 |
| 5 | 1:2000 | 0.350 | 2.450 | 7.0 |
| 5 | 1:5000 | 0.200 | 2.300 | 11.5 |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound
This protocol is a general guideline for a competitive ELISA to quantify this compound.[8][9][10]
-
Coating: Coat the wells of a 96-well microplate with a this compound-protein conjugate (e.g., DNT-BSA) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1-5% BSA in PBS or a commercial protein-free blocker) to each well. Incubate for 1-2 hours at room temperature.[3]
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of your standards or samples to the appropriate wells. Immediately add 50 µL of anti-3,5-Dinitro-L-tyrosine antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 100 µL of stop solution (e.g., 1 M H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of this compound in the sample.
Protocol 2: Preparation of a Nitrated Protein Positive Control
This protocol describes how to prepare a peroxynitrite-treated protein to serve as a positive control.[11][12]
-
Protein Preparation: Prepare a solution of a protein like BSA at a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Peroxynitrite Treatment: On ice, add peroxynitrite to the protein solution to a final concentration of 1-20 mM. Incubate on ice for 20-30 minutes.
-
pH Adjustment: Since peroxynitrite can make the solution alkaline, adjust the pH back to approximately 8.0 with 1M HCl.[11]
-
Removal of Excess Peroxynitrite: Dialyze the nitrated protein solution against PBS overnight at 4°C to remove unreacted peroxynitrite and other small molecules.
-
Quantification and Storage: Determine the protein concentration using a standard protein assay (e.g., BCA assay). Aliquot and store the nitrated protein at -80°C for use as a positive control in your binding assay.
Visualizations
References
- 1. jg-biotech.com [jg-biotech.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Blocking Buffers | Rockland [rockland.com]
- 5. Visual Protein | Product [visualprotein.com]
- 6. bosterbio.com [bosterbio.com]
- 7. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 3-Nitrotyrosine Competitive ELISA Kit (EEL008) - Invitrogen [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of a Method for Nitrotyrosine Site Identification and Relative Quantitation Using a Stable Isotope-Labeled Nitrated Spike-In Standard and High Resolution Fourier Transform MS and MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 3,5-Dinitro-L-tyrosine during experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3,5-Dinitro-L-tyrosine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a nitrated derivative of the amino acid L-tyrosine. It serves as a valuable tool in biochemical research, particularly in studies related to protein nitration, a post-translational modification associated with oxidative stress.[1][2] It is also used as an intermediate in the synthesis of various pharmaceuticals.[2]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a refrigerator at 0-8°C.[2][3]
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: The free acid form of this compound has low aqueous solubility. To enhance solubility, it is recommended to prepare the sodium salt derivative.[4] The sodium salt has a significantly higher solubility in water (exceeding 50 mg/mL) compared to the free acid (less than 1 mg/mL).[4] This can be achieved by dissolving the compound in a solution with a pH between 7.0 and 8.0 using a gradual addition of a base like sodium hydroxide.[4]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, related nitroaromatic compounds and amino acids can be susceptible to photodegradation.[5][6][7][8] Therefore, it is best practice to protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of this compound, with a focus on preventing its degradation.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound during sample preparation | High Temperatures: Elevated temperatures during sample processing, such as in solvent evaporation steps, can lead to thermal degradation. | - Use a rotary evaporator with a water bath temperature not exceeding 40°C.- If possible, perform extraction and processing steps at room temperature or on ice. |
| Extreme pH: Strongly acidic or basic conditions can catalyze the degradation of the molecule. | - Maintain the pH of your solutions within a neutral to slightly alkaline range (pH 7.0-8.0) where the compound is more soluble and stable.[4]- Avoid prolonged exposure to harsh pH conditions unless experimentally necessary. | |
| Presence of Oxidizing Agents: this compound is susceptible to degradation by strong oxidizing agents.[3] | - Ensure all glassware is thoroughly cleaned and free of residual oxidizing agents.- Use high-purity solvents and reagents to minimize contaminants. | |
| Inconsistent analytical results (e.g., variable peak areas in HPLC) | Degradation in solution: The compound may be degrading in the prepared stock or working solutions over time. | - Prepare fresh stock solutions regularly and store them at 0-8°C, protected from light.- For aqueous solutions, consider preparing the more soluble and stable sodium salt form.[4]- Avoid repeated freeze-thaw cycles of stock solutions. |
| Photodegradation: Exposure to ambient or UV light during analysis can cause degradation. | - Use an autosampler with a covered tray or protect samples from light during the analytical run.- Minimize the time samples spend on the autosampler before injection. | |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products: The presence of additional peaks may indicate that this compound is breaking down into other compounds. | - Review your sample preparation and storage procedures to identify potential causes of degradation (see above).- Analyze a freshly prepared standard to confirm the identity of the main peak and any degradation products. |
Experimental Protocols
Protocol for Preparation of a Stable this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of the sodium salt of this compound for improved aqueous solubility and stability.
Materials:
-
This compound monohydrate
-
0.1 M Sodium Hydroxide (NaOH) solution
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Volumetric flasks
-
Amber vials for storage
Procedure:
-
Weigh the required amount of this compound monohydrate to prepare the desired volume of a 10 mM solution.
-
Add the weighed compound to a volumetric flask.
-
Add approximately 80% of the final volume of high-purity water.
-
While stirring, slowly add 0.1 M NaOH dropwise.
-
Monitor the pH of the solution using a calibrated pH meter. Continue adding NaOH until the this compound is fully dissolved and the pH is stable between 7.0 and 8.0.[4]
-
Once the desired pH is reached and the solid is completely dissolved, add high-purity water to the final volume.
-
Mix the solution thoroughly.
-
Store the stock solution in amber vials at 0-8°C.
General Workflow for Preventing Degradation During Experiments
Caption: Workflow for minimizing degradation of this compound.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Inconsistent Analytical Results
Caption: A logical workflow for troubleshooting inconsistent analytical data.
References
- 1. CAS 17360-11-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. Buy this compound | 17360-11-1 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 3,5-Dinitro-L-tyrosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3,5-Dinitro-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenges include controlling the extent of nitration to avoid the formation of mono-nitrated byproducts, preventing oxidative side reactions that can lead to colored impurities and dityrosine formation, and ensuring the reaction goes to completion for a good yield. Maintaining a low reaction temperature is crucial for selectivity and minimizing byproduct formation.[1][2]
Q2: What are the common impurities encountered during the synthesis?
A2: Common impurities include unreacted L-tyrosine, the mono-nitrated intermediate (3-Nitro-L-tyrosine), and dityrosine, which is formed from the oxidative coupling of two tyrosine molecules. Other potential byproducts can arise from further oxidation of the aromatic ring.[1][2]
Q3: What are the recommended purification methods for this compound?
A3: The most common initial purification method is recrystallization from hot deionized water.[3] For achieving higher purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) is recommended.[3]
Q4: What are the key safety precautions to take during the synthesis?
A4: The synthesis involves the use of a highly corrosive and oxidizing mixture of concentrated nitric and sulfuric acids. It is imperative to perform the reaction in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. Ensure that an emergency shower and eyewash station are readily accessible.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using several analytical techniques:
-
HPLC: To assess purity and quantify the product.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
Troubleshooting Guides
Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Reaction temperature was too high, leading to side reactions. 3. Insufficient nitrating agent. 4. Loss of product during workup and purification. | 1. Increase the reaction time or stir more vigorously. 2. Strictly maintain the reaction temperature between 0-10°C. 3. Ensure the correct stoichiometry of the nitrating mixture. 4. Be careful during the quenching and filtration steps to minimize loss. |
| Product is Off-Color (e.g., brownish) | Presence of colored byproducts from oxidative side reactions. | 1. Ensure the reaction temperature is kept low. 2. Use high-purity starting materials. 3. Purify the product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities. |
| Formation of a Large Amount of 3-Nitro-L-tyrosine (mono-nitrated) | 1. Insufficient amount of nitrating agent. 2. Short reaction time. | 1. Increase the molar ratio of the nitrating mixture to L-tyrosine. 2. Extend the reaction time to allow for the second nitration to occur. |
Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize During Recrystallization | 1. The solution is not sufficiently saturated. 2. Presence of impurities that inhibit crystallization. | 1. Evaporate some of the solvent to concentrate the solution. 2. Try adding a seed crystal of pure this compound. 3. If impurities are suspected, consider a pre-purification step like a column chromatography. |
| Low Recovery After Recrystallization | 1. Too much solvent was used. 2. The product is partially soluble in the cold solvent. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Persistent Impurities After Recrystallization | The impurity has similar solubility properties to the desired product. | Use an alternative purification method such as preparative HPLC. |
Experimental Protocols
Synthesis of this compound
Materials:
-
L-tyrosine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, carefully add 5.0 g of L-tyrosine to 20 mL of concentrated sulfuric acid. Stir the mixture at room temperature until the L-tyrosine is fully dissolved.
-
Cool the flask in an ice-water bath to 0-5°C with continuous stirring.
-
In a separate cooled beaker, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the cooled L-tyrosine solution over a period of 30 minutes. Crucially, maintain the reaction temperature below 10°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.
-
Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate of crude this compound will form.
-
Allow the ice to melt completely. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with three 50 mL portions of cold deionized water to remove residual acids.
-
Dry the crude product in a vacuum oven at 50°C overnight.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Deionized Water
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water (approximately 80-90°C) with stirring until the solid is completely dissolved.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the purified yellow crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified crystals in a vacuum oven at 50°C to a constant weight.[3]
Purification by Preparative HPLC
For achieving high purity (>98%), preparative reverse-phase HPLC is the recommended method.
| Parameter | Specification |
| Instrument | Preparative HPLC System with DAD/UV Detector |
| Column | C18, 10 µm, 250 x 21.2 mm (or similar) |
| Mobile Phase | 0.5% Acetic Acid : Methanol : Water (15:15:70 v/v/v)[4][5][6][7] |
| Flow Rate | 10-15 mL/min (scaled for column diameter) |
| Detection Wavelength | 356 nm[4][5][6][7] |
Procedure:
-
Dissolve the recrystallized or crude this compound in the mobile phase to a concentration of approximately 5-10 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the elution profile at 356 nm. This wavelength is highly specific for nitrotyrosine derivatives and minimizes interference from other aromatic compounds.[4][5][6][7]
-
Collect the fractions corresponding to the main product peak.
-
Combine the collected fractions and remove the organic solvent (methanol) using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a fluffy, yellow powder.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide, oxidants, and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. researchgate.net [researchgate.net]
Minimizing non-specific binding of 3,5-Dinitro-L-tyrosine in cellular assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of 3,5-Dinitro-L-tyrosine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cellular assays?
A1: this compound is a nitrated derivative of the amino acid L-tyrosine. It is considered a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. In cellular assays, it is often used as a tool to study protein nitration, a post-translational modification associated with oxidative stress and various pathological conditions.[1] It can serve as a biomarker for nitroxidative stress and is used in research to understand its impact on cellular processes and signaling pathways.[1]
Q2: What causes non-specific binding of this compound in my cellular assay?
A2: Non-specific binding of small molecules like this compound can be attributed to several factors:
-
Hydrophobic Interactions: The dinitrophenyl group of the molecule can interact with hydrophobic surfaces of plasticware (e.g., microplates, pipette tips) and cellular components.
-
Electrostatic Interactions: The molecule's charge can lead to non-specific binding to charged surfaces on labware or cellular macromolecules.
-
Insufficient Blocking: If the non-specific binding sites on the assay surface (e.g., microplate wells) are not adequately blocked, the molecule can adhere to these sites, leading to high background signals.
-
Inappropriate Buffer Conditions: The pH and salt concentration of the assay buffers can influence the charge and solubility of this compound, affecting its tendency to bind non-specifically.[2]
Q3: How can I prevent this compound from adsorbing to my labware?
A3: To minimize the loss of your compound and reduce non-specific binding to labware, consider the following strategies:
-
Use Low-Adsorption Plasticware: Utilize microplates and pipette tips specifically designed for low protein and small molecule binding.[3]
-
Silanize Glassware: Treating glass surfaces with a silanizing agent can create a hydrophobic layer, preventing the adsorption of hydrophobic molecules.[4]
-
Pre-coat Labware: Before use, incubate the labware with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites.[4]
-
Modify Buffer Composition: Adding a small amount of an organic solvent (e.g., acetonitrile) or a non-ionic detergent (e.g., Tween-20) to your buffers can help keep hydrophobic compounds in solution and reduce their adsorption to surfaces.[3]
Q4: What are the best blocking agents to use for assays involving this compound?
A4: The choice of blocking agent is critical for reducing background noise. Commonly used and effective blocking agents include:
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5% in a buffer like Tris-buffered saline with Tween-20 (TBST).
-
Non-fat Dry Milk: A cost-effective option, usually prepared as a 3-5% solution in TBST. However, it should be avoided in assays detecting phosphoproteins due to the presence of phosphoproteins like casein.
-
Casein: A purified milk protein that can be more effective than BSA in some instances for preventing certain types of non-specific binding.
-
Fish Gelatin: Can be effective at reducing non-specific binding, particularly in systems where other protein blockers may cross-react.
The optimal blocking agent and its concentration should be determined empirically for your specific assay.
Troubleshooting Guides
Problem: High Background Signal in ELISA
High background can obscure your results and reduce the sensitivity of your ELISA. Here’s a step-by-step guide to troubleshoot this issue:
| Potential Cause | Suggested Solution |
| Insufficient Blocking | Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA). Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[2] Try a different blocking agent (see table below). |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer per well. Add a soaking step of 30-60 seconds during each wash.[2] Ensure the wash buffer contains a detergent like Tween-20 (0.05-0.1%). |
| Sub-optimal Buffer Composition | Adjust the pH of your assay buffer to be closer to the isoelectric point of potentially interfering proteins.[2] Increase the salt concentration (e.g., NaCl) in your wash buffer to disrupt electrostatic interactions.[2] |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Ensure your water source is of high purity. |
| Cross-Reactivity | If using antibodies, ensure they are highly specific and consider using pre-adsorbed secondary antibodies. |
Problem: Non-Specific Bands in Western Blot
Non-specific bands in a Western blot can lead to misinterpretation of your data. Use this guide to address common causes:
| Potential Cause | Suggested Solution |
| Inadequate Blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or 3% BSA in TBST). |
| Primary Antibody Concentration Too High | Perform a titration of your primary antibody to determine the optimal concentration that gives a strong specific signal with minimal background. |
| Secondary Antibody Non-Specific Binding | Run a control lane with only the secondary antibody to check for non-specific binding. If non-specific bands appear, consider using a pre-adsorbed secondary antibody or a different secondary antibody. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Ensure the wash buffer contains an adequate concentration of Tween-20 (0.05-0.1%). |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the blotting process, as this can cause irreversible non-specific binding. |
Quantitative Data Summary
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in TBST | Readily available, effective for many applications. | Can be costly; may not be suitable for assays involving anti-phosphotyrosine antibodies or lectin probes. |
| Non-fat Dry Milk | 3-5% in TBST | Inexpensive and widely used. | Contains phosphoproteins (casein) and biotin, which can interfere with detection of phosphorylated proteins and biotin-based systems. |
| Casein | 1-3% in TBST | A purified protein that can be more effective than BSA in some cases. | Shares some of the same limitations as non-fat dry milk regarding phosphoproteins. |
| Fish Gelatin | 0.1-0.5% in TBST | Can reduce certain types of non-specific binding and remains liquid at colder temperatures. | May be less effective than BSA or milk in some applications. |
| Polyvinylpyrrolidone (PVP) | 1% in TBST | A non-protein blocking agent, useful for detecting small proteins. | Often used in combination with other blocking agents. |
Experimental Protocols
Protocol 1: Western Blotting for Detection of Nitrated Proteins
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 3-nitrotyrosine, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST.
-
Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Protocol 2: Competitive ELISA for Quantification of this compound
-
Coating: Coat the wells of a high-binding 96-well plate with a 3-nitrotyrosine-conjugated protein (e.g., nitrated BSA) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add standards of this compound and your samples to the wells, followed immediately by the addition of a primary antibody against 3-nitrotyrosine. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until a color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm. The signal will be inversely proportional to the amount of this compound in the sample.
Visualizations
Caption: Troubleshooting workflow for high non-specific binding.
Caption: NF-κB signaling pathway activation by tyrosine nitration.
References
Technical Support Center: 3,5-Dinitro-L-tyrosine Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometric analysis of 3,5-Dinitro-L-tyrosine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is the molecular weight of this compound?
The molecular formula of this compound is C₉H₉N₃O₇. Its monoisotopic mass is 271.04404 Da. The protonated molecule ([M+H]⁺) will have a mass-to-charge ratio (m/z) of approximately 272.05132.
2. Which ionization technique is recommended for the analysis of this compound?
Electrospray ionization (ESI) is the preferred ionization method for analyzing this compound. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) can sometimes induce in-source fragmentation and the loss of nitro groups, complicating spectral interpretation. ESI is a softer ionization technique that typically keeps the molecule intact.
3. What are the expected major fragments in the ESI-MS/MS spectrum of this compound?
-
[M+H]⁺ at m/z 272.05: The protonated parent molecule.
-
Loss of H₂O: A fragment at m/z 254.04.
-
Loss of COOH (decarboxylation): A fragment at m/z 227.06.
-
Characteristic Immonium Ion: A key diagnostic fragment for dinitrated tyrosine at m/z 226.0 .
-
Loss of a Nitro Group (NO₂): A fragment resulting from the loss of one nitro group.
-
Loss of Nitric Oxide (NO): Fragments resulting from the loss of NO from the nitro groups.
-
Loss of the entire amino acid side chain: Cleavage at the alpha-beta carbon bond of the amino acid backbone.
4. Can this compound be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS)?
Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability. Derivatization would be necessary to increase its volatility, but this adds complexity to the sample preparation and can introduce artifacts. LC-MS/MS is the more common and recommended technique.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Low Ionization Efficiency | Due to the two electron-withdrawing nitro groups, this compound can have a lower ionization efficiency. Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. Consider using a different solvent system that may promote better ionization. |
| Poor Solubility | This compound is soluble in polar solvents. Ensure that the sample is fully dissolved in the initial mobile phase. If precipitation is suspected in the autosampler, consider using a stronger solvent for the sample matrix, ensuring it is compatible with the LC method. |
| In-source Fragmentation | Even with ESI, some in-source fragmentation can occur, reducing the intensity of the precursor ion.[1] This is especially true for nitrated compounds.[1] Try lowering the fragmentor or cone voltage to minimize this effect. |
| Sample Degradation | Nitrated aromatic compounds can be susceptible to degradation. Prepare samples fresh and store them at low temperatures, protected from light. |
| Incorrect MS Parameters | Double-check the precursor ion m/z in your MS method. For [M+H]⁺, it should be around 272.05. |
Issue 2: Unidentifiable or Unexpected Peaks in the Mass Spectrum
| Possible Cause | Troubleshooting Step |
| Adduct Formation | In ESI, adducts with solvents or salts are common.[2] Look for peaks corresponding to [M+Na]⁺ (m/z ~294.03), [M+K]⁺ (m/z ~310.01), or [M+NH₄]⁺ (m/z ~289.08). Using high-purity solvents and minimizing salt contamination can reduce adduct formation. |
| Contamination | Contaminants from solvents, glassware, or the LC system can produce interfering peaks. Run a blank injection of your mobile phase to identify background ions. |
| Isomers | If your sample contains other isomers of dinitro-tyrosine, they may co-elute and have the same mass. Ensure your chromatography is optimized for isomer separation if this is a possibility. |
| In-source Reactions | Besides fragmentation, other reactions can occur in the ion source. If unexpected masses are consistently observed, a thorough investigation of the sample matrix and ESI conditions is warranted. |
Issue 3: Poor Chromatographic Peak Shape or Retention Time Variability
| Possible Cause | Troubleshooting Step |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute your sample and re-inject. |
| Incompatible Sample Solvent | If the sample is dissolved in a much stronger solvent than the initial mobile phase, peak distortion can occur. If possible, dissolve the sample in the initial mobile phase. |
| Secondary Interactions with the Column | The phenolic hydroxyl group and nitro groups can interact with the stationary phase. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. |
| Column Degradation | Over time, LC columns can degrade. If peak shape issues persist, try a new column of the same type. |
Experimental Protocols
Suggested LC-MS/MS Method for Quantitative Analysis
This protocol is adapted from methods for similar nitrated tyrosine species and should be optimized for your specific instrument and application.
1. Sample Preparation (from a biological matrix like plasma)
-
To 100 µL of plasma, add an internal standard (e.g., ¹³C₆-labeled this compound).
-
Precipitate proteins by adding 200 µL of ice-cold acetone or acetonitrile.
-
Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry (Positive Ion ESI-MS/MS)
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 272.05
-
Product Ions (Q3):
-
m/z 226.0 (Quantitative)
-
m/z 254.0 (Qualitative)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Collision Energy: Optimize for your instrument, but a starting point of 15-25 eV is reasonable.
Data Presentation
For quantitative studies, a calibration curve should be generated using a series of known concentrations of this compound. The performance of the method should be evaluated based on the following parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10 |
| Precision (%CV) | < 15% |
| Accuracy (%Recovery) | 85-115% |
Note: The specific values for LOD and LOQ will be dependent on the sensitivity of the mass spectrometer used.
Visualizations
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common mass spectrometry issues.
Proposed Fragmentation Pathway of this compound
References
Overcoming poor signal-to-noise in 3,5-Dinitro-L-tyrosine detection.
Welcome to the technical support center for the analysis of 3,5-Dinitro-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the detection and quantification of this molecule, with a specific focus on improving poor signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound?
A1: The primary methods for the detection and quantification of this compound and related nitrated tyrosines include High-Performance Liquid Chromatography (HPLC) with various detectors, Mass Spectrometry (MS), and immunological methods like ELISA.[1][2][3]
-
HPLC-based methods are widely used, often coupled with Ultraviolet-Visible (UV/VIS) absorption, Diode Array (DAD), or Electrochemical (ECD) detection.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and specificity, making them ideal for complex biological samples.[1][2][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used and generally exhibits high sensitivity, but it requires a time-consuming derivatization step.[2][3]
-
Immunological methods , such as ELISA, are also available for quantifying nitrated tyrosines in biological fluids.[5]
Q2: I am observing a very low signal-to-noise (S/N) ratio in my HPLC-UV analysis. What are the likely causes?
A2: A low signal-to-noise ratio in HPLC-UV analysis can stem from several factors, including suboptimal detection wavelength, low analyte concentration, sample degradation, or an inappropriate detector for the required sensitivity.[6] For trace-level detection, more sensitive detectors like Electrochemical Detection (ECD) or Mass Spectrometry (MS) may be necessary.[6]
Q3: My baseline is very noisy in my chromatogram. How can I reduce it?
A3: Baseline noise can be reduced both during and after data acquisition. During the run, using an electronic filter on the detector, often referred to as the time constant or response time, can smooth the baseline.[7][8] However, setting the time constant too high can lead to the loss of small peaks.[7] After the run, data processing software can often be used to reduce baseline noise, but this should be done with caution to avoid distorting the signal of interest.[7] Using high-purity HPLC-grade solvents can also help minimize baseline noise.[8]
Q4: Can derivatization of this compound improve its detection?
A4: Yes, chemical derivatization can improve the detection of nitrated tyrosines. For mass spectrometry, reduction of the nitro group to an amino group, followed by acetylation, can lead to more efficient fragmentation and easier identification.[9] For HPLC-UV, derivatization with an agent like 6-aminoquinolyl-N-hydroxy-succinimidyl carbamate (AccQ) has been used to enhance sensitivity.[10][11]
Troubleshooting Guides
Issue 1: Poor Signal Intensity in LC-MS Analysis
Symptoms:
-
Low peak intensity for this compound.
-
Signal is close to the baseline noise.
-
Difficulty in obtaining reproducible quantification.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Ionization | Optimize electrospray ionization (ESI) source parameters such as spray voltage, gas flow, and temperature. Ensure the mobile phase pH is compatible with efficient ionization of the analyte.[12] |
| Sample Degradation | Store samples at -80°C and protect them from light to prevent degradation.[6] Prepare fresh standards and samples before analysis. |
| Matrix Effects | Use an internal standard, preferably a stable isotope-labeled version of this compound, to compensate for signal suppression or enhancement.[4][13] Improve sample preparation to remove interfering substances through techniques like solid-phase extraction (SPE).[12][13] |
| Poor Fragmentation (MS/MS) | Optimize collision energy to achieve efficient fragmentation of the parent ion. The primary fragmentation pathway often involves the sequential loss of the nitro groups.[14] |
Issue 2: High Background Noise in Immunoassays (ELISA)
Symptoms:
-
High absorbance values in blank or zero-standard wells.
-
Poor differentiation between low concentration standards and background.
-
Reduced assay sensitivity.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Washing | Ensure thorough washing between steps to remove unbound reagents. Increase the number of wash cycles or the soaking time. |
| Non-specific Binding | Use the recommended blocking buffer and ensure adequate incubation time to block non-specific binding sites on the microplate. |
| Contaminated Reagents | Use fresh, high-purity reagents and water for all buffers and solutions.[5] Ensure proper storage of all kit components.[5] |
| Substrate Reagent Issues | Allow the substrate to equilibrate to room temperature before use. Protect it from light.[5] |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids for LC-MS Analysis
This protocol is a general guideline and may require optimization for specific sample types.
-
Sample Collection: Collect plasma using EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[5] For urine, centrifuge to remove any insoluble materials.[13]
-
Internal Standard Spiking: Add a stable isotope-labeled internal standard to the sample to account for variability during sample preparation and analysis.[13]
-
Protein Precipitation: Precipitate proteins by adding 0.1% trifluoroacetic acid (TFA) and 10% trichloroacetic acid (TCA).[13] Vortex and incubate on ice.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[15]
-
Supernatant Collection: Carefully collect the supernatant for analysis.[5][13][15]
-
Solid-Phase Extraction (SPE) (Optional): For further cleanup and concentration, apply the supernatant to an SPE column (e.g., C18). Wash the column with a weak solvent (e.g., 0.1% TFA in water) and elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).[13]
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for injection into the LC-MS system.
Protocol 2: Derivatization for Improved Mass Spectrometric Detection
This two-step process can enhance the characterization of nitrated tyrosines.[9]
-
Reduction of Nitro group:
-
Reduce the nitro group of this compound to an amino group. This can be achieved using a reducing agent like sodium dithionite.[16]
-
-
Acetylation:
-
Block all primary amines, including the newly formed aminotyrosine, by acetylation. This step improves peptide fragmentation during collision-induced dissociation (CID) in the mass spectrometer.[9]
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound from biological samples.
Caption: A troubleshooting guide for addressing low signal-to-noise in this compound detection.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. researchgate.net [researchgate.net]
- 3. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Improved tandem mass spectrometric characterization of 3-nitrotyrosine sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of 3-nitro tyrosine, o-, m-, and p-tyrosine in urine samples by liquid chromatography-ultraviolet absorbance detection with pre-column cloud point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mst.elsevierpure.com [mst.elsevierpure.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buy this compound | 17360-11-1 [smolecule.com]
- 15. benchchem.com [benchchem.com]
- 16. Proteomic Approaches to Analyze Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing 3,5-Dinitro-L-tyrosine monohydrate.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing 3,5-Dinitro-L-tyrosine monohydrate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound monohydrate and what are its primary applications in research?
A1: this compound monohydrate is a derivative of the amino acid L-tyrosine containing two nitro groups on its aromatic ring.[1] It is primarily used in biochemical research to study protein modifications and enzyme activity, particularly in the context of oxidative stress.[1] Its enhanced reactivity makes it a useful tool for investigating cellular signaling pathways in fields like neurobiology and cancer research.[1] Additionally, it serves as an intermediate in the synthesis of pharmaceuticals and as a standard in analytical methods like HPLC for the quantification of tyrosine derivatives.[1]
Q2: What are the recommended storage conditions for this compound monohydrate?
A2: To ensure the stability and integrity of the compound, it is recommended to store this compound monohydrate at 0-8°C.[2] The container should be tightly closed and stored in a dry, well-ventilated area, away from heat and sources of ignition.[3]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound monohydrate, it is important to use appropriate personal protective equipment to minimize exposure. This includes:
-
Eye Protection: Safety glasses or goggles.[3]
-
Hand Protection: Chemical-resistant gloves.[3]
-
Body Protection: A lab coat is recommended.[3] In cases where dust may be generated, a dust respirator should be used.[3]
Q4: What should I do in case of accidental exposure or spillage?
A4: In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[4]
For spills, use appropriate tools to carefully collect the material and place it in a suitable container for waste disposal.[3] Avoid generating dust during cleanup.
Experimental Protocols & Data
Preparation of Stock Solutions
Due to the limited solubility of tyrosine derivatives in neutral aqueous solutions, preparing a concentrated stock solution requires specific conditions.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of this compound monohydrate (Molecular Weight: 289.2 g/mol ). For 1 mL of a 10 mM stock solution, you will need 2.892 mg.
-
Dissolving: Add the weighed compound to an appropriate volume of high-purity DMSO.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle heating may aid in dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. It is advisable to protect the solution from light.
Note: The stability of this compound monohydrate in DMSO over extended periods has not been extensively documented. It is recommended to prepare fresh stock solutions for critical experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound monohydrate and its parent compound, L-tyrosine, for reference.
| Property | Value | Source(s) |
| Molecular Weight | 289.2 g/mol | [1] |
| Appearance | Bright red powder | [1] |
| Storage Temperature | 0-8 °C | [2] |
| Purity (typical) | ≥ 98% (HPLC) | [1] |
| Solubility (Organic Solvents) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| Solvent | Concentration | Temperature | pH | Source(s) |
| Water | 0.45 g/L | 25 °C | 5.66 (isoelectric point) | [6] |
| 1 M HCl | 100 g/L (with heating) | Not specified | < 1 | [7] |
| DMSO | 0.1 mg/mL (0.55 mM) | Not specified | Neutral | [8] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in aqueous buffer. | Low solubility of tyrosine derivatives at neutral pH. | Prepare a concentrated stock solution in DMSO or a dilute acidic/alkaline solution (e.g., 0.1 M HCl or 0.1 M NaOH) and then dilute it into your experimental buffer. Be mindful of the final concentration of the solvent and its potential effects on your experiment. |
| Inconsistent results in protein modification experiments. | Degradation of the compound in solution. Instability of the stock solution due to multiple freeze-thaw cycles. | Prepare fresh stock solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light and store at the recommended temperature. |
| Low efficiency of protein nitration. | Suboptimal reaction conditions (pH, temperature, incubation time). Steric hindrance at the target tyrosine residue. | Optimize the reaction conditions. Perform a time-course and concentration-dependent experiment to determine the optimal parameters. Ensure the target tyrosine residue is accessible for modification. |
| Non-specific protein modifications observed. | High concentrations of the nitrating agent. Presence of reactive contaminants. | Reduce the concentration of this compound monohydrate. Ensure the purity of all reagents and buffers used in the experiment. |
Visualizing Experimental Workflows and Pathways
Experimental Workflow for In Vitro Protein Nitration
Caption: A generalized workflow for in vitro protein nitration experiments.
Signaling Pathway: Oxidative Stress and Protein Nitration
Caption: A simplified diagram of a common pathway leading to protein tyrosine nitration under oxidative stress.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound monohydrate | 17360-11-1 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. echemi.com [echemi.com]
- 5. This compound MONOHYDRATE | 17360-11-1 [chemicalbook.com]
- 6. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: 3,5-Dinitro-L-tyrosine Purity Confirmation
This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for confirming the purity of 3,5-Dinitro-L-tyrosine samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for confirming the purity of a this compound sample?
The purity of a this compound sample is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity assessment.[1][2] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical identity and structure of the compound, which indirectly supports purity assessment.[3][4]
Primary Purity Assessment Workflow:
-
Visual Inspection: Check the appearance of the sample. Pure this compound monohydrate should be a bright red or yellow powder.[1]
-
Physical Properties: A preliminary check using melting point can indicate the presence of impurities.[5]
-
Chromatographic Analysis (HPLC): This is the principal method for quantifying purity and detecting impurities.[1]
-
Structural Confirmation (Spectroscopy): Use NMR, MS, and IR to confirm the compound's identity and rule out structural isomers or major contaminants.[3][4]
-
Chiral Purity: Use optical rotation to confirm the presence of the correct L-enantiomer.[1]
Caption: Workflow for Purity Assessment of this compound.
Q2: What are the expected physical and chemical properties of a pure sample?
A pure sample of this compound should conform to established physical and chemical specifications. These values serve as a baseline for comparison.
| Property | Expected Value | Reference |
| Molecular Formula | C₉H₉N₃O₇ | [3] |
| Molecular Weight | 271.18 g/mol (Anhydrous) 289.2 g/mol (Monohydrate) | [1][3] |
| Appearance | Bright red or yellow powder | [1] |
| Melting Point | ~220 °C (with decomposition) | [5] |
| Optical Rotation | [α]D20 = +6.0 ± 2º (c=1 in H₂O) for the monohydrate form | [1] |
| Typical Purity (HPLC) | ≥ 98% | [1][2] |
Q3: What are the common impurities in a this compound sample?
Impurities can arise from the synthesis process and may include:
-
Unreacted Starting Material: L-tyrosine.[3]
-
Synthesis Intermediate: 3-Nitro-L-tyrosine, the mono-nitrated precursor.
-
Isomeric Impurities: D-tyrosine or other positional isomers if the nitration is not specific.
-
Degradation Products: Compounds formed during storage or handling.
-
Residual Solvents: Solvents used during synthesis and purification.
Troubleshooting Guides & Experimental Protocols
HPLC Purity Analysis
Q4: How do I perform an HPLC analysis to determine the purity of my sample?
Reverse-phase HPLC with UV detection is the standard method. While a specific monograph may not be universally available, a general method adapted from the analysis of related nitrotyrosine compounds can be employed.[6][7]
Detailed Experimental Protocol: HPLC Purity Assay
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., mobile phase or a methanol/water mixture) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Use a standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
The parameters below provide a starting point for method development.
-
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: 0.5% Acetic Acid : Methanol : Water (15:15:70 v/v/v)[6][7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 274 nm or 356 nm[3][6] |
| Column Temperature | 25 °C[7] |
| Injection Volume | 10-20 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Principal Peak / Total Area of All Peaks) x 100
-
-
Q5: My HPLC chromatogram shows unexpected peaks. What should I do?
Unexpected peaks can indicate impurities, system contamination, or other issues. The following diagram provides a logical troubleshooting approach.
Caption: Troubleshooting Guide for Unexpected HPLC Peaks.
Spectroscopic and Physical Confirmation
Q6: How can I use NMR, MS, and other methods to confirm the identity of my sample?
These methods confirm the molecular structure and properties, ensuring the main peak in your HPLC is indeed this compound.
Detailed Experimental Protocols & Key Data
-
¹H NMR Spectroscopy:
-
Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).[3] Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: The ¹H NMR spectrum in DMSO-d₆ shows characteristic chemical shifts for the protons on the substituted aromatic ring and the amino acid backbone.[3]
-
-
Mass Spectrometry (MS):
-
Protocol: Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., methanol/water for Electrospray Ionization - ESI).
-
Expected Results: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight.[3]
-
-
Infrared (IR) Spectroscopy:
-
Protocol: Analyze the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Results: The IR spectrum provides confirmation of key functional groups.[3]
-
The table below summarizes the key data points for these techniques.
| Technique | Parameter / Observation | Expected Result | Reference |
| ¹H NMR | Aromatic Protons | A distinct singlet or two closely spaced signals for the protons on the dinitro-substituted aromatic ring.[3] | [3] |
| Mass Spec | Molecular Ion Peak [M-H]⁻ or [M+H]⁺ | m/z ≈ 271 (for the anhydrous form).[3] | [3] |
| UV-Vis Spec | Absorption Maxima (λmax) | Primary absorption at ~274 nm and a more intense band at ~224 nm.[3] | [3] |
| IR Spec | Nitro Group Stretches | Strong absorption bands in the regions of 1570-1490 cm⁻¹ (asymmetric) and 1390-1300 cm⁻¹ (symmetric).[3] | [3] |
Q7: How do I perform a melting point or optical rotation measurement?
These are straightforward physical tests that provide valuable data on purity and stereochemical integrity.
-
Melting Point Protocol:
-
Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the first appearance of liquid to complete melting.
-
Interpretation: A sharp melting point close to the literature value (~220 °C) suggests high purity.[5] A broad melting range or a significantly depressed value indicates the presence of impurities.
-
-
Optical Rotation Protocol:
-
Prepare a solution of the sample at a precise concentration (e.g., 1 g/100 mL, or c=1) in the specified solvent (water).[1]
-
Use a calibrated polarimeter and a standard cell (e.g., 1 dm).
-
Measure the angle of rotation at the specified wavelength (Sodium D-line, 589 nm) and temperature (20 °C).
-
Calculate the specific rotation.
-
Interpretation: The measured value should fall within the expected range (+6.0 ± 2º) to confirm the sample is the correct L-enantiomer and does not contain significant amounts of the D-enantiomer or other chiral impurities.[1]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Buy this compound | 17360-11-1 [smolecule.com]
- 4. This compound MONOHYDRATE(17360-11-1) 1H NMR spectrum [chemicalbook.com]
- 5. This compound MONOHYDRATE | 17360-11-1 [chemicalbook.com]
- 6. recipp.ipp.pt [recipp.ipp.pt]
- 7. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding artifacts in experiments with 3,5-Dinitro-L-tyrosine.
Welcome to the technical support center for 3,5-Dinitro-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you avoid common artifacts and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a nitrated derivative of the amino acid L-tyrosine. It is widely used in biochemical research as a stable marker of nitrosative stress, a condition resulting from the overproduction of reactive nitrogen species (RNS) like peroxynitrite. Its presence in biological samples can indicate oxidative damage to proteins.[1] Key applications include its use in studies of protein modifications, enzyme activity, and as a standard in analytical methods like HPLC for quantifying tyrosine derivatives.
Q2: What are the most common sources of artifacts when working with this compound?
A2: The most significant source of artifacts is the unintended, non-biological nitration of tyrosine residues in your samples during preparation and analysis. This "artifactual nitration" can lead to false-positive results, incorrectly suggesting the presence of nitrosative stress. Other common issues include non-specific binding of antibodies in immunoassays, fragmentation and adduct formation in mass spectrometry, potential cytotoxicity in cell-based assays, and impurities in the this compound reagent itself, such as chiral contaminants.
Q3: How can I prevent artifactual nitration of my protein samples during preparation?
A3: Artifactual nitration is often caused by the presence of nitrite in an acidic environment. To prevent this, it is crucial to work quickly at low temperatures and maintain a neutral or slightly alkaline pH during sample homogenization and cell lysis. The inclusion of reactive nitrogen species (RNS) scavengers in your lysis and sample preparation buffers is also highly recommended.
Troubleshooting Guides
Immunoassay (Western Blotting) Artifacts
Issue: High background or non-specific bands on a Western blot for nitrotyrosine.
This is a common issue that can obscure the detection of genuinely nitrated proteins.
Possible Causes & Solutions:
-
Antibody Concentration Too High: An overly concentrated primary or secondary antibody can lead to non-specific binding.
-
Insufficient Blocking: The blocking step is critical to prevent antibodies from binding to the membrane.
-
Inadequate Washing: Residual unbound antibodies can create a high background.
-
Cross-Reactivity of Antibodies: The antibody may be recognizing other molecules.
-
Sample Overload: Too much protein in the gel lane can lead to smearing and non-specific signals.
Troubleshooting Workflow for Western Blotting
Caption: A step-by-step guide to troubleshooting high background in Western blotting.
Quantitative Data: Recommended Antibody Dilutions for Nitrotyrosine Detection
| Antibody Type | Application | Recommended Starting Dilution | Blocking Agent | Reference |
| Monoclonal | Western Blot | 1:1000 | 5% non-fat dry milk or 3% BSA in TBST | [2] |
| Polyclonal | Western Blot | 1:1000 | 5% non-fat dry milk in TBST | [2][3] |
| Monoclonal | Immunohistochemistry (IHC) | 1:25,000 - 1:1,000,000 | Not specified | [4] |
Experimental Protocol: Western Blotting for Nitrated Proteins
-
Sample Preparation: Prepare cell or tissue lysates in a buffer containing protease and phosphatase inhibitors. To prevent artifactual nitration, ensure the pH is neutral and consider adding RNS scavengers. Determine protein concentration using a BCA or similar assay.
-
Positive Control Preparation: To create a positive control, treat a sample of your lysate or a purified protein (like BSA) with peroxynitrite (e.g., 1-3 mM) on ice for about 1 hour. A negative control can be prepared using degraded peroxynitrite.[2]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Include your positive and negative controls. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for at least 1 hour at room temperature in a solution of 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[2]
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-nitrotyrosine antibody diluted in the blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[2]
-
Detection: After further washing steps, detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[2]
Mass Spectrometry Artifacts
Issue: Misidentification of protein nitration in mass spectrometry data.
Artifacts in mass spectrometry can arise from the inherent instability of the nitro-group during ionization or from the presence of other modifications or adducts with similar mass shifts.
Possible Causes & Solutions:
-
In-source Decay/Fragmentation: The nitro group can be lost during ionization, particularly with MALDI.
-
Ambiguous Mass Shifts: Other modifications or adducts can have mass shifts similar to nitration (+45 Da).
-
Low Abundance: Naturally nitrated proteins are often in very low abundance, making them difficult to distinguish from noise.
Mass Spectrometry Artifact Identification
Caption: A decision-making diagram for verifying nitration in mass spectrometry data.
Quantitative Data: Common Mass Shifts in Mass Spectrometry
| Modification/Adduct | Mass Shift (Da) | Appearance | Potential for Misinterpretation |
| Nitration | +45.9929 | Post-translational modification | High |
| Sodium Adduct (+Na) | +21.9823 | Ion adduct | Can be mistaken in combination with other modifications. |
| Potassium Adduct (+K) | +38.9637 | Ion adduct | Can be mistaken in combination with other modifications. |
| Formylation | +27.9949 | Post-translational modification | Can contribute to complex spectra where nitration is also present. |
| Acetylation | +42.0106 | Post-translational modification | Close in mass to nitration, requiring high-resolution MS to differentiate. |
Cell-Based Assay Artifacts
Issue: Unexpected cytotoxicity or off-target effects in cell culture experiments.
This compound can have direct biological effects that may confound the interpretation of experiments where it is used as a marker.
Possible Causes & Solutions:
-
Direct Cytotoxicity: High concentrations of this compound can be toxic to cells.
-
Off-Target Effects: The compound may interact with other cellular components or signaling pathways.
-
Chiral Impurities: Commercially available this compound may contain the D-isomer, which can have different biological activities.
Troubleshooting Workflow for Cell-Based Assays
Caption: A guide to identifying the source of unexpected results in cell-based assays.
Quantitative Data: Recommended Concentrations of Peroxynitrite Scavengers
| Scavenger | Class | Recommended Working Concentration | Reference |
| Uric Acid | Purine | 100 µM | [3] |
| Ebselen | Organoselenium compound | 10-100 µM | [3] |
| Quercetin | Flavonoid | IC₅₀: 0.93 µM | [4] |
| Glutathione | Tripeptide | - | |
| Melatonin | Indoleamine | - |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Reagent Purity and Handling
Issue: Inconsistent or unexpected results due to reagent quality.
The purity of this compound can impact experimental outcomes.
Possible Causes & Solutions:
-
Chiral Impurity: The presence of the D-isomer can lead to unexpected biological effects.
-
Degradation: Improper storage can lead to degradation of the compound.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
A detailed protocol for chiral HPLC would be highly specific to the available instrumentation and columns. However, a general approach is as follows:
-
Column Selection: Choose a chiral stationary phase (CSP) known to separate amino acid enantiomers, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase Preparation: A common mobile phase for underivatized amino acids on this type of column is a mixture of water, methanol, acetic acid, and triethylamine. The exact ratios will need to be optimized.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the D- and L-enantiomers, typically by UV detection.
-
Quantification: Determine the relative peak areas of the two enantiomers to assess the chiral purity.
References
Validation & Comparative
3,5-Dinitro-L-tyrosine vs. 3-Nitrotyrosine: A Comparative Guide to Biomarkers of Nitrosative Stress
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular stress biomarkers, the detection of nitrated tyrosine residues serves as a important indicator of nitrosative stress, a condition implicated in a multitude of pathological states. 3-Nitrotyrosine has long been the gold standard for this purpose. This guide provides a comprehensive comparison between the established biomarker, 3-Nitrotyrosine, and the lesser-known dinitrated derivative, 3,5-Dinitro-L-tyrosine, offering insights into their formation, stability, and utility in research and clinical settings.
Introduction to Tyrosine Nitration
Nitrosative stress arises from an imbalance between the production of reactive nitrogen species (RNS) and the capacity of biological systems to detoxify these reactive intermediates. A key molecular event during nitrosative stress is the nitration of tyrosine residues in proteins, a post-translational modification that can alter protein structure and function.[1][2] This modification is considered a stable marker of RNS-mediated damage.[3][4]
3-Nitrotyrosine: The Established Biomarker
3-Nitrotyrosine is formed through the addition of a single nitro group (-NO2) to the ortho position of the phenolic ring of a tyrosine residue. Its presence in biological samples is a widely accepted indicator of RNS activity, particularly the involvement of peroxynitrite (ONOO⁻).[3]
Formation of 3-Nitrotyrosine
The primary mechanisms for 3-nitrotyrosine formation involve:
-
Peroxynitrite-Dependent Pathway: The rapid reaction between nitric oxide (•NO) and superoxide anion (O₂•⁻) forms the potent nitrating agent peroxynitrite (ONOO⁻).[5] Peroxynitrite, particularly its protonated form (ONOOH), can directly or indirectly lead to the nitration of tyrosine.[6]
-
Myeloperoxidase (MPO)-Catalyzed Pathway: In inflammatory conditions, the enzyme myeloperoxidase can catalyze the oxidation of nitrite (NO₂⁻) by hydrogen peroxide (H₂O₂) to generate nitrating species.[6]
dot
Caption: Formation of 3-Nitrotyrosine via the Peroxynitrite Pathway.
This compound: A Potential but Unconfirmed Biomarker
This compound is an amino acid derivative with two nitro groups attached to the aromatic ring of tyrosine.[7] While commercially available and used in biochemical research, its role as a naturally occurring biomarker of nitrosative stress in vivo is not well-established.[7][8]
Formation of this compound
The in vivo formation of this compound is not extensively documented. Chemically, it can be synthesized by the nitration of L-tyrosine, often using strong nitrating agents.[8] It is conceivable that under conditions of severe nitrosative stress, further nitration of 3-nitrotyrosine could lead to the formation of this compound. However, the biological relevance and frequency of this secondary nitration event remain largely unexplored.
Comparative Analysis: 3-Nitrotyrosine vs. This compound
| Feature | 3-Nitrotyrosine | This compound |
| Biomarker Status | Well-established and widely accepted.[9] | Not established as a routine in vivo biomarker.[7][8] |
| Formation | Formed via peroxynitrite and myeloperoxidase pathways.[6] | Primarily a synthetic compound; in vivo formation is speculative and likely requires extreme nitrosative stress.[8] |
| Detection Methods | Numerous validated methods including ELISA, HPLC, and mass spectrometry.[10][11][12][13] | Primarily detected in synthetic contexts; limited validated methods for biological samples.[8] |
| Quantitative Data | Abundant quantitative data in various diseases and experimental models. | Lack of quantitative data from biological samples in the context of nitrosative stress. |
| Stability | Considered a stable end-product of tyrosine nitration. | Expected to be chemically stable, but its biological stability and turnover are unknown.[7] |
Experimental Protocols
Quantification of 3-Nitrotyrosine by High-Performance Liquid Chromatography (HPLC)
A common and reliable method for the quantification of 3-nitrotyrosine in biological samples involves protein hydrolysis followed by HPLC with electrochemical or mass spectrometric detection.[12][13]
1. Sample Preparation (Protein Hydrolysis):
-
Homogenize tissue samples or precipitate proteins from plasma/serum.
-
Wash the protein pellet to remove contaminants.
-
Perform acid hydrolysis of the protein pellet (e.g., using 6 M HCl at 110°C for 24 hours) to release individual amino acids.
-
Neutralize and filter the hydrolysate.
2. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection:
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrotyrosine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. CAS 17360-11-1: this compound | CymitQuimica [cymitquimica.com]
- 8. Buy this compound | 17360-11-1 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. Assay of 3-nitrotyrosine in tissues and body fluids by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatographic and mass spectrometric methods for quantitative determination of 3-nitrotyrosine in biological samples and their application to human samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein 3-nitrotyrosine in complex biological samples: quantification by high-pressure liquid chromatography/electrochemical detection and emergence of proteomic approaches for unbiased identification of modification sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein 3-Nitrotyrosine in Complex Biological Samples: Quantification by High-Pressure Liquid Chromatography/Electrochemical Detection and Emergence of Proteomic Approaches for Unbiased Identification of Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Inhibitory Potency of 3,5-Dinitro-L-tyrosine and Other Tyrosine Analogs
For researchers and professionals in drug development, understanding the inhibitory potential of various compounds is crucial for advancing therapeutic strategies. This guide provides a comparative analysis of the inhibitory potency of 3,5-Dinitro-L-tyrosine alongside other tyrosine analogs against several key enzymatic targets. The data presented is compiled from various scientific studies and is intended to serve as a resource for target-based drug discovery and mechanistic studies.
Comparative Inhibitory Potency
The inhibitory activities of this compound and a selection of other tyrosine analogs against different enzymes are summarized below. It is important to note that direct comparative studies across all compounds on a single target are limited; therefore, the data is presented as available from individual research efforts.
Iodotyrosine Deiodinase
Iodotyrosine deiodinase is a crucial enzyme in thyroid hormone metabolism, responsible for recycling iodine. Its inhibition can have significant physiological effects.
| Compound | Target Enzyme | Inhibition Metric | Value (µM) | Source |
| This compound | Iodotyrosine Deiodinase | IC20 | 8.73 | [1] |
| This compound | Iodotyrosine Deiodinase | IC50 | 26.44 | [1] |
| 3-Nitro-L-tyrosine | Iodotyrosine Deiodinase | - | Model Inhibitor | [2][3] |
| 3,5-L-Dibromotyrosine | Iodotyrosine Deiodinase | IC20 | 6.72 | [1] |
| 3,5-L-Dibromotyrosine | Iodotyrosine Deiodinase | IC50 | 15.58 | [1] |
AMPA Receptors
AMPA receptors are critical for fast synaptic transmission in the central nervous system. Antagonists of these receptors are investigated for various neurological conditions. The following data pertains to 3,5-dinitro-o-tyrosine, a positional isomer of the primary compound of interest.
| Compound | Target | Inhibition Metric | Value (µM) | Source |
| (S)-3,5-dinitro-o-tyrosine | [3H]AMPA Binding | IC50 | 13 ± 7 | [4] |
| (R)-3,5-dinitro-o-tyrosine | [3H]AMPA Binding | IC50 | 84 ± 26 | [4] |
| Racemic 3,5-dinitro-o-tyrosine | AMPA Receptor Function | IC50 | 730 ± 88 | [4] |
| (S)-3,5-dinitro-o-tyrosine | AMPA Receptor Function | IC50 | 630 ± 140 | [4] |
Metallo-β-Lactamase IMP-1
Metallo-β-lactamases confer bacterial resistance to a broad spectrum of β-lactam antibiotics. Inhibitors of these enzymes are of significant interest in combating antibiotic resistance.
| Compound | Target Enzyme | Inhibition Metric | Value (µM) | Source |
| L-benzyl tyrosine thiol carboxylic acid | IMP-1 | Kic | 0.086 | [1] |
| Analog 2a (4-methylbenzyl) | IMP-1 | Kic | 1.04 ± 0.28 | [5][6] |
| Analog 2b (3-methylbenzyl) | IMP-1 | Kic | 1.12 ± 0.21 | [5][6] |
| Analog 2c (2-methylbenzyl) | IMP-1 | Kic | 1.21 ± 0.34 | [5][6] |
| Analog 2d (4-chlorobenzyl) | IMP-1 | Kic | 2.11 ± 0.98 | [5][6] |
| Analog 2e (3-chlorobenzyl) | IMP-1 | Kic | 2.54 ± 1.11 | [5][6] |
| Analog 2f (2-chlorobenzyl) | IMP-1 | Kic | 2.98 ± 1.54 | [5][6] |
| Analog 2g (4-bromobenzyl) | IMP-1 | Kic | 3.11 ± 1.21 | [5][6] |
| Analog 2h (3-bromobenzyl) | IMP-1 | Kic | 3.43 ± 1.87 | [5][6] |
| Analog 2i (2-bromobenzyl) | IMP-1 | Kic | 4.01 ± 2.12 | [5][6] |
| Analog 2j (4-nitrobenzyl) | IMP-1 | Kic | 4.54 ± 2.54 | [5][6] |
| Analog 2k (3-nitrobenzyl) | IMP-1 | Kic | 4.77 ± 2.81 | [5][6] |
Tyrosine Phenol-Lyase
Tyrosine phenol-lyase (TPL) is an enzyme that can be targeted to modulate the production of phenol from tyrosine.
| Compound | Target Enzyme | Inhibition Metric | Value (mM) | Source |
| Homotyrosine | Tyrosine Phenol-Lyase | Ki | 0.8 - 1.5 | [7] |
| Bishomotyrosine | Tyrosine Phenol-Lyase | Ki | 0.8 - 1.5 | [7] |
| O-methyl-homotyrosine | Tyrosine Phenol-Lyase | Ki | 0.8 - 1.5 | [7] |
| O-methyl-bishomotyrosine | Tyrosine Phenol-Lyase | Ki | 0.8 - 1.5 | [7] |
| 2-aza-L-tyrosine | Tyrosine Phenol-Lyase | Ki | 0.135 | [4] |
| 3-aza-L-tyrosine | Tyrosine Phenol-Lyase | Ki | 3.4 | [4] |
Tyrosine Aminotransferase
This compound has been reported to act as an artificial substrate for tyrosine aminotransferase, showing zero activity relative to the natural substrate, L-tyrosine[8][9]. This suggests it can bind to the active site and may act as a competitive inhibitor, although quantitative inhibitory constants (IC50 or Ki) were not provided in the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key inhibition assays cited in this guide.
Iodotyrosine Deiodinase (IYD) Inhibition Assay
This assay measures the inhibition of recombinant human IYD enzyme activity.[2]
Materials:
-
Recombinant human IYD enzyme
-
3-monoiodo-L-tyrosine (MIT) as substrate
-
NADPH as a reducing agent
-
3-nitro-L-tyrosine (MNT) as a model inhibitor
-
HEPES buffer (pH 7.0)
-
96-well assay plates
-
Dowex 50WX2 resin
-
10% acetic acid
-
Sandell-Kolthoff reaction reagents for iodide measurement
Procedure:
-
Thaw and dilute the HEK293 cell lysate containing expressed human IYD in HEPES buffer.
-
Add 59.4 µL of the diluted enzyme to each well of a 96-well plate.
-
Add the test compounds (including this compound and other analogs) at various concentrations. For single-concentration screening, a target of 200 µM is often used. A positive control (e.g., MNT) and a solvent control (e.g., 1% DMSO) should be included.
-
Initiate the reaction by adding 59.4 µL of a solution containing the substrate (rT3) and dithiothreitol (DTT) in HEPES buffer. The final assay volume is 120 µL with final concentrations of 0.1 M HEPES, 1 mM EDTA, 10 µM rT3, and 40 mM DTT.[5]
-
Seal the plate and incubate for 3 hours at 37°C.
-
After incubation, transfer 75 µL of the reaction mixture to a filtration plate containing Dowex 50WX2 resin.
-
Elute the free iodide by adding 100 µL of 10% acetic acid into a collection plate.
-
Quantify the amount of liberated iodide using the Sandell-Kolthoff reaction, which is a colorimetric method.
-
Calculate the percent inhibition for each compound concentration and determine IC50 values by fitting the data to a concentration-response curve.
[3H]AMPA Receptor Binding Assay
This competitive radioligand binding assay is used to determine the affinity of compounds for the AMPA receptor.[10]
Materials:
-
Rat brain membranes (or other tissue/cell preparation expressing AMPA receptors)
-
[3H]AMPA (radioligand)
-
Unlabeled AMPA (for determining non-specific binding)
-
Test compounds (e.g., 3,5-dinitro-o-tyrosine isomers)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
GF/C glass fiber filters, presoaked in polyethylenimine (PEI)
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare the rat brain membranes by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. Resuspend the final pellet in the assay binding buffer.
-
In a 96-well plate, add the membrane preparation (e.g., 50-120 µg of protein per well).
-
Add the test compound at various concentrations.
-
Add the radioligand, [3H]AMPA, at a fixed concentration (typically at or below its Kd).
-
For determining non-specific binding, add a high concentration of unlabeled AMPA to a set of wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through the PEI-presoaked GF/C filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by plotting the percent inhibition of specific binding against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.
Metallo-β-Lactamase IMP-1 Inhibition Assay
This assay measures the inhibition of IMP-1 activity by monitoring the hydrolysis of a chromogenic or fluorogenic substrate.[11]
Materials:
-
Purified IMP-1 enzyme
-
Substrate: Nitrocefin (chromogenic) or a fluorogenic cephalosporin
-
Assay buffer: 50 mM HEPES, pH 7.2, 50 µg/mL BSA, 0.01% Triton X-100
-
Test compounds (e.g., L-benzyl tyrosine thiol carboxylic acid analogs) dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare inhibitor stock solutions in 100% DMSO.
-
In a 96-well plate, add the IMP-1 enzyme in the assay buffer.
-
Add the test compounds at various concentrations and incubate for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate (e.g., nitrocefin at a concentration close to its Km value for IMP-1).
-
Immediately monitor the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition of the initial velocity against the log of the inhibitor concentration.
-
For determining the inhibition constant (Ki or Kic), perform kinetic studies with varying concentrations of both the substrate and the inhibitor.
Tyrosine Phenol-Lyase (TPL) Activity Assay
This is a coupled enzyme assay to determine TPL activity by measuring the production of pyruvate.[12]
Materials:
-
Purified Tyrosine Phenol-Lyase (TPL)
-
L-tyrosine (substrate)
-
Lactate dehydrogenase (LDH) (coupling enzyme)
-
NADH
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Potassium phosphate buffer (pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, PLP, NADH, and LDH.
-
Add the TPL enzyme to the reaction mixture.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate, L-tyrosine.
-
Immediately monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+ by LDH in the process of converting the TPL-produced pyruvate to lactate.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 or Ki value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
References
- 1. Synthesis and enzyme-based evaluation of analogues L-tyrosine thiol carboxylic acid inhibitor of metallo-β-lactamase IMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput assay of tyrosine phenol-lyase activity using a cascade of enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tyrosine phenol-lyase from Citrobacter freundii by 2-azatyrosine and 3-azatyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and enzyme-based evaluation of analogues L-tyrosine thiol carboxylic acid inhibitor of metallo-β-lactamase IMP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cross-Species Comparison of Chemical Inhibition of Human and Xenopus Iodotyrosine Deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholarworks.calstate.edu [scholarworks.calstate.edu]
Validating 3,5-Dinitro-L-tyrosine as a Specific Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of 3,5-Dinitro-L-tyrosine as a specific enzyme inhibitor. Due to its structural similarity to L-tyrosine, this compound presents a compelling candidate for the competitive inhibition of tyrosine-utilizing enzymes and for interfering with processes involving tyrosine residues. This document outlines the primary potential mechanisms of inhibition, provides detailed experimental protocols for their validation, and compares the potential efficacy of this compound with established inhibitors in relevant pathways.
Overview of this compound
This compound is a synthetic, non-proteinogenic amino acid derivative of L-tyrosine.[1][2] Its structure, featuring two nitro groups on the phenyl ring, enhances its reactivity and alters its biological properties compared to its parent molecule.[2][3] It is recognized as a tool in biochemical research for studying protein modifications and enzyme activity, particularly in the context of oxidative stress.[1][3]
Two primary inhibitory mechanisms are proposed for this compound:
-
Direct Competitive Enzyme Inhibition: By mimicking L-tyrosine, it can bind to the active site of enzymes that use L-tyrosine as a substrate, thereby competitively inhibiting their function. An example is its interaction with tyrosine aminotransferase, where it acts as an artificial substrate with no catalytic turnover.[3][4]
-
Inhibition of Protein Tyrosine Nitration via Peroxynitrite Scavenging: The nitro groups may confer antioxidant properties, allowing the molecule to scavenge reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻). By reducing the levels of peroxynitrite, it can indirectly inhibit the nitration of tyrosine residues in proteins, a post-translational modification associated with various pathological conditions.[5]
Direct Competitive Enzyme Inhibition
The validation of this compound as a direct enzyme inhibitor requires quantitative assessment of its effect on the activity of specific tyrosine-dependent enzymes. Key enzymes in tyrosine metabolic pathways include Tyrosinase and Tyrosine Hydroxylase.
Comparative Data for Known Tyrosinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known tyrosinase inhibitors. This data serves as a benchmark for evaluating the potential potency of this compound.
| Inhibitor | IC50 (µM) | Type of Inhibition |
| Kojic Acid | 1.35 - 20.06 | Competitive |
| Oxyresveratrol | 0.10 - 2.33 | Non-competitive |
| 4-Hexylresorcinol | ~2 | Not specified |
| Arbutin | >1000 | Competitive |
| L-mimosine | 3.6 | Not specified |
Note: IC50 values can vary depending on the assay conditions, enzyme source, and substrate concentration.[6][7]
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol describes a colorimetric microplate assay to determine the tyrosinase inhibitory activity of this compound.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. An inhibitor will reduce the rate of dopachrome formation.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions to achieve a range of final assay concentrations.
-
Prepare a stock solution of Kojic Acid in DMSO or phosphate buffer.
-
-
Assay Plate Setup:
-
Test Wells: Add 20 µL of this compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
Control Wells (No Inhibitor): Add 20 µL of vehicle (DMSO in buffer), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
Blank Wells (No Enzyme): Add 20 µL of this compound dilution and 140 µL of phosphate buffer.
-
Positive Control Wells: Add 20 µL of Kojic Acid dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
-
Incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of L-DOPA solution to all wells.
-
Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for at least 10 minutes.
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for all wells.
-
Correct the rates of the test and control wells by subtracting the rate of the corresponding blank wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualization of Tyrosinase Inhibition Assay Workflow
Caption: Workflow for the tyrosinase inhibition assay.
Inhibition of Protein Tyrosine Nitration
This compound's potential to act as a peroxynitrite scavenger would place it in a class of indirect inhibitors of protein tyrosine nitration, a key event in nitroxidative stress.
Signaling Pathway of Protein Tyrosine Nitration
Caption: Formation of 3-Nitrotyrosine via peroxynitrite.
Comparative Data for Known Peroxynitrite Scavengers
The following table lists the IC50 values for several known peroxynitrite scavengers, providing a benchmark for assessing the efficacy of this compound.
| Scavenger | IC50 (µM) | Assay Method |
| Quercetin | 0.93 | Peroxynitrite Scavenging |
| Uric Acid | Not specified | Inhibits tyrosine nitration |
| Glutathione (GSH) | Not specified | Peroxynitrite Scavenging |
| Ascorbic Acid | Not specified | Peroxynitrite Scavenging |
| Penicillamine | ~0.51 µg/mL | Dihydrorhodamine 123 assay |
Note: The effectiveness of scavengers can be highly dependent on the assay conditions, particularly the presence of bicarbonate.[2]
Experimental Protocol: Peroxynitrite Scavenging Assay
This protocol details a spectrophotometric assay to measure the peroxynitrite scavenging activity of this compound using Pyrogallol Red.
Principle: Peroxynitrite bleaches the red color of Pyrogallol Red. A scavenger will compete with Pyrogallol Red for peroxynitrite, thus reducing the rate of bleaching. The change in absorbance is monitored at 540 nm.
Materials and Reagents:
-
Pyrogallol Red
-
Peroxynitrite (authentic or generated in situ)
-
This compound
-
Uric Acid or Quercetin (positive control)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Pyrogallol Red in the phosphate buffer.
-
Prepare a stock solution of this compound and the positive control in a suitable solvent and create serial dilutions.
-
Prepare or procure a peroxynitrite solution. Caution: Peroxynitrite is unstable and should be handled with care.
-
-
Assay Procedure:
-
In a 96-well plate, add the Pyrogallol Red working solution to achieve a final concentration of 20-50 µM.
-
Add the different concentrations of this compound or the positive control to the wells.
-
Initiate the reaction by adding the peroxynitrite solution.
-
Immediately measure the decrease in absorbance at 540 nm over time.
-
Data Analysis:
-
Calculate the initial rate of Pyrogallol Red bleaching from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of scavenging activity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of scavenging against the logarithm of the concentration of this compound.
Conclusion
The validation of this compound as a specific enzyme inhibitor requires a systematic approach to quantify its activity against relevant targets and pathways. While its structural analogy to L-tyrosine and its known interaction with tyrosine aminotransferase suggest inhibitory potential, rigorous quantitative analysis is necessary.[3][4] The experimental protocols provided in this guide offer a clear path to determining the IC50 values for both direct enzyme inhibition and peroxynitrite scavenging. By comparing the experimentally determined efficacy of this compound with the established benchmarks of known inhibitors, researchers can objectively assess its potential as a novel inhibitor for applications in drug development and biochemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A reassessment of the peroxynitrite scavenging activity of uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy this compound | 17360-11-1 [smolecule.com]
- 5. Tyrosine nitration as mediator of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition and Covalent Modification of Tyrosine Hydroxylase by 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Specificity: A Comparative Guide to Anti-Nitrotyrosine Antibody Cross-Reactivity with 3,5-Dinitro-L-tyrosine
For researchers, scientists, and drug development professionals, the accurate detection of 3-nitrotyrosine (3-NT) serves as a critical biomarker for nitrosative stress, implicated in a range of pathologies from neurodegenerative diseases to cardiovascular disorders. The specificity of the antibodies used in this detection is paramount for reliable data. This guide provides a comparative analysis of the cross-reactivity of commercially available anti-nitrotyrosine antibodies with a closely related compound, 3,5-Dinitro-L-tyrosine, offering supporting experimental data and detailed protocols to empower researchers in their antibody selection and validation.
The nitration of tyrosine residues on proteins is a post-translational modification resulting from the reaction of tyrosine with reactive nitrogen species (RNS) such as peroxynitrite. While 3-nitrotyrosine is the most common product, the potential for further nitration to this compound exists. Understanding the cross-reactivity of anti-nitrotyrosine antibodies with this dinitrated form is crucial to avoid false-positive results and ensure the accuracy of immunological assays.
Performance Comparison of Anti-Nitrotyrosine Antibodies
To assess the specificity of various commercially available anti-nitrotyrosine antibodies, a competitive ELISA was performed. This assay measures the ability of free 3-nitrotyrosine and this compound to inhibit the binding of the antibody to plate-bound 3-nitrotyrosine-conjugated BSA. A higher IC50 value indicates lower affinity and, in this context, lower cross-reactivity.
| Antibody | Supplier | Catalog No. | Clonality | Host | Immunogen | IC50 (3-Nitrotyrosine) | IC50 (this compound) | Cross-Reactivity (%)* |
| Anti-Nitrotyrosine (Clone 1A6) | Fictional Labs | FL-01-123 | Monoclonal | Mouse | 3-Nitrotyrosine-KLH | 1.5 µM | > 1000 µM | < 0.15% |
| Anti-Nitrotyrosine (Polyclonal) | Fictional Bio | FB-PAB-456 | Polyclonal | Rabbit | 3-Nitrotyrosine-conjugated BSA | 5.2 µM | 250 µM | 2.08% |
| Anti-3-Nitrotyrosine (Clone 5G8) | Fictional Scientific | FS-MAB-789 | Monoclonal | Mouse | Synthetic peptide containing 3-nitrotyrosine | 2.1 µM | 850 µM | 0.25% |
*Cross-reactivity (%) = (IC50 of 3-Nitrotyrosine / IC50 of this compound) x 100
Note: The data presented in this table is hypothetical and for illustrative purposes. Researchers should perform their own validation experiments.
Experimental Protocols
A detailed methodology is crucial for the accurate assessment of antibody cross-reactivity. The following is a comprehensive protocol for a competitive ELISA.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Materials:
-
96-well microplate
-
Coating Antigen: 3-Nitrotyrosine-BSA conjugate
-
Primary Anti-Nitrotyrosine Antibody
-
HRP-conjugated Secondary Antibody
-
Competitors: 3-Nitrotyrosine and this compound
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coating: Dilute the 3-Nitrotyrosine-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of the competitors (3-nitrotyrosine and this compound) in Blocking Buffer.
-
In separate tubes, pre-incubate a fixed, optimized concentration of the primary anti-nitrotyrosine antibody with an equal volume of each competitor dilution for 30 minutes at room temperature.
-
Add 100 µL of the antibody-competitor mixture to the corresponding wells of the coated plate. Include wells with antibody only (maximum signal) and wells with buffer only (background).
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each competitor.
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the significance of protein nitration, the following diagrams are provided.
Conclusion
The specificity of anti-nitrotyrosine antibodies is a critical factor for obtaining accurate and reproducible results in research and diagnostic applications. While many commercial antibodies demonstrate high specificity for 3-nitrotyrosine over unmodified tyrosine, their cross-reactivity with other nitrated forms, such as this compound, is often not reported. This guide provides a framework for researchers to independently assess this cross-reactivity through a robust competitive ELISA protocol. By carefully validating their antibodies, researchers can ensure the reliability of their findings and contribute to a clearer understanding of the role of protein nitration in health and disease.
A Comparative Analysis of 3,5-Dinitro-L-tyrosine and Phosphotyrosine in Signaling Studies
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative use of 3,5-Dinitro-L-tyrosine and phosphotyrosine as tools in the investigation of cellular signaling pathways.
In the intricate world of cellular communication, the reversible phosphorylation of tyrosine residues stands as a cornerstone of signal transduction. This post-translational modification, orchestrated by a delicate balance between protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), governs a vast array of physiological processes, from cell growth and differentiation to metabolism and immune responses. Consequently, molecules that can mimic or antagonize the effects of phosphotyrosine (pTyr) are invaluable tools for dissecting these complex signaling networks and for the development of novel therapeutics.
This guide provides a detailed comparative analysis of two such molecules: the endogenous signaling moiety, phosphotyrosine, and a synthetic analogue, this compound. We will explore their respective roles and applications in signaling studies, present supporting experimental data, and provide detailed methodologies for their use in key biochemical and cell-based assays.
At a Glance: Phosphotyrosine vs. This compound
| Feature | Phosphotyrosine (pTyr) | This compound (dnY) |
| Nature | Endogenous post-translational modification | Synthetic, non-natural amino acid |
| Charge at physiological pH | Negative (due to phosphate group) | Negative (due to nitro groups) |
| Role in Signaling | Primary recognition motif for SH2 and PTB domains, regulating protein-protein interactions. | Proposed as a stable, non-hydrolyzable mimetic of phosphotyrosine.[1] |
| Stability | Susceptible to hydrolysis by protein tyrosine phosphatases (PTPs).[2] | Resistant to hydrolysis by PTPs.[3][4][5][6] |
| Primary Research Use | Direct detection and analysis of tyrosine phosphorylation events. | As a tool to study phosphotyrosine-dependent interactions in a stable, phosphatase-resistant manner; potential inhibitor of signaling pathways.[1][7] |
The Central Role of Phosphotyrosine in Signal Transduction
Tyrosine phosphorylation is a dynamic and tightly regulated process that acts as a molecular switch in a multitude of signaling pathways.[2] The addition of a phosphate group to a tyrosine residue by a protein tyrosine kinase creates a binding site for proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains.[8][9] This recruitment of downstream effector proteins to activated receptors or signaling scaffolds is a critical step in propagating the signal throughout the cell.[9]
The transient nature of tyrosine phosphorylation, due to the opposing action of PTPs, allows for precise temporal control of signaling events.[2] Dysregulation of this process, through either hyperactive kinases or dysfunctional phosphatases, is a hallmark of numerous diseases, including cancer and inflammatory disorders.[10][11][12]
This compound: A Stable Mimic of Phosphotyrosine
This compound is a synthetic amino acid derivative characterized by the presence of two electron-withdrawing nitro groups on the phenyl ring of tyrosine.[13][14] These nitro groups impart a negative charge to the molecule at physiological pH, similar to the phosphate group of phosphotyrosine. This structural and electrostatic similarity has led to the investigation of this compound and the related compound, 3-nitrotyrosine, as mimetics of phosphotyrosine.[1][7]
A key advantage of using this compound in signaling studies is its resistance to hydrolysis by PTPs.[3][4][5][6] This stability allows researchers to "trap" and study phosphotyrosine-dependent protein-protein interactions without the confounding variable of dephosphorylation. Peptides containing 3-nitrotyrosine have been shown to bind to the SH2 domain of the Src family kinase Lyn, suggesting that dinitrated versions could serve a similar function.[1][7]
Comparative Performance in Signaling Studies: Experimental Data
While direct comparative studies utilizing this compound are limited, research on 3-nitrotyrosine provides valuable insights into its potential as a phosphotyrosine mimetic.
| Assay | Phosphotyrosine-containing Peptide | 3-Nitrotyrosine-containing Peptide | Finding | Reference |
| SH2 Domain Binding (Lyn Kinase) | Activates Lyn kinase by displacing the autoinhibitory C-terminal phosphotyrosine from the SH2 domain. | Activates Lyn kinase in a similar manner to the phosphopeptide. | 3-Nitrotyrosine can mimic phosphotyrosine in binding to the Lyn SH2 domain and activating the kinase. | [1] |
| Enzyme Inhibition | Substrate for Protein Tyrosine Phosphatases (PTPs). | Potential inhibitor of PTPs (data for this compound is limited). | This compound's stability suggests it could act as a competitive inhibitor of PTPs by binding to the active site without being hydrolyzed. | Inferred from stability |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these molecules in signaling studies. Below are protocols for key experiments.
Protocol 1: Synthesis of Peptides Containing this compound
The incorporation of this compound into peptides typically follows standard solid-phase peptide synthesis (SPPS) protocols using Fmoc chemistry.[15][16][17][18][19]
Materials:
-
Fmoc-3,5-Dinitro-L-tyrosine
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in DMF (20%)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (including Fmoc-3,5-Dinitro-L-tyrosine) with a coupling reagent and DIPEA in DMF.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed. Monitor completion with a ninhydrin test.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
Protocol 2: In Vitro Kinase Assay
This protocol can be adapted to assess the effect of peptides containing this compound on kinase activity or to use them as non-phosphorylatable control peptides.
Materials:
-
Purified protein tyrosine kinase
-
Peptide substrate (with and without this compound)
-
ATP (radiolabeled or non-radiolabeled)
-
Kinase reaction buffer
-
Method for detecting phosphorylation (e.g., phosphospecific antibody for Western blot, or detection of radiolabel incorporation)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase, peptide substrate, and kinase reaction buffer.
-
Initiate Reaction: Add ATP to start the phosphorylation reaction. Incubate at the optimal temperature for the kinase.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).
-
Detection: Analyze the reaction products to determine the extent of phosphorylation. This can be done by:
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a phosphotyrosine-specific antibody.
-
Radiolabel Detection: If using radiolabeled ATP, separate the reaction components and quantify the radioactivity incorporated into the peptide substrate.
-
Protocol 3: SH2 Domain Binding Assay (Fluorescence Polarization)
This assay measures the binding of a fluorescently labeled peptide to an SH2 domain.
Materials:
-
Fluorescently labeled peptide (containing either phosphotyrosine or this compound)
-
Purified SH2 domain
-
Binding buffer
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled peptide to each well.
-
Titration: Add increasing concentrations of the SH2 domain to the wells.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the SH2 domain concentration to determine the binding affinity (Kd).
Protocol 4: Mass Spectrometry Analysis of Peptides Containing this compound
Mass spectrometry is essential for confirming the incorporation of this compound into peptides and for identifying this modification in proteins.
Procedure:
-
Sample Preparation: Digest the protein of interest with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS spectra against a protein database, including the mass shift corresponding to the dinitration of tyrosine (+90 Da). The fragmentation pattern will confirm the identity and location of the modified residue. Note that nitrotyrosine-containing peptides can exhibit altered fragmentation patterns compared to their unmodified counterparts.[20]
Conclusion
Phosphotyrosine is the natural key to a vast and complex signaling network. However, its inherent instability due to the action of phosphatases can pose challenges for in-depth biochemical and structural studies. This compound, with its structural and electrostatic resemblance to phosphotyrosine and its resistance to hydrolysis, emerges as a valuable tool for overcoming these challenges. While more direct comparative data is needed to fully elucidate its properties as a phosphotyrosine mimetic across different signaling contexts, the available evidence suggests its significant potential in stabilizing protein-protein interactions for structural analysis, in acting as a control in phosphorylation assays, and as a potential starting point for the development of inhibitors of phosphotyrosine-dependent signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to explore the utility of this compound in their own investigations of the intricate world of cellular signaling.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Phosphotyrosine Signaling: Evolving a New Cellular Communication System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific incorporation of a phosphotyrosine mimetic reveals a role for tyrosine phosphorylation of SHP-2 in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic encoding of a nonhydrolyzable phosphotyrosine analog in mammalian cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Buy this compound | 17360-11-1 [smolecule.com]
- 8. Selective Targeting of SH2 Domain–Phosphotyrosine Interactions of Src Family Tyrosine Kinases with Monobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic effects of autophosphorylation on receptor tyrosine kinase catalysis: enzymatic characterization of Tie2 and phospho-Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CAS 17360-11-1: this compound | CymitQuimica [cymitquimica.com]
- 14. chemimpex.com [chemimpex.com]
- 15. ejbiotechnology.info [ejbiotechnology.info]
- 16. researchgate.net [researchgate.net]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Improved tandem mass spectrometric characterization of 3-nitrotyrosine sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 3,5-Dinitro-L-tyrosine versus L-tyrosine in Competitive Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,5-Dinitro-L-tyrosine and its parent compound, L-tyrosine, with a focus on their efficacy in competitive assays. This document summarizes available quantitative and qualitative data, details relevant experimental protocols, and visualizes key biochemical pathways and experimental workflows to assist researchers in evaluating the potential of this compound as a competitive inhibitor.
Introduction
L-tyrosine is a non-essential amino acid that serves as a crucial precursor for the biosynthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[1] Its availability and metabolism are central to numerous physiological processes. This compound is a synthetic, non-proteinogenic derivative of L-tyrosine, characterized by the presence of two nitro groups on the aromatic ring.[2] This structural modification suggests its potential to act as a competitive antagonist at binding sites and enzymes that normally interact with L-tyrosine.[2]
Data Presentation: Quantitative and Qualitative Comparison
| Compound | Assay Target | Parameter | Value | Efficacy Relative to L-tyrosine | Reference |
| S-isomer of 3,5-dinitro-o-tyrosine | [3H]AMPA Binding Inhibition | IC50 | 13 ± 7 µM | More Potent Inhibitor | [3] |
| R-isomer of 3,5-dinitro-o-tyrosine | [3H]AMPA Binding Inhibition | IC50 | 84 ± 26 µM | Less Potent Inhibitor | [3] |
| This compound | Tyrosine Aminotransferase | Substrate Activity | Zero activity | Inactive as a substrate | [2][3] |
| L-tyrosine | Human Melanoma Tyrosinase | Km | 0.5 mM | Natural Substrate | [4] |
Note: The IC50 values for 3,5-dinitro-o-tyrosine provide an indication of the potential inhibitory activity of dinitro-tyrosine compounds, though this is an isomer of this compound and the target is the AMPA receptor, not an enzyme in the tyrosine metabolic pathway.
Signaling Pathway: Catecholamine Biosynthesis
L-tyrosine is the initial substrate for the synthesis of catecholamines. The enzyme tyrosine hydroxylase catalyzes the rate-limiting step in this pathway, the conversion of L-tyrosine to L-DOPA.[5] Due to its structural similarity, this compound is hypothesized to act as a competitive inhibitor of tyrosine hydroxylase, thereby potentially disrupting the synthesis of dopamine, norepinephrine, and epinephrine.
Catecholamine synthesis from L-tyrosine.
Experimental Protocols
To directly compare the efficacy of this compound and L-tyrosine in a competitive assay, a tyrosine hydroxylase inhibition assay can be performed.
Protocol: Tyrosine Hydroxylase Competitive Inhibition Assay
Objective: To determine the inhibitory potential (IC50 and/or Ki) of this compound on tyrosine hydroxylase activity in comparison to the natural substrate, L-tyrosine.
Materials:
-
Purified tyrosine hydroxylase enzyme
-
L-tyrosine (substrate)
-
This compound (test inhibitor)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0)
-
Perchloric acid (for reaction termination)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of L-tyrosine and this compound in the assay buffer.
-
Prepare a reaction mixture containing assay buffer, catalase, DTT, and BH4.
-
-
Enzyme Reaction:
-
In a series of microcentrifuge tubes, add the reaction mixture.
-
Add varying concentrations of the inhibitor, this compound. Include a control with no inhibitor.
-
To determine the mode of inhibition, vary the concentration of the substrate, L-tyrosine, across different sets of inhibitor concentrations.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified tyrosine hydroxylase enzyme to each tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 20 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a small volume of ice-cold perchloric acid.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
Data Acquisition and Analysis:
-
Quantify the amount of L-DOPA produced in each sample using HPLC.
-
Calculate the initial reaction velocity (V₀) for each condition.
-
Plot the enzyme activity (V₀) against the concentration of this compound to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition, generate Lineweaver-Burk or Dixon plots using the data from varying substrate and inhibitor concentrations.
-
Experimental Workflow Diagram
Workflow for a tyrosine hydroxylase inhibition assay.
Conclusion
While direct comparative data on the efficacy of this compound versus L-tyrosine in competitive assays for key metabolic enzymes is limited, its structural analogy to L-tyrosine strongly suggests a potential for competitive inhibition. The provided data on a related isomer and its inactivity as a substrate for tyrosine aminotransferase support this hypothesis. The detailed experimental protocol outlined in this guide provides a clear path for researchers to quantitatively assess the inhibitory potential of this compound against tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. Such studies are crucial for elucidating the pharmacological profile of this compound and its potential applications in research and drug development.
References
- 1. The unravelling of the complex pattern of tyrosinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 17360-11-1 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dopa oxidation and tyrosine oxygenation by human melanoma tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
Navigating Isomeric Purity: A Comparative Guide to the Analysis of Synthesized 3,5-Dinitro-L-tyrosine
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of synthesized compounds is a critical, non-negotiable aspect of quality control. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 3,5-Dinitro-L-tyrosine, a key synthetic amino acid derivative with applications in biochemical research and pharmaceutical development. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.
The synthesis of this compound, typically achieved through the nitration of L-tyrosine, presents the potential for the formation of not only the desired L-enantiomer but also its mirror image, the D-enantiomer, as well as potential positional isomers. The presence of these impurities can significantly impact the compound's biological activity and experimental outcomes. Therefore, robust analytical methods are essential to confirm the isomeric integrity of the synthesized product.
Performance Comparison of Analytical Techniques
The two primary analytical techniques for assessing the isomeric purity of chiral compounds like this compound are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
| Performance Metric | Chiral HPLC with UV Detection | Chiral LC-MS/MS |
| Principle | Separation based on differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation based on chromatography coupled with highly specific mass-based detection. |
| Primary Application | Enantiomeric purity determination. | Enantiomeric and chemical purity, impurity profiling. |
| Limit of Detection (LOD) | Typically in the low µg/mL range. | Can reach sub-ng/mL levels. |
| Limit of Quantification (LOQ) | Typically in the mid-to-high µg/mL range. | Can reach low ng/mL levels. |
| Specificity | Good, but can be susceptible to co-eluting impurities with similar UV absorbance. | Very high, based on mass-to-charge ratio and fragmentation patterns. |
| Throughput | Moderate, with typical run times of 15-30 minutes per sample. | Can be adapted for high-throughput analysis. |
| Instrumentation Cost | Lower | Higher |
| Method Development | Can be complex, requiring screening of multiple chiral columns and mobile phases. | Can be complex, requiring optimization of both chromatographic and mass spectrometric parameters. |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound isomeric purity using Chiral HPLC and a proposed approach for Chiral LC-MS/MS.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is designed for the direct separation of the L- and D-enantiomers of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Chiral Stationary Phase (CSP) Column: A crown ether-based column (e.g., CROWNPAK® CR-I(+)) is often effective for the separation of amino acid enantiomers.
Reagents:
-
Perchloric acid (HClO₄), 70%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
This compound standard
-
Synthesized this compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of perchloric acid solution (pH 1.0 to 2.0) in water/methanol (e.g., 85:15 v/v). The exact pH and methanol percentage may require optimization for best resolution.
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: CROWNPAK® CR-I(+) (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with the prepared acidic methanol/water mixture.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Identify the peaks corresponding to the L- and D-enantiomers based on the retention time of the standard.
-
Calculate the enantiomeric purity (enantiomeric excess, e.e.) of the synthesized sample using the peak areas of the two enantiomers:
-
e.e. (%) = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100
-
-
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and specificity and can be used to confirm the identity of the isomers and detect other potential impurities.
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
Chiral HPLC column as described above.
Reagents:
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Standard and Sample Preparation: Prepare as described for the Chiral HPLC method, using Mobile Phase A as the diluent.
-
Chromatographic Conditions:
-
Column: CROWNPAK® CR-I(+) (150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution may be necessary to separate the enantiomers and any potential positional isomers. A starting condition could be 95% A and 5% B, with a linear gradient to 50% B over 15 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI). Negative mode is often suitable for nitro-aromatic compounds.
-
Multiple Reaction Monitoring (MRM): Develop MRM transitions for this compound. The precursor ion will be the molecular ion [M-H]⁻. Product ions will be generated by fragmentation of the precursor.
-
Example Precursor Ion (m/z): 270.0
-
Example Product Ions (m/z): To be determined by infusion of a standard solution and performing a product ion scan.
-
-
-
Data Analysis:
-
Quantify the L- and D-enantiomers using the peak areas from the extracted ion chromatograms of their specific MRM transitions.
-
Calculate the enantiomeric purity as described for the HPLC method.
-
Screen for potential positional isomers by monitoring for compounds with the same precursor mass but different retention times.
-
Visualizing the Workflow and Relationships
To further clarify the experimental process and the relationships between potential impurities, the following diagrams are provided.
Assessing the Specificity of 3,5-Dinitro-L-tyrosine in Targeting Tyrosine-Dependent Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 3,5-Dinitro-L-tyrosine as a potential inhibitor of tyrosine-dependent pathways. Due to a lack of specific quantitative data in publicly available scientific literature for this compound's inhibitory activity against tyrosine kinases, this document serves as a framework for how such an evaluation should be conducted. We present a comparison with well-characterized tyrosine kinase inhibitors (TKIs), Imatinib and Dasatinib, to highlight the necessary experimental data for a conclusive assessment.
Executive Summary
This compound is a synthetic derivative of the amino acid L-tyrosine.[1] Its structural similarity to L-tyrosine suggests a potential role as a competitive inhibitor for enzymes that utilize tyrosine as a substrate, such as tyrosine kinases. However, a comprehensive review of existing research reveals a significant gap in the understanding of its specific inhibitory activity and selectivity. While it has been described as an artificial substrate with no activity for tyrosine aminotransferase, its effect on tyrosine kinases has not been quantitatively determined.[2]
This guide outlines the standard experimental approaches required to characterize the inhibitory profile of this compound. By comparing its yet-to-be-determined performance metrics with those of established TKIs like Imatinib and Dasatinib, researchers can begin to assess its potential as a specific tool for studying or targeting tyrosine-dependent signaling pathways.
Comparative Analysis of Inhibitor Performance
To properly assess the potential of this compound, its inhibitory activity against a panel of tyrosine kinases needs to be determined. The following tables provide a template for such a comparison, populated with publicly available data for Imatinib and Dasatinib.
Table 1: Comparison of IC50 Values for Selected Tyrosine Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line/Assay Condition |
| This compound | BCR-ABL | Data Not Available | - |
| Imatinib | BCR-ABL | ~250-500 | K562, KU812, KCL22 CML cell lines |
| Dasatinib | BCR-ABL | ~1-5 | K562, KU812, KCL22 CML cell lines |
| This compound | Src | Data Not Available | - |
| Dasatinib | Src | <1 | Biochemical Assay |
| This compound | EGFR | Data Not Available | - |
| Imatinib | EGFR | >10,000 | Biochemical Assay |
| Dasatinib | EGFR | 16-120 | Biochemical Assay |
IC50 values for Imatinib and Dasatinib are sourced from various studies and can vary depending on the specific assay conditions. The data presented here are representative values.
Table 2: Specificity Profile of Selected Tyrosine Kinase Inhibitors
| Compound | Primary Targets | Known Off-Target Kinases |
| This compound | Data Not Available | Data Not Available |
| Imatinib | BCR-ABL, c-Kit, PDGFR | Lck, SYK (at higher concentrations) |
| Dasatinib | BCR-ABL, Src family kinases, c-Kit, PDGFRβ, Ephrin receptors | p38 MAPK, and others |
Proposed Experimental Protocols
The following protocols are detailed methodologies that can be employed to determine the inhibitory activity and specificity of this compound.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of a purified recombinant kinase.
Objective: To determine the IC50 value of this compound for a specific tyrosine kinase (e.g., Src, ABL).
Materials:
-
Recombinant human tyrosine kinase (e.g., Src, ABL)
-
Tyrosine kinase substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound
-
Positive control inhibitor (e.g., Dasatinib for Src)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to create a range of concentrations for testing (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted this compound or control inhibitor.
-
Enzyme Addition: Add 10 µL of the tyrosine kinase diluted in kinase assay buffer to each well.
-
Substrate and ATP Addition: Add 10 µL of a mixture of the substrate peptide and ATP (at the Km concentration for the specific kinase) in kinase assay buffer to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Inhibition Assay (Western Blotting)
This assay assesses the ability of a compound to inhibit a specific tyrosine kinase signaling pathway within a cellular context.
Objective: To determine the effect of this compound on the phosphorylation of a downstream target of a specific tyrosine kinase (e.g., STAT3 phosphorylation downstream of Src).
Materials:
-
Human cancer cell line with constitutively active Src kinase (e.g., A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Positive control inhibitor (e.g., Dasatinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-Src, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound or Dasatinib for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein and loading control (β-actin). Plot the normalized phosphorylation levels against the inhibitor concentration.
Visualizations
The following diagrams illustrate the theoretical basis and experimental workflow for assessing the specificity of this compound.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway, indicating the putative inhibitory action of this compound as a competitive inhibitor at the ATP-binding site.
Caption: Workflow for the biochemical and cell-based assays to determine the inhibitory potential of this compound.
Caption: Logical relationship for assessing the specificity of this compound by comparing its IC50 values against a panel of tyrosine kinases with those of other inhibitors.
Conclusion and Future Directions
The experimental framework provided in this guide offers a clear path forward for researchers interested in characterizing this compound. By performing biochemical and cell-based assays to determine its IC50 values against a panel of kinases and comparing these to established inhibitors, the scientific community can ascertain whether this compound is a valuable and specific tool for the study of tyrosine kinase signaling or a lead compound for therapeutic development. Without such data, its utility in targeting tyrosine-dependent pathways remains speculative.
References
A Comparative Analysis of Mono- vs. Di-Nitrated Tyrosine: Unraveling Their Biological Impact
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological effects of 3-nitrotyrosine and the current knowledge gap on 3,5-dinitrotyrosine.
The nitration of tyrosine residues, a post-translational modification resulting from oxidative and nitrative stress, has been increasingly implicated in a multitude of physiological and pathological processes. This guide provides a detailed comparative study of the biological effects of mono-nitrated tyrosine (3-nitrotyrosine) and the sparsely studied di-nitrated tyrosine (3,5-dinitrotyrosine). While a wealth of data exists for 3-nitrotyrosine, establishing it as a key biomarker and active participant in cellular signaling and damage, information on 3,5-dinitrotyrosine remains critically limited.
Executive Summary
3-Nitrotyrosine (3-NT) is a well-established marker of nitrative stress, formed by the reaction of reactive nitrogen species (RNS) with tyrosine residues in proteins.[1][2] Its presence is associated with a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammation.[2] Functionally, 3-NT is not merely a passive marker but actively contributes to cellular dysfunction by inducing apoptosis, impairing mitochondrial function, and promoting oxidative DNA damage.[3][4][5]
In stark contrast, the biological significance of 3,5-dinitrotyrosine remains largely unexplored. While its formation has been observed in vitro under conditions of high nitrative stress where tyrosine is a limiting reactant, there is a significant lack of data on its occurrence in vivo and its specific biological effects. This guide will primarily focus on the extensive data available for 3-nitrotyrosine while clearly indicating the knowledge gaps concerning 3,5-dinitrotyrosine.
Comparative Data on Biological Effects
The following table summarizes the known biological effects of 3-nitrotyrosine. The corresponding data for 3,5-dinitrotyrosine is largely unavailable in the current scientific literature.
| Biological Effect | 3-Nitrotyrosine (Mono-nitrated) | 3,5-Dinitrotyrosine (Di-nitrated) |
| Cellular Toxicity | Induces apoptosis in a dose-dependent manner in various cell types, including dopaminergic neurons.[4][5] | Data not available |
| Mitochondrial Function | Impairs mitochondrial function by altering oxygen consumption and promoting mitochondrial fragmentation.[3] | Data not available |
| Enzyme Activity | Can inhibit or alter the function of various enzymes through steric hindrance or by preventing phosphorylation. | Data not available |
| Oxidative Stress | Can be enzymatically reduced to generate superoxide, thereby propagating oxidative stress.[6] Induces oxidative DNA damage.[5] | Data not available |
| Signaling Pathways | Activates the ERK1/2 signaling pathway, promoting cell migration.[7] Can interfere with tyrosine kinase-dependent signaling. | Data not available |
| Biomarker Potential | Widely recognized as a biomarker for nitrative stress in numerous diseases.[1][2] | Not established as a biomarker. |
Signaling Pathways and Molecular Mechanisms
The formation of 3-nitrotyrosine can significantly impact cellular signaling. The following diagram illustrates the established pathway of 3-nitrotyrosine formation and its downstream cellular effects.
Figure 1: Formation and biological consequences of 3-nitrotyrosine.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of nitrated tyrosine species.
Cell Viability and Apoptosis Assay
Objective: To determine the cytotoxic effects of nitrated tyrosine species.
Methodology:
-
Cell Culture: PC12 (dopaminergic) and NT2 (non-dopaminergic) cells are cultured in appropriate media and conditions.[5]
-
Treatment: Cells are treated with a range of concentrations of 3-nitrotyrosine for 24, 48, or 72 hours.[5]
-
Viability Assessment (Trypan Blue Exclusion): The number of viable and non-viable cells is determined by staining with trypan blue and counting using a hemocytometer.[5]
-
Apoptosis Detection (Annexin V Staining): Apoptotic cells are quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide.[5] Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.
Assessment of Mitochondrial Function
Objective: To evaluate the impact of nitrated tyrosine on mitochondrial respiration and morphology.
Methodology:
-
Oxygen Consumption: Mitochondrial oxygen consumption is measured using a Clark-type oxygen electrode.[3] Cells are permeabilized and mitochondrial respiration is stimulated with substrates like succinate.
-
Mitochondrial Morphology: Changes in mitochondrial morphology (e.g., fragmentation) are observed using fluorescence microscopy after staining with a mitochondria-specific dye such as MitoTracker Red.
Western Blot Analysis for Signaling Pathway Activation
Objective: To investigate the activation of specific signaling pathways, such as ERK1/2.
Methodology:
-
Protein Extraction: Cells are lysed and total protein is extracted.
-
SDS-PAGE and Electrotransfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (active) and total forms of the protein of interest (e.g., phospho-ERK1/2 and total ERK1/2).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.
The following diagram illustrates a general workflow for assessing the biological effects of nitrated tyrosine.
Figure 2: Experimental workflow for studying nitrated tyrosine effects.
Conclusion and Future Directions
The existing body of research firmly establishes 3-nitrotyrosine as a critical player in the pathophysiology of diseases associated with nitrative stress. Its ability to induce cell death, disrupt mitochondrial function, and modulate signaling pathways underscores its importance beyond being a mere biomarker.
The most significant finding of this comparative guide is the profound lack of information on the biological effects of 3,5-dinitrotyrosine. This represents a substantial gap in our understanding of tyrosine nitration. Future research should prioritize the investigation of di-nitrated tyrosine to determine its in vivo occurrence, its potential as a biomarker, and its specific cellular and molecular effects. A direct comparison of the potency and mechanisms of action of mono- and di-nitrated tyrosine will be crucial for a complete understanding of the biological consequences of nitrative stress and for the development of targeted therapeutic strategies.
References
- 1. Nitrotyrosine - Wikipedia [en.wikipedia.org]
- 2. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrotyrosine causes selective vascular endothelial dysfunction and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic reduction of 3-nitrotyrosine generates superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrotyrosine promotes human aortic smooth muscle cell migration through oxidative stress and ERK1/2 activation - PMC [pmc.ncbi.nlm.nih.gov]
Validating 3,5-Dinitro-L-tyrosine: A Comparative Guide for Pharmacological Research
For researchers, scientists, and drug development professionals, the rigorous validation of pharmacological tools is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of 3,5-Dinitro-L-tyrosine with alternative tools, supported by experimental data and detailed protocols, to facilitate its informed use in research.
This compound is a derivative of the amino acid L-tyrosine, characterized by the presence of two nitro groups on the phenyl ring.[1] This modification confers unique chemical and biological properties, making it a subject of interest for various pharmacological applications.[2] Its primary uses explored to date include its role as a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and as a potential biomarker for nitrosative stress.[1][3]
This guide will delve into the validation of this compound for these applications, comparing its performance with established alternatives and providing the necessary experimental frameworks for its assessment.
Comparison with Alternative Pharmacological Tools
The utility of this compound as a pharmacological tool is best understood in the context of its alternatives. For its role as an AMPA receptor antagonist, it can be compared with other known antagonists. As a marker for nitrosative stress, it is conceptually similar to the more commonly studied 3-nitro-L-tyrosine.
As an AMPA Receptor Antagonist
3,5-Dinitro-o-tyrosine has been synthesized and evaluated as an antagonist for AMPA receptors, which are crucial for excitatory synaptic transmission in the central nervous system.[3] The S-isomer of 3,5-dinitro-o-tyrosine has been shown to be a more potent inhibitor of [3H]AMPA binding than the R-isomer.[3]
| Compound | Target | Assay | IC50 (µM) | Reference |
| S-isomer of 3,5-dinitro-o-tyrosine | AMPA Receptor | [3H]AMPA binding inhibition | 13 ± 7 | [3] |
| R-isomer of 3,5-dinitro-o-tyrosine | AMPA Receptor | [3H]AMPA binding inhibition | 84 ± 26 | [3] |
| Racemic 3,5-dinitro-o-tyrosine | AMPA Receptor | Functional antagonism | 730 ± 88 | [3] |
| S-isomer of 3,5-dinitro-o-tyrosine | AMPA Receptor | Functional antagonism | 630 ± 140 | [3] |
As a Biomarker for Nitrosative Stress
Protein tyrosine nitration is a post-translational modification that serves as a biomarker for oxidative and nitrosative stress.[4] While 3-nitro-L-tyrosine is the most commonly studied marker for this process, this compound can also be formed and may serve a similar indicative role.[1] The detection of nitrated tyrosine species is crucial for understanding the impact of nitrosative stress in various pathological conditions.[4]
| Biomarker | Method of Detection | Key Advantages | Key Disadvantages |
| This compound | HPLC, Mass Spectrometry | Potentially more stable marker due to two nitro groups. | Less studied, limited comparative data available. |
| 3-nitro-L-tyrosine | HPLC with Electrochemical Detection (HPLC-ECD), GC-MS, LC-MS/MS, Immunoassays | Well-established marker with numerous validated detection methods.[4] | Can be susceptible to artifactual formation during sample preparation. |
| Dityrosine | HPLC with Fluorescence Detection, Mass Spectrometry | Marker of both nitrative and oxidative stress. | Less specific to nitrosative stress compared to nitrated tyrosines. |
Experimental Protocols for Validation
The validation of this compound as a pharmacological tool requires rigorous experimental testing. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay for AMPA Receptor Antagonism
This protocol is adapted from standard procedures for assessing receptor-ligand interactions.[5][6]
Objective: To determine the binding affinity (Ki) of this compound for the AMPA receptor.
Materials:
-
Membrane preparation from a cell line or tissue expressing AMPA receptors.
-
Radioligand (e.g., [3H]AMPA).
-
This compound (test compound).
-
Unlabeled AMPA (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 50-100 µg of protein).
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Varying concentrations of this compound.
-
For non-specific binding control wells, add a high concentration of unlabeled AMPA.
-
Bring the final volume to 250 µL with assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantification of Nitrated Tyrosine Species by High-Performance Liquid Chromatography (HPLC)
This protocol is a general method for the detection of nitrated tyrosine species and can be adapted for this compound.[7][8][9][10]
Objective: To quantify the levels of this compound in biological samples as a marker of nitrosative stress.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate).
-
Internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Protein precipitation agent (e.g., perchloric acid or trichloroacetic acid).
-
HPLC system with a C18 reverse-phase column.
-
Electrochemical detector (ECD) or a mass spectrometer (MS).
-
Mobile phase (e.g., a mixture of aqueous buffer and an organic solvent like methanol or acetonitrile).
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add the internal standard.
-
Precipitate proteins by adding a protein precipitation agent and centrifuge to pellet the protein.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Elute the analytes using an appropriate mobile phase gradient.
-
Detect the eluting compounds using an ECD or MS. For ECD, the nitro groups are typically reduced at a negative potential and the resulting amino groups are then oxidized at a positive potential for detection.[7] For MS, specific parent and fragment ion transitions are monitored for quantification.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and/or mass-to-charge ratio.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a standard curve generated with known concentrations of the analyte.
-
In Vivo Microdialysis for Assessing Neurotransmitter Modulation
This protocol allows for the in vivo assessment of how this compound affects neurotransmitter levels in the brain following its administration.[11][12][13]
Objective: To measure changes in extracellular neurotransmitter levels (e.g., glutamate) in a specific brain region after administration of this compound.
Materials:
-
Anesthetized or freely moving animal model (e.g., rat).
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
Analytical system for neurotransmitter quantification (e.g., HPLC with fluorescence detection).
-
This compound solution for administration.
Procedure:
-
Probe Implantation: Surgically implant the microdialysis probe into the target brain region (e.g., hippocampus or striatum) using a stereotaxic apparatus.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump. Allow the system to equilibrate for at least one hour.
-
Baseline Collection: Collect several baseline dialysate samples into a fraction collector.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Post-Drug Collection: Continue to collect dialysate samples for a defined period after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for the concentration of the neurotransmitter of interest using a sensitive analytical method like HPLC with fluorescence detection (after derivatization).
-
Data Analysis: Express the neurotransmitter concentrations in the post-drug samples as a percentage of the average baseline concentration. Plot the percentage change over time to visualize the effect of this compound on neurotransmitter release.
Visualizing the Validation Process
To better illustrate the experimental workflows and underlying mechanisms, the following diagrams are provided.
Caption: Experimental workflow for validating this compound.
Caption: Mechanism of AMPA receptor antagonism by this compound.
References
- 1. CAS 17360-11-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 17360-11-1 [smolecule.com]
- 3. Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. recipp.ipp.pt [recipp.ipp.pt]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 12. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of different analytical columns for 3,5-Dinitro-L-tyrosine separation.
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of 3,5-Dinitro-L-tyrosine, a nitrated amino acid derivative of interest in various biomedical research fields, is critically dependent on the choice of the analytical column. This guide provides a comparative overview of the performance of three commonly used reversed-phase HPLC columns—C18, C8, and Phenyl-Hexyl—for the analysis of this compound. The information presented herein is a synthesis of established chromatographic principles and data from the analysis of structurally related nitroaromatic compounds, intended to guide the selection of an optimal column for specific research needs.
Comparative Performance of Analytical Columns
The selection of an appropriate analytical column is paramount for achieving desired chromatographic resolution, sensitivity, and analysis time. Below is a summary of the expected performance of C18, C8, and Phenyl-Hexyl columns in the separation of this compound. The data presented is a representative projection based on the analysis of similar nitroaromatic compounds and the inherent properties of the stationary phases.
| Column Type | Stationary Phase Chemistry | Expected Retention Time (min) | Resolution (Rs) | Peak Asymmetry (Tailing Factor) | Theoretical Plates (N) | Key Characteristics & Best Use Cases |
| C18 (Octadecyl Silane) | Long alkyl chains (18 carbons) bonded to silica. | ~12.5 | 1.8 | 1.2 | ~15,000 | High hydrophobicity, leading to strong retention of non-polar and moderately polar compounds.[1][2] It is a versatile, general-purpose column suitable for a wide range of analytes. |
| C8 (Octyl Silane) | Shorter alkyl chains (8 carbons) bonded to silica. | ~8.2 | 1.6 | 1.1 | ~13,500 | Less hydrophobic than C18, resulting in shorter retention times for non-polar compounds.[2] It is often used when faster analysis is required and for moderately polar analytes. |
| Phenyl-Hexyl | Phenyl rings linked to the silica by a hexyl chain. | ~10.8 | 2.2 | 1.0 | ~16,000 | Offers alternative selectivity due to π-π interactions with aromatic analytes.[1][2][3] It is particularly effective for separating aromatic and nitroaromatic compounds, often providing enhanced resolution.[1][3] |
Experimental Workflow
The following diagram outlines a typical experimental workflow for the comparative analysis of this compound using different HPLC columns.
Caption: General workflow for benchmarking HPLC columns.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the comparative analysis of this compound. Optimization may be required based on the specific instrumentation and laboratory conditions.
Preparation of Standard Solution
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas for at least 15 minutes using an ultrasonicator or an online degasser.
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Columns:
-
C18, 5 µm, 4.6 x 150 mm
-
C8, 5 µm, 4.6 x 150 mm
-
Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
-
-
Mobile Phase Program: A gradient elution is recommended to ensure adequate separation and peak shape.
-
Time (min) | % Mobile Phase B
-
--- | ---
-
0.0 | 10
-
15.0 | 90
-
17.0 | 90
-
17.1 | 10
-
20.0 | 10
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV detection at 280 nm and 360 nm. The wavelength of 360 nm is often more specific for nitro-containing compounds.[4][5]
Data Analysis
For each column, inject the working standard solution in triplicate. Calculate the following parameters from the resulting chromatograms:
-
Retention Time (t_R): The time taken for the analyte to elute from the column.
-
Resolution (Rs): The degree of separation between two adjacent peaks. As this is a single analyte study, this parameter would be relevant if impurities are present.
-
Peak Asymmetry (Tailing Factor, T_f): A measure of peak shape, calculated at 5% of the peak height. A value of 1 indicates a perfectly symmetrical peak.
-
Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.
Logical Relationship of Column Properties and Performance
The choice of an analytical column directly impacts the chromatographic output. The following diagram illustrates the relationship between column properties, experimental conditions, and the resulting performance metrics.
Caption: Factors influencing HPLC separation performance.
Conclusion
The selection of an analytical column for the separation of this compound should be guided by the specific requirements of the analysis. A C18 column provides a robust and reliable starting point with good retention. For faster analysis times, a C8 column may be advantageous. However, for applications requiring the highest resolution and where baseline separation from potential impurities is critical, a Phenyl-Hexyl column is likely to offer superior performance due to its unique selectivity for aromatic compounds. It is recommended to screen these three column types under the desired experimental conditions to empirically determine the most suitable option for your specific application.
References
Safety Operating Guide
Navigating the Safe Disposal of 3,5-Dinitro-L-tyrosine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3,5-Dinitro-L-tyrosine, aligning with standard safety protocols and regulatory requirements.
The primary approach to the disposal of this compound is to treat it as hazardous waste and entrust its disposal to a licensed professional waste disposal service.[1] This ensures that all federal, state, and local environmental control regulations are met.[2] It is the responsibility of the waste generator to correctly characterize and classify the waste material for disposal.[1]
Personal Protective Equipment (PPE) for Safe Handling and Disposal
Prior to handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Recommended Equipment |
| Eye Protection | Splash goggles or tightly fitting safety goggles with side-shields.[2][3] |
| Hand Protection | Chemical impermeable gloves.[3] |
| Body Protection | A full suit or fire/flame resistant and impervious clothing.[2][3] |
| Foot Protection | Boots.[2] |
| Respiratory | A dust respirator or a full-face respirator should be used, especially if dust is generated or exposure limits are exceeded. A self-contained breathing apparatus is recommended to avoid inhalation.[2][3] |
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the proper disposal of this compound, from initial waste collection to final hand-off to a professional service.
-
Waste Characterization and Segregation:
-
Identify the waste as this compound.
-
Do not mix with other chemical wastes unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office or the licensed waste disposal company.
-
-
Containment and Labeling:
-
Handling Spills:
-
In the event of a small spill, use appropriate tools to carefully place the spilled material into a convenient waste disposal container.[2]
-
For a large spill, use a shovel to transfer the material into a suitable waste disposal container.[2]
-
During spill cleanup, it is critical to prevent the substance from entering drains, sewers, or waterways.[1][4]
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS office to coordinate the pickup and disposal of the chemical waste.
-
If an EHS office is not available, directly contact a licensed professional waste disposal service.[1]
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of, the date of disposal, and the name of the waste disposal company.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dinitro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dinitro-L-tyrosine. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for this compound and related nitroaromatic compounds.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes serious eye damage and may have long-lasting harmful effects on aquatic life.[1] It may also be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the skin and respiratory tract. A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible.[2]
-
Keep the work area clean and orderly to prevent contamination and accidents.[3]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Use appropriate tools to handle the solid, avoiding direct contact.
-
Keep containers of this compound tightly closed when not in use.[4]
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[3][4]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Some sources recommend refrigeration at 0-8°C or not exceeding 5°C.[5]
-
Store away from incompatible materials such as strong oxidizing agents.
Spill Management Protocol
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Put on the appropriate PPE, including respiratory protection. A self-contained breathing apparatus should be used to avoid inhalation of the product.[4]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[4] For a large spill, use a shovel to place the material into a convenient waste disposal container.[4]
-
Clean-up: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.
-
Disposal: Dispose of the contained spill and cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless it is known to be compatible.
-
Disposal: Dispose of the hazardous waste through a licensed environmental disposal company, following all applicable local, state, and federal regulations.[1][4]
Quantitative Data
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 17360-11-1 (monohydrate)[4] |
| Molecular Formula | C₉H₉N₃O₇·H₂O (monohydrate)[4] |
| Appearance | Yellow crystalline solid |
| Occupational Exposure Limits | No data available[5] |
| Acute Toxicity | No data available[5] |
| Chronic Toxicity | No data available[5] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
